molecular formula C6H8N2OS B14005247 Acetamide,n-(3-methyl-5-isothiazolyl)- CAS No. 67209-08-9

Acetamide,n-(3-methyl-5-isothiazolyl)-

Cat. No.: B14005247
CAS No.: 67209-08-9
M. Wt: 156.21 g/mol
InChI Key: JMUYFMZMYRMFJN-UHFFFAOYSA-N
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Description

Acetamide,n-(3-methyl-5-isothiazolyl)- is a chemical compound incorporating both an acetamide and an isothiazole moiety, positioning it as a compound of interest in medicinal chemistry and biological research. The isothiazole ring is a well-known heterocycle in the development of biocides and pharmaceuticals, with derivatives demonstrating antimicrobial, antibacterial, and antifungal properties . The specific research value of Acetamide,n-(3-methyl-5-isothiazolyl)- is an area of active exploration. Isothiazolinone biocides, which share a similar core structure, are known to exert their biological effects through electrophilic reactivity with intracellular thiols, such as those in cysteine residues of proteins and in glutathione. This reaction can lead to the disruption of essential cell functions and may trigger apoptosis (programmed cell death) . Researchers may investigate this compound for its potential to inhibit microbial growth or for its cytotoxic effects on specific cell lines. The presence of the acetamide group offers a site for molecular modification, allowing researchers to study structure-activity relationships (SAR) and optimize the compound's physicochemical properties, such as solubility and logP, for enhanced biological activity or delivery . As a research chemical, Acetamide,n-(3-methyl-5-isothiazolyl)- is strictly for laboratory investigations. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this substance.

Properties

CAS No.

67209-08-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)acetamide

InChI

InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9)

InChI Key

JMUYFMZMYRMFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Acetamide, N-(3-methyl-5-isothiazolyl)- CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-methyl-5-isothiazolyl)acetamide and Related Isothiazole Scaffolds.

PART 1: IDENTITY & NOMENCLATURE

1.1 Core Identity

N-(3-methyl-5-isothiazolyl)acetamide is a heterocyclic amide derivative belonging to the isothiazole class.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of bioactive sulfonamides (e.g., Sulfasomizole) and acts as a potential metabolite of isothiazole-based drugs via N-acetyltransferase (NAT) pathways.[1]

  • Chemical Name: N-(3-methyl-5-isothiazolyl)acetamide[1]

  • IUPAC Name: N-(3-methyl-1,2-thiazol-5-yl)acetamide[1]

  • Molecular Formula: C₆H₈N₂OS

  • Molecular Weight: 156.21 g/mol [2]

  • SMILES: CC(=O)Nc1cc(C)ns1

  • InChIKey: (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N[1][2]

1.2 CAS Registry Numbers

While the specific CAS for the unsubstituted acetamide is less commercially prominent than its functionalized derivatives, the scaffold is defined by its parent amine and key analogs:

Compound IdentityCAS NumberRole/Status
Parent Amine (Free Base) 38838-06-1 Primary Precursor (5-Amino-3-methylisothiazole)
Parent Amine (HCl Salt) 52547-00-9 Stable Commercial Form
4-Carboxylic Acid Derivative 51674-31-8 Functionalized Analog (5-Acetamido-3-methylisothiazole-4-carboxylic acid)
2-Chloro Derivative 89466-40-0 Halogenated Analog (2-Chloro-N-(3-methylisothiazol-5-yl)acetamide)
1.3 Synonyms
  • 5-Acetamido-3-methylisothiazole[1][2][3][6][7][8]

  • N-Acetyl-5-amino-3-methylisothiazole[1]

  • 3-Methyl-5-(acetylamino)isothiazole[1]

PART 2: CHEMICAL STRUCTURE & PROPERTIES

2.1 Physicochemical Profile

The isothiazole ring is an electron-deficient heteroaromatic system.[1][2][3] The 5-position amine is less basic than a typical aniline due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, making the N-acetylation reaction selective but requiring activation.[1][2][3]

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~0.65Moderate lipophilicity; likely good oral bioavailability.[1][2][3]
Topological Polar Surface Area (TPSA) ~55 ŲSuggests good membrane permeability.[1]
H-Bond Donors 1Amide NH.[1][2][3]
H-Bond Acceptors 3Carbonyl O, Ring N, Ring S.
pKa (Conjugate Acid) ~2.0 (Ring N)Weakly basic; protonation occurs on the ring nitrogen.[1]
2.2 Structural Visualization

The following diagram illustrates the core structure and its relationship to the parent amine.[3]

Structure Amine 5-Amino-3-methylisothiazole (CAS 38838-06-1) Acetamide N-(3-methyl-5-isothiazolyl)acetamide (Target Scaffold) Amine->Acetamide Acetylation (Ac2O / AcOH) Sulfasomizole Sulfasomizole (Antibacterial Drug) Amine->Sulfasomizole Sulfonylation (p-AcNH-PhSO2Cl) Acetamide->Sulfasomizole Metabolic Precursor?

Figure 1: Structural relationship between the parent amine, the acetamide derivative, and the drug Sulfasomizole.[1]

PART 3: SYNTHESIS & PRODUCTION

3.1 Synthesis Strategy

The synthesis of N-(3-methyl-5-isothiazolyl)acetamide is achieved via the direct acetylation of 5-amino-3-methylisothiazole.[1][2][3] The parent amine is typically synthesized from


-aminocrotononitrile.[1][2][3]
Protocol: Acetylation of 5-Amino-3-methylisothiazole

Objective: To synthesize N-(3-methyl-5-isothiazolyl)acetamide from 5-amino-3-methylisothiazole hydrochloride.[1][2][3]

Reagents:

  • 5-Amino-3-methylisothiazole HCl (CAS 52547-00-9): 1.0 eq[1][2][3]

  • Acetic Anhydride (

    
    ): 1.5 eq[1]
    
  • Pyridine or Triethylamine (

    
    ): 2.0 eq (Base scavenger)[1]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Solvent[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-3-methylisothiazole HCl (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Neutralization: Add triethylamine (22 mmol) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Acetylation: Add acetic anhydride (15 mmol) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).[1]

  • Work-up: Quench with saturated

    
     solution. Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    .[9]
  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.

3.2 Synthesis Workflow Diagram

Synthesis Start Start: 5-Amino-3-methylisothiazole HCl (CAS 52547-00-9) Base Step 1: Neutralization (Et3N / DCM, 0°C) Start->Base Acylation Step 2: Acetylation (Ac2O, 0°C -> RT, 4h) Base->Acylation Workup Step 3: Work-up & Purification (NaHCO3 wash, Recrystallization) Acylation->Workup Product Product: N-(3-methyl-5-isothiazolyl)acetamide Workup->Product

Figure 2: Step-by-step synthesis workflow for the target acetamide.

PART 4: APPLICATIONS & BIOLOGICAL CONTEXT

4.1 Pharmaceutical Intermediate

The 5-amino-3-methylisothiazole scaffold is a bioisostere of the sulfamethoxazole ring.[1][2][3]

  • Antibacterial Agents: It is the direct precursor to Sulfasomizole (CAS 632-00-8), a sulfonamide antibiotic used to treat bacterial infections.[1][2][3]

  • Metabolic Marker: N-acetylation is a primary metabolic pathway for aromatic amines.[1][2][3] The presence of N-(3-methyl-5-isothiazolyl)acetamide in biological samples may indicate exposure to or metabolism of 5-amino-3-methylisothiazole-based drugs.[1][2][3]

4.2 Agrochemicals

Isothiazole acetamides are explored as herbicide safeners and fungicides.[2][3] The 4-carboxylic acid derivative (CAS 51674-31-8) is specifically investigated for plant protection activity, where the acetamide group modulates solubility and uptake.[1][3]

4.3 Analytical Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.10 (s, 3H, 
      
      
      
      )[1]
    • 
       2.35 (s, 3H, Ring-
      
      
      
      )[1][2][3]
    • 
       6.80 (s, 1H, Ring-H4)[1][2][3]
      
    • 
       10.5 (br s, 1H, NH)[1]
      
  • MS (ESI+): m/z 157.04

    
    .[1]
    

PART 5: SAFETY & HANDLING

5.1 Hazard Identification

Isothiazoles are known sensitizers.[2][3] While the acetamide derivative is likely less reactive than the isothiazolinones (e.g., MIT/CMIT), standard precautions apply.[1]

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Sensitization: Potential skin sensitizer upon prolonged contact.[3]

5.2 Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle all powders in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen/sulfur.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59124309, 2-Amino-N-(3-methylisothiazol-5-yl)acetamide.[1][2][3] Retrieved from [Link][1][3]

  • Wooldridge, K. R. H. (1972).Isothiazoles. Part XIII. 5-Acylamino-3-methylisothiazoles. Journal of the Chemical Society, Perkin Transactions 1. (Contextual synthesis reference).
  • Patton, T. L. (1968). Synthesis of N-substituted 5-amino-3-methylisothiazoles.[1][2][3] Journal of Organic Chemistry. (Foundational chemistry of the scaffold).

Sources

Technical Deep Dive: N-(3-methyl-5-isothiazolyl)acetamide as a Pharmacophore Scaffold

[1][2]

Executive Summary & Structural Architecture

Compound Identity: N-(3-methyl-5-isothiazolyl)acetamide Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol Precursor CAS (Free Base): 38838-06-1 (5-Amino-3-methylisothiazole) Precursor CAS (HCl Salt): 52547-00-9[1][2]

The N-(3-methyl-5-isothiazolyl)acetamide scaffold represents a critical bioisostere in modern medicinal chemistry, bridging the gap between the highly lipophilic thiophene analogues and the more polar isoxazoles.[1][2] Unlike its 4-isothiazolin-3-one cousins (famous for biocidal activity and skin sensitization), the fully aromatic 5-amino-isothiazole core serves as a stable, planar platform for fragment-based drug discovery (FBDD).[1][2]

Electronic & Physicochemical Profile

The 5-position of the isothiazole ring is electronically unique.[1][2] The sulfur atom donates electron density into the ring via resonance, while the nitrogen acts as an electron sink. This push-pull mechanism makes the exocyclic amine at position 5 moderately nucleophilic, yet the resulting amide (the target molecule) is stable against rapid metabolic hydrolysis.

FeaturePropertyMedicinal Chemistry Implication
Ring System 1,2-Thiazole (Isothiazole)Bioisostere for thiazole/pyridine; lower LogP than thiophene.[1][2]
H-Bonding Amide NH (Donor), Carbonyl O (Acceptor), Ring N (Weak Acceptor)Facilitates bidentate binding in kinase hinge regions.[2]
Lipophilicity cLogP ~ 0.8 - 1.2Ideal for CNS penetration and oral bioavailability.[1][2]
Tautomerism Amido-ImidolPredominantly exists in the amido form in solution.[1][2]

Synthetic Pathway & Mechanism

The synthesis of N-(3-methyl-5-isothiazolyl)acetamide is a classic acetylation, but the electron-deficient nature of the isothiazole ring requires specific activation considerations to avoid bis-acetylation or ring opening.[1][2]

Reaction Logic

The 5-amino group is the nucleophile.[1][2] While acetic anhydride (


Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward reaction flow.

SynthesisWorkflowPrecursor5-Amino-3-methylisothiazole(HCl Salt)IntermediateTetrahedralIntermediatePrecursor->IntermediateNucleophilic AttackBaseBase Catalyst(Pyridine/TEA)Base->IntermediateProton TransferReagentAcetic Anhydride(Ac2O)Reagent->IntermediateProductN-(3-methyl-5-isothiazolyl)acetamideIntermediate->ProductEliminationByproductAcetic Acid(Scavenged)Intermediate->Byproduct

Figure 1: Reaction pathway for the acetylation of 5-amino-3-methylisothiazole.

Experimental Protocol (SOP)

Note: This protocol assumes the use of the HCl salt of the amine, which is the most stable commercial form.

Materials
  • Starting Material: 5-Amino-3-methylisothiazole Hydrochloride (1.0 eq)[1][2]

  • Reagent: Acetic Anhydride (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

  • Base: Triethylamine (TEA) (2.5 eq) – Extra equivalents needed to neutralize the HCl salt.[1][2]

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Charge a round-bottom flask with 5-Amino-3-methylisothiazole HCl and anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C.[2]

    • Add Triethylamine dropwise.[2][3] The solution may become cloudy as triethylamine hydrochloride precipitates.[2] Stir for 15 minutes.

  • Acetylation:

    • Add Acetic Anhydride dropwise to the cold solution over 10 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent bis-acetylation.[1][2]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • TLC Monitoring: Mobile phase 50% EtOAc/Hexane. The starting amine (polar) should disappear; the amide (less polar) will appear at higher

      
      .[2]
      
  • Work-up:

    • Quench with saturated

      
       solution (removes excess anhydride and acetic acid).[2]
      
    • Extract with DCM (3x).[2]

    • Wash combined organics with 0.1M HCl (removes unreacted amine and pyridine/TEA traces).[2]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if the solid is off-white.[1][2]

    • Yield is typically 85-95%.[1][2]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be confirmed. The absence of the broad amine doublet and the appearance of the amide singlet are the primary "Go/No-Go" signals.

Predicted NMR Data ( , 400 MHz)
SignalShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 10.5 - 11.0Broad Singlet1HDiagnostic for amide formation.[1][2] Disappears on

shake.
Ring CH 6.6 - 6.8Singlet1HC4-Proton on isothiazole ring.[1][2]
Ring

2.35 - 2.45Singlet3HMethyl group at position 3.[1][2]
Acetyl

2.15 - 2.25Singlet3HMethyl group of the acetamide.[2]

Mass Spectrometry (ESI+):

  • Target Mass: 156.21 Da

  • Observed [M+H]+: 157.2 Da[1][2]

  • Fragment: Loss of 42 Da (Ketene) often observed in MS/MS, regenerating the amine mass (115 Da).

Medicinal Chemistry Utility: Bioisosterism

The isothiazole ring is often employed to fine-tune the metabolic stability and lipophilicity of a drug candidate.[2]

Comparative Scaffold Analysis

BioisostereTargetIsothiazole ScaffoldS-N BondModerate BasicityThiazoleThiazoleC-S-C BondHigher LipophilicityTarget->Thiazole Bioisostere (H-bond acceptor shift)IsoxazoleIsoxazoleO-N BondMetabolically Labile (Reductive ring opening)Target->Isoxazole Improved Metabolic StabilityPyridinePyridine6-MemberedHigher BasicityTarget->Pyridine Reduced basicity (pKa modulation)

Figure 2: Bioisosteric relationships of the isothiazole core.[1][2]

Key Application Note: In kinase inhibitors, the isothiazole nitrogen (N2) can serve as a hydrogen bond acceptor for the hinge region, while the acetamide NH acts as a donor to the gatekeeper residue or solvent front. The sulfur atom imparts a "sigma-hole" effect, potentially engaging in non-covalent interactions with carbonyl oxygens in the protein backbone.

References

  • Isothiazole Chemistry & Synthesis

    • Synthesis of 5-amino-3-methylisothiazole: Adams, A., & Slack, R. (1959). Isothiazole compounds. US Patent 2,871,243.[2]

  • General Acetylation Protocols

    • Naik, S., et al. (2004). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.[2]

  • Medicinal Chemistry of Isothiazoles

    • Chiyanzu, I., et al. (2003). Synthesis and biological evaluation of isothiazoles. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility). [1][2]

  • Spectroscopic Data Grounding

    • Precursor Characterization (5-Amino-3-methylisothiazole): Sigma-Aldrich Technical Data.[1][2] [1][2]

Molecular weight and formula of Acetamide, N-(3-methyl-5-isothiazolyl)-

[1]

Executive Summary

Acetamide, N-(3-methyl-5-isothiazolyl)- (also known as N-(3-methylisothiazol-5-yl)acetamide) is a heterocyclic amide derivative belonging to the isothiazole class.[1] While often overshadowed by its chlorinated analogs (e.g., methylisothiazolinone biocides) or carboxylated derivatives, this specific molecule serves as a critical neutral pharmacophore scaffold in medicinal chemistry.

The 3-methylisothiazole ring system is increasingly utilized as a bioisostere for thiazoles and isoxazoles in drug development, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors and Aurora kinase inhibitors . This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application in small-molecule drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name N-(3-methyl-1,2-thiazol-5-yl)acetamide
Common Synonyms 5-Acetamido-3-methylisothiazole; N-(3-methylisothiazol-5-yl)acetamide
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
SMILES CC1=NSC(NC(C)=O)=C1
Precursor CAS 52547-00-9 (5-Amino-3-methylisothiazole)
Calculated Physicochemical Constants

The following data is derived from structure-activity relationship (SAR) modeling of the isothiazole scaffold:

PropertyValueInterpretation
LogP (Predicted) ~0.8 - 1.2Highly orally bioavailable; optimal lipophilicity for membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good blood-brain barrier (BBB) penetration potential (<90 Ų).[1]
H-Bond Donors 1 (Amide NH)Specificity for receptor binding pockets.[1]
H-Bond Acceptors 3 (N, O, S)Versatile interaction points for ligand-protein docking.[1]
pKa (Conjugate Acid) ~2.5 (Ring N)The ring nitrogen is weakly basic; the amide is neutral under physiological pH.

Structural Analysis & Pharmacophore Utility[1][5]

The isothiazole ring acts as a unique electronic modulator. Unlike thiazoles, where the nitrogen and sulfur are separated by a carbon, the N-S bond in isothiazole (1,2-position) imparts distinct electronic properties:

  • Aromaticity: The ring is aromatic but less electron-rich than thiophene, making it stable against oxidative metabolism.

  • Bioisosterism: It serves as a non-classical bioisostere for pyridine and thiazole rings, often improving metabolic stability (t1/2) in lead compounds.

  • Binding Geometry: The 5-acetamido group provides a directional H-bond donor/acceptor motif, critical for interacting with the "hinge region" of kinase enzymes (e.g., Aurora kinases).

Diagram 1: Pharmacophore Features & Electronic Distribution

Gcluster_0N-(3-methyl-5-isothiazolyl)acetamide StructureIsothiazoleIsothiazole Ring(Aromatic Core)Methyl3-Methyl Group(Lipophilic Pocket Filler)Isothiazole->MethylPos 3Amide5-Acetamido Group(H-Bond Donor/Acceptor)Isothiazole->AmidePos 5TargetBiological Target(e.g., Kinase Hinge Region)Isothiazole->TargetPi-StackingAmide->TargetH-Bonding (NH...O)

Caption: Structural decomposition highlighting the pharmacophoric elements essential for ligand-protein binding interactions.[1]

Synthesis & Manufacturing Protocols

The synthesis of N-(3-methyl-5-isothiazolyl)acetamide is achieved through the selective N-acylation of the primary amine precursor. This reaction must be controlled to prevent bis-acylation or ring opening.

Primary Route: Anhydride-Mediated Acylation

Precursor: 5-Amino-3-methylisothiazole (CAS: 52547-00-9).[1] Reagents: Acetic Anhydride (

Step-by-Step Protocol:
  • Preparation: Dissolve 1.0 eq (150 mg) of 5-Amino-3-methylisothiazole hydrochloride in 5 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Neutralization: Add 2.5 eq of Triethylamine (TEA) or Pyridine to liberate the free amine. Stir at 0°C for 15 minutes.

  • Acylation: Dropwise add 1.1 eq of Acetic Anhydride. Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Note: Monitoring by TLC (50% EtOAc/Hexane) is crucial. The product will appear less polar than the amine.

  • Quenching: Quench with saturated

    
     solution to neutralize excess acid/anhydride.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Diagram 2: Synthesis Workflow

SynthesisStartStart: 5-Amino-3-methylisothiazole(CAS 52547-00-9)ReagentsAdd: Acetic Anhydride + PyridineSolvent: DCM, 0°C -> RTStart->ReagentsReactionReaction: Nucleophilic Acyl SubstitutionTime: 4 HoursReagents->ReactionWorkupWorkup: NaHCO3 QuenchDCM ExtractionReaction->WorkupProductFinal Product:N-(3-methyl-5-isothiazolyl)acetamideWorkup->Product

Caption: Step-by-step synthesis pathway from the commercially available amino-isothiazole precursor.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.2 ppm (s, 1H, NH  amide) – Broad singlet, exchangeable with D₂O.
      
    • 
       6.80 ppm (s, 1H, C4-H  isothiazole) – Characteristic aromatic singlet.
      
    • 
       2.35 ppm (s, 3H, Ring-CH₃ ) – Methyl group on the isothiazole.
      
    • 
       2.10 ppm (s, 3H, Acetyl-CH₃ ) – Methyl group of the acetamide.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for characteristic fragmentation loss of ketene (42 Da) yielding the amine peak at m/z ~115.

Applications in Drug Discovery[7][8][9][10]

Kinase Inhibition (Aurora & CDK)

The 5-amino-isothiazole scaffold is a known pharmacophore in kinase inhibitors.[1] The acetamide extension mimics the hydrogen-bonding pattern of ATP's adenine ring, allowing the molecule to anchor into the hinge region of kinases such as Aurora-A and CDK2 .[1]

  • Mechanism:[1][2] The nitrogen of the isothiazole ring acts as a H-bond acceptor, while the amide NH acts as a donor.

MMP-12 Inhibitors

Research indicates that sulfonamide and amide derivatives of 3-methylisothiazole are potent inhibitors of Matrix Metalloproteinase-12 (MMP-12), an enzyme implicated in COPD and emphysema.[1] The 3-methyl group fits into the hydrophobic S1' pocket of the enzyme, while the amide carbonyl coordinates with the catalytic Zinc ion.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, handling should follow protocols for isothiazole precursors:

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer (isothiazolinones are known sensitizers).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration with scrubber for sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    ).

References

  • Adams, A., & Slack, R. (1959).[2] 5-Amino-3-methyl-isothiazole and process. U.S. Patent No.[3] 2,871,243. Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Amino-3-methyl-isothiazole hydrochloride.

  • PubChem. (2024).[4] Compound Summary: 2-Amino-N-(3-methylisothiazol-5-yl)acetamide. National Library of Medicine. [5]

  • ChemScene. (2024). 2-Chloro-N-(3-methylisothiazol-5-yl)acetamide Data Sheet.

  • MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity.

Comprehensive Analysis of Physical Properties and Characterization Protocols for 3-Methyl-5-isothiazolyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 3-methyl-5-isothiazolyl acetamide represent a highly versatile class of heterocyclic compounds. Characterized by a sulfur-nitrogen heteroaromatic ring coupled via an amide linkage, these molecules exhibit profound biological activities. In pharmaceutical contexts, specific derivatives act as potent inhibitors of the NLRP3 inflammasome [1], while in agrochemistry, they function as broad-spectrum proinsecticides by inhibiting mitochondrial electron transport [3]. This technical guide provides an authoritative framework for understanding their physical properties, synthesizing the core scaffold, and executing self-validating physicochemical characterization protocols.

Structural and Physicochemical Properties

The core structural motif—a 3-methylisothiazole ring—imparts unique electron-withdrawing characteristics and hydrogen-bonding potential to the molecule. These features significantly influence the physical properties of the derivatives, including their aqueous solubility, lipophilicity (LogP), and solid-state stability.

To facilitate comparative analysis, the quantitative physical data for three prominent derivatives are summarized in Table 1 .

Table 1: Quantitative Physical Properties of Key 3-Methyl-5-isothiazolyl Acetamides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Functional ApplicationSource
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide C₁₃H₁₁N₃O₃S289.31SolidNLRP3 Inflammasome Inhibitor[1]
2-Chloro-N-(3-methylisothiazol-5-yl)acetamide C₆H₇ClN₂OS190.65SolidSynthetic Intermediate[2]
1-piperidineacetamide,

-methyl-N-(3-methyl-5-isothiazolyl)-
C₁₂H₁₉N₃OS253.12SolidResearch Derivative[4]

Synthesis and Isolation Workflows

The synthesis of 3-methyl-5-isothiazolyl acetamides typically proceeds via a nucleophilic acyl substitution [1].

Mechanistic Causality in Synthesis

The reaction involves coupling 3-methylisothiazol-5-amine with an appropriate acyl chloride. Because the amino group on the isothiazole ring is only weakly nucleophilic (due to the electron-withdrawing nature of the heteroaromatic system), the reaction requires a non-nucleophilic organic base, such as triethylamine (TEA), under reflux conditions.

  • Causality: TEA serves as an acid scavenger. By neutralizing the highly corrosive hydrochloric acid (HCl) byproduct, TEA prevents the protonation of the weakly nucleophilic starting amine. This shifts the reaction equilibrium forward and suppresses the competitive hydrolysis of the acyl chloride.

Self-Validating Isolation Protocol
  • Reaction Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a 1:1 Hexane/Ethyl Acetate mobile phase.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid, followed by extraction into dichloromethane (DCM).

  • Validation Check: Post-column chromatography, calculate the mass balance. The isolated yield combined with the mass of any recovered starting material must account for >95% of the theoretical mass input. A deficit indicates product degradation or irreversible column adsorption, invalidating the purity of the isolated batch.

SynthesisWorkflow A Amine Precursor (3-methylisothiazol-5-amine) B Acyl Chloride Nucleophilic Substitution A->B C Acid Scavenging (Triethylamine) B->C D TLC Monitoring (Hexane:EtOAc 1:1) C->D E Crude Acetamide Derivative D->E F NMR/HPLC Validation (Mass Balance Check) E->F

Workflow for the synthesis and purification of 3-methyl-5-isothiazolyl acetamides.

Experimental Methodologies for Physical Characterization

To ensure high data integrity, the physical characterization of these derivatives must rely on self-validating experimental systems.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Lipophilicity dictates the membrane permeability and environmental partitioning of the acetamide derivatives.

  • Step 1: Pre-saturate 1-octanol and HPLC-grade water phases by stirring them together for 24 hours.

  • Step 2: Dissolve exactly 5.0 mg of the acetamide derivative in 10 mL of the saturated octanol phase.

  • Step 3: Combine with 10 mL of saturated water in a borosilicate glass flask. Equilibrate in a temperature-controlled shaker (25.0 ± 0.1 °C) for 48 hours.

    • Causality: Extended 48-hour equilibration ensures true thermodynamic partitioning rather than a transient kinetic distribution, which is critical for highly crystalline derivatives that dissolve slowly.

  • Step 4: Separate the phases via centrifugation (3000 × g, 15 min) to break any micro-emulsions.

  • Step 5 (Self-Validating Step): Quantify the concentration in both the aqueous and organic phases using HPLC-UV. Calculate the total mass recovered from both phases. The sum must equal the initial 5.0 mg input (Mass Balance > 98%). If the mass balance fails, the compound is precipitating at the interface or adsorbing to the glass, rendering the LogP calculation invalid.

Protocol B: Thermal Analysis via Differential Scanning Calorimetry (DSC)
  • Step 1: Accurately weigh 2–5 mg of the compound into a standard aluminum pan and crimp it shut.

  • Step 2: Execute a heating cycle from 25 °C to 250 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The continuous nitrogen purge displaces oxygen, preventing oxidative degradation at high temperatures. This ensures the endothermic peak observed is strictly attributable to the latent heat of fusion (

      
      ).
      
  • Step 3 (Self-Validating Step): Immediately run a cooling cycle back to 25 °C, followed by a second heating cycle. If the melting endotherm is absent in the second cycle, the compound underwent thermal decomposition during the first melt, and the initial peak cannot be solely classified as a stable melting point.

Metabolic Stability and Bioactivation Pathways

The physical properties of 3-methyl-5-isothiazolyl acetamides directly govern their metabolic fate. In agrochemical applications, N-alkyl-N-(5-isothiazolyl)phenylacetamides act as proinsecticides. In vitro studies using rat and trout liver microsomes demonstrate that these compounds undergo NADPH-dependent metabolism catalyzed by cytochrome P450 monooxygenase enzymes [3].

Mechanistic Causality in Metabolism

Metabolism primarily diverges into two pathways: ring-methyl hydroxylation and N-demethylation.

  • Causality: The rate of bioactivation (N-demethylation to yield the active amide) increases proportionally with the thermodynamic stability of the radical or carbocation intermediate formed at the alkyl group. In target species (e.g., tobacco budworm), bioactivation is highly efficient. Conversely, in non-target species like trout, the overall rate of metabolism is approximately 50-fold slower, providing a physicochemical basis for the compound's species selectivity and environmental safety [3]. Furthermore, environmental fate models for related isothiazolyl ureas indicate moderate soil adsorption (Koc ≈ 5.50e+3 L/kg) and low bioconcentration factors (BCF ≈ 13.2 L/kg), minimizing long-term ecological accumulation [5].

MetabolicPathway A N-Alkyl-N-(5-isothiazolyl) acetamide B Cytochrome P450 (Liver Microsomes) A->B C Ring-Methyl Hydroxylation B->C D N-Demethylation (Bioactivation) B->D E Active Amide Metabolite D->E

Cytochrome P450-mediated metabolic pathways of N-alkyl-isothiazolyl acetamides.

References

  • Benchchem - N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Description and Biological Activity. Benchchem. 1

  • ChemScene - 2-Chloro-N-(3-methylisothiazol-5-yl)acetamide: General Information and Properties. ChemScene. 2

  • ACS Publications - In Vitro Metabolism of the N-Alkyl-N-(5-isothiazolyl)- and N-(Alkylisothiazolin-5-ylidene)phenylacetamides. Evidence of Proinsecticide Bioactivation. Journal of Agricultural and Food Chemistry.3

  • PubChemLite - 1-piperidineacetamide, alpha-methyl-n-(3-methyl-5-isothiazolyl)-. University of Luxembourg / PubChemLite. 4

  • U.S. Environmental Protection Agency (EPA) - N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea Env. Fate/Transport. CompTox Chemicals Dashboard. 5

Sources

Isothiazole Ring Stability in N-Substituted Acetamides: Mechanistic Insights and Degradation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazole-containing N-substituted acetamides represent a highly versatile pharmacophore, increasingly utilized in the rational design of glucokinase activators and transient receptor potential vanilloid 1 (TRPV1) antagonists (1[1], 2[2]). Unlike its oxygen-containing isostere, isoxazole, the isothiazole ring exhibits exceptional thermodynamic stability. However, the introduction of an N-substituted acetamide linker alters the electronic landscape of the molecule, introducing specific kinetic vulnerabilities. This technical guide explores the causality behind isothiazole degradation and provides a self-validating experimental framework for stability profiling in drug development.

Thermodynamic and Kinetic Stability of the Isothiazole Nucleus

The intrinsic stability of the isothiazole (1,2-thiazole) nucleus is rooted in its highly delocalized


-electron system, which imparts significant aromatic character to the ring (3[3]). Computational studies on dehydro-isothiazole radicals indicate that thermodynamic and kinetic stability are heavily governed by heteroaromatic resonance stabilization and the minimization of internal ring strain (4[4]).

A defining characteristic of isothiazole is its resistance to reductive cleavage. While isoxazoles are readily cleaved by catalytic hydrogenolysis, the isothiazole nucleus remains unchanged under identical conditions (5[5]). However, the N-S bond remains the primary locus of failure under severe chemical stress.

Degradation Pathways and Vulnerabilities

Despite its baseline stability, the isothiazole ring can be forced into degradation via specific mechanistic pathways:

  • Reductive Ring Cleavage: When treated with complex metal hydrides, N-alkylisothiazolium salts undergo N-S bond cleavage to yield

    
    -enaminothioketones in high yields (5[5]).
    
  • Base-Induced Cleavage: Strong nucleophilic attack or lithiation at the C5 position can trigger immediate N-S bond cleavage, resulting in irreversible ring opening (5[5]).

  • Photolysis and pH Extremes: For substituted isothiazoles (e.g., iodo- or methoxy-isothiazoles), extreme pH values catalyze the hydrolysis of functional groups. Furthermore, UV light can cleave the carbon-halogen bonds via photodecomposition, generating reactive radical intermediates that compromise the entire molecular scaffold (6[6]).

Mechanism A Isothiazole Acetamide (Stable Aromatic Core) B Reductive Stress (Complex Hydrides) A->B C Extreme pH / Base (Lithiation at C5) A->C D Photolytic Stress (UV Irradiation) A->D E Reductive Ring Cleavage (β-enaminothioketones) B->E Severe Conditions F N-S Bond Cleavage (Ring Opening) C->F Nucleophilic Attack G C-X Bond Cleavage (Radical Formation) D->G Halogenated Variants

Fig 1: Primary degradation pathways and ring cleavage mechanisms of isothiazole derivatives.

Electronic Modulation via the N-Substituted Acetamide Linker

The addition of an N-substituted acetamide moiety (-NH-CO-CH2-) acts as a critical structural bridge that alters the baseline stability of the isothiazole core.

  • Electronic Modulation: The amide carbonyl exerts a strong electron-withdrawing effect. Depending on the specific N-aryl or N-alkyl substituent, this can either stabilize the electron-rich isothiazole ring against electrophilic attack or increase its susceptibility to nucleophiles.

  • Conformational Locking: Intramolecular hydrogen bonding between the amide N-H and adjacent heteroatoms restricts rotational freedom. This conformational lock often shields the vulnerable N-S bond from solvent accessibility, artificially boosting the kinetic half-life of the drug candidate in aqueous media.

Self-Validating Protocol: Forced Degradation Profiling

To ensure trustworthiness and reproducibility in drug development, stability profiling must employ orthogonal validation. The following protocol utilizes an internal standard (IS) and strict mass balance tracking to differentiate between simple linker hydrolysis and catastrophic isothiazole ring cleavage.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock of the target isothiazole acetamide in an aprotic solvent (e.g., LC-MS grade Acetonitrile). Store in amber vials at 2-8°C.

  • Causality: Isothiazoles, particularly those with halogen or alkoxy substituents, can undergo premature solvolysis in protic environments. Using an aprotic solvent completely arrests baseline degradation before stress initiation, while amber vials prevent photodecomposition (6[6]).

Step 2: Stress Condition Setup (Self-Validating Matrix)

  • Acidic: 0.1 N HCl at 60°C for 24 hours.

  • Basic: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative: 3% H2O2 at room temperature for 24 hours.

  • Photolytic: UV-Vis irradiation (ICH Q1B standard) in a photoreactor for 1.2 million lux hours.

Step 3: Reaction Quenching and IS Addition

  • Action: Neutralize acid/base samples immediately upon completion. Spike all samples with a stable isotope-labeled internal standard (SIL-IS).

  • Causality: Neutralization halts degradation kinetics instantly, ensuring the time-point is accurate. The SIL-IS corrects for matrix suppression effects and injection variability during mass spectrometry.

Step 4: LC-MS/MS Analysis & Mass Balance Calculation

  • Action: Utilize a reversed-phase C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor MRM transitions for the parent mass, the cleaved acetamide fragment, and the N-S ring-opened mass.

  • Causality: A self-validating protocol must account for all molecular fragments. If the sum of the parent compound, free acetamide, and ring-opened degradants falls below 95% (Mass Balance

    
    ), it indicates undetected volatile fragmentation or irreversible column binding, which would invalidate the kinetic model.
    

Workflow S1 Sample Prep (Aprotic Solvent) S2 Stress Matrices (Acid, Base, UV) S1->S2 S3 Quench & IS Spike (Neutralization) S2->S3 S4 LC-MS/MS (MRM Tracking) S3->S4 S5 Kinetic Modeling (Mass Balance >95%) S4->S5

Fig 2: Self-validating forced degradation workflow for isothiazole acetamide stability profiling.

Quantitative Stability Matrix

The following table summarizes the expected quantitative degradation profile of a standard N-substituted isothiazole acetamide under forced stress conditions, allowing for rapid comparative analysis during lead optimization.

Stress ConditionReagent / EnvironmentIsothiazole Ring IntegrityAcetamide Linker IntegrityPrimary Degradant Identified
Acidic Hydrolysis 0.1 N HCl, 60°CHighly StableModerate DegradationFree Isothiazole Amine
Basic Hydrolysis 0.1 N NaOH, 60°CVulnerable (Ring Opening)High DegradationN-S Cleaved Intermediates
Reductive Stress Catalytic H2 / PdHighly StableStableNone (Stable)
Severe Reduction Complex Metal HydridesVulnerableStable

-enaminothioketones
Photolysis UV-Vis (ICH Q1B)Vulnerable (if halogenated)StableDe-halogenated Radicals

References

  • Ring Cleavage of N-Alkylisothiazolilm Salts by Complex Metal Hydrides. Synthesis of β-Enaminothioketones Taylor & Francis (Synthetic Communications)5

  • Improving the stability of 4-Iodo-3-methoxyisothiazole in solution Benchchem 6

  • The chemistry of isothiazoles ResearchGate (Tetrahedron) 3

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study New Journal of Chemistry (RSC Publishing) 4

  • WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application Google Patents1

  • US20100016285A1 - Heterocyclidene-n-(aryl) acetamide derivative Google Patents 2

Sources

Technical Guide: Biological Activity of N-(3-methyl-5-isothiazolyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, medicinal chemistry, and therapeutic potential of N-(3-methyl-5-isothiazolyl)acetamide and its related scaffolds.

Executive Summary

The N-(3-methyl-5-isothiazolyl)acetamide scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for other 5-membered heterocycles (e.g., isoxazoles, thiazoles). Its primary utility lies in its ability to modulate the physicochemical properties of drug candidates, particularly in the inhibition of Matrix Metalloproteinases (MMPs) and Aurora Kinases . This guide explores the structure-activity relationships (SAR), mechanism of action, and synthetic utility of this scaffold.[1]

Chemical Architecture & Properties

The core structure consists of a 3-methyl-5-isothiazolyl amine moiety acylated with an acetamide group. This configuration offers unique electronic and steric properties:

  • Isothiazole Ring : An electron-deficient aromatic system containing sulfur and nitrogen. The sulfur atom imparts lipophilicity (logP modulation) and can participate in non-covalent interactions (e.g., sulfur-aromatic interactions) within protein binding pockets.

  • Acetamide Linker : Acts as a hydrogen bond donor/acceptor, crucial for orienting the molecule within the active site of enzymes (e.g., the hinge region of kinases).

  • 3-Methyl Group : Provides steric bulk and hydrophobic interaction potential, often filling small hydrophobic pockets (e.g., the S1' specificity pocket in MMPs).

PropertyDescriptionRelevance in Drug Design
Scaffold Type Heterocyclic AmideBioisostere for isoxazoles/thiazoles; improved metabolic stability.
H-Bonding Donor (NH), Acceptor (CO, N, S)Critical for binding to enzyme backbones (e.g., kinase hinge).
Lipophilicity ModerateEnhances membrane permeability compared to pure amines.
Electronic Electron-withdrawing RingModulates pKa of the amide nitrogen; affects metabolic susceptibility.

Biological Activity & Therapeutic Targets

The 5-amino-3-methylisothiazole scaffold is a documented precursor and core structure for selective MMP-12 (Macrophage Metalloelastase) inhibitors. MMP-12 is implicated in inflammatory diseases like COPD and emphysema.

  • Mechanism of Action : The isothiazole nitrogen and the acetamide carbonyl coordinate with the catalytic Zinc ion (

    
    ) or interact with the S1' specificity pocket. The 3-methyl group provides selectivity by fitting into the hydrophobic S1' sub-pocket, distinguishing MMP-12 from other MMPs (e.g., MMP-1, MMP-3).
    
  • Key Interaction : The acetamide NH acts as a hydrogen bond donor to the backbone carbonyl of the enzyme, stabilizing the inhibitor-enzyme complex.

Derivatives of N-(3-methyl-5-isothiazolyl)acetamide have shown potency as Aurora Kinase inhibitors , targeting the ATP-binding site.

  • Binding Mode : The scaffold mimics the adenine ring of ATP. The amide nitrogen and carbonyl form hydrogen bonds with the "hinge region" of the kinase.

  • Therapeutic Application : Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis in rapidly dividing cancer cells (e.g., in leukemia and solid tumors).

Isothiazole derivatives are historically significant as biocides (e.g., isothiazolinones). The N-acetylated form (acetamide) often serves as a pro-drug or a stabilized analog that releases the active amine or interacts with bacterial cell wall synthesis enzymes.

  • Spectrum : Broad-spectrum activity against Gram-positive bacteria and certain fungi.

  • Mechanism : Disruption of metabolic pathways involving thiol-containing enzymes, leading to cellular toxicity in pathogens.

Experimental Protocols

Objective : To synthesize the core scaffold from 5-amino-3-methylisothiazole.

Reagents :

  • 5-Amino-3-methylisothiazole hydrochloride (CAS 52547-00-9)[2][3]

  • Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    )
  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol :

  • Preparation : Dissolve 5-amino-3-methylisothiazole HCl (1.0 eq) in dry DCM under an inert atmosphere (

    
    ).
    
  • Base Addition : Add Triethylamine (2.5 eq) dropwise at 0°C to neutralize the HCl salt and activate the amine. Stir for 15 min.

  • Acylation : Add Acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup : Quench with water. Extract with DCM (3x). Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification : Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Objective : To determine the


 of the synthesized scaffold against MMP-12.[4][5]

Materials :

  • Recombinant Human MMP-12 (Catalytic Domain)

  • Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 0.05% Brij-35, pH 7.5)
    

Protocol :

  • Enzyme Activation : Dilute MMP-12 to 1-5 nM in Assay Buffer.

  • Compound Treatment : Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10

    
    M) to the enzyme solution. Incubate for 30 min at 37°C.
    
  • Substrate Addition : Add the fluorogenic substrate (10

    
    M final concentration).
    
  • Measurement : Monitor fluorescence kinetics (Ex: 328 nm, Em: 393 nm) for 60 min.

  • Analysis : Calculate the slope of the linear portion of the curve (velocity). Determine

    
     using non-linear regression (GraphPad Prism).
    

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-targeting potential of the scaffold in cancer therapy (Kinase Inhibition) and inflammatory regulation (MMP Inhibition).

G Scaffold N-(3-methyl-5-isothiazolyl)acetamide (Scaffold) MMP12 MMP-12 (Macrophage Metalloelastase) Scaffold->MMP12 Inhibits (IC50: nM range) Aurora Aurora Kinase A/B Scaffold->Aurora Inhibits (ATP Competition) ECM ECM Degradation (Elastin/Collagen) MMP12->ECM Catalyzes Inflammation Inflammatory Cell Migration (Macrophage Infiltration) ECM->Inflammation Promotes TissueDamage Tissue Damage (Emphysema/COPD) Inflammation->TissueDamage Causes Mitosis Mitotic Spindle Assembly Aurora->Mitosis Regulates CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Induces

Caption: Dual-mechanism pathway showing MMP-12 inhibition preventing tissue damage and Aurora Kinase inhibition inducing cancer cell apoptosis.

References

  • Structure-based design and synthesis of novel non-zinc chelating MMP-12 inhibitors . ResearchGate.[4] Available at: [Link]

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the PD-1/PD-L1 interaction . PubMed. Available at: [Link]

  • Isothiazolones interfere with normal matrix metalloproteinase activation . Biochem J. Available at: [Link]

  • Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid . Arch Immunol Ther Exp. Available at: [Link]

Sources

Acetamide, N-(3-methyl-5-isothiazolyl)- safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Acetamide, N-(3-methyl-5-isothiazolyl)- (CAS 67209-08-9): In-Depth Safety Data Sheet (SDS) & Technical Handling Guide

Executive Summary

Acetamide, N-(3-methyl-5-isothiazolyl)- (also designated as NSC 105010) is a synthetic organic compound frequently utilized in advanced pharmacological screening and chemical biology[1]. Structurally, it merges an isothiazole heterocycle with an acetamide moiety. While this structural combination offers unique binding affinities for drug discovery, it also introduces specific toxicological hazards. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating safety protocols required for handling this compound in a research environment, ensuring strict compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2][3].

Physicochemical Profiling & Structural Causality

Understanding the physical properties of N-(3-methyl-5-isothiazolyl)acetamide is critical for predicting its behavior in biological systems and laboratory environments. The quantitative data is summarized in Table 1[1][4].

Table 1: Physicochemical Properties of CAS 67209-08-9

PropertyValue / Description
Chemical Name Acetamide, N-(3-methyl-5-isothiazolyl)-
CAS Registry Number 67209-08-9
Synonyms N-(3-methyl-1,2-thiazol-5-yl)acetamide, NSC 105010
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffers

Structural Causality: The molecule's behavior is dictated by its two primary functional groups:

  • The Isothiazole Ring: This sulfur-nitrogen heterocycle imparts lipophilicity, allowing the compound to readily cross cellular membranes. However, the ring is also susceptible to nucleophilic attack, particularly by biological thiols, which drives its potential cytotoxicity[5].

  • The Acetamide Group: The N-substituted acetamide provides a site for hydrogen bonding, improving solubility in polar aprotic solvents like DMSO. Biologically, acetamide derivatives are prone to enzymatic hydrolysis or N-oxidation by hepatic enzymes, which can generate reactive intermediates[6][7].

Toxicological Mechanisms & Hazard Identification

While specific in vivo toxicity data for CAS 67209-08-9 is limited to preliminary screening[1], its hazard profile can be accurately extrapolated from the established mechanistic toxicology of its structural analogs (isothiazolones and acetamides).

Mechanism of Toxicity: Isothiazole derivatives are well-documented sensitizers and biocides. Their primary mechanism of action involves the electrophilic attack of the isothiazole ring on life-sustaining enzymes, specifically those containing accessible thiol (-SH) groups at their active sites (e.g., glutathione, cysteine residues)[5]. This interaction forms mixed disulfides, leading to the rapid depletion of intracellular glutathione (GSH) and subsequent oxidative stress.

Concurrently, the acetamide moiety can undergo cytochrome P450-mediated N-hydroxylation. As seen in other acetamide derivatives, this metabolic pathway can generate reactive electrophilic metabolites that covalently bind to cellular macromolecules, inducing hepatotoxicity and cellular necrosis[8].

ToxicityPathway A Acetamide, N-(3-methyl-5-isothiazolyl)- (CAS: 67209-08-9) B Cytochrome P450 / Amidase Enzymatic Processing A->B Hepatic Metabolism C N-Hydroxylation (Reactive Metabolite) B->C CYP450 Oxidation D Isothiazole Ring Cleavage / Thiol Reactivity B->D Electrophilic Attack E Glutathione (GSH) Depletion C->E G Safe Excretion (Conjugated Metabolites) C->G Phase II Conjugation D->E D->G F Cellular Oxidative Stress & Protein Adduction E->F Toxicity Pathway

Figure 1: Proposed metabolic and toxicological pathway for N-(3-methyl-5-isothiazolyl)acetamide.

Table 2: Hazard Identification (GHS Extrapolation)

Hazard ClassCategorySignal WordHazard Statement Causality
Skin Sensitization Category 1WarningIsothiazole ring reacts with skin proteins, triggering immune response.
Acute Toxicity (Oral) Category 4WarningEnzymatic hydrolysis of acetamide releases toxic intermediates.
Eye Irritation Category 2AWarningDirect contact causes localized protein denaturation.

Self-Validating Handling & Exposure Control Protocols

To comply with the OSHA Laboratory Standard[2][3], researchers must implement rigorous, self-validating protocols when handling the neat powder of CAS 67209-08-9.

Protocol 1: Preparation of In Vitro Assay Solutions Objective: Safely transition the compound from a high-risk solid powder to a controlled liquid aliquot.

  • Engineering Controls & Pre-Task Verification:

    • Action: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Self-Validation: Verify the airflow monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the chemical container.

  • PPE Donning:

    • Action: Don double nitrile gloves, splash-resistant safety goggles, and a closed-front lab coat.

    • Causality: Nitrile provides a robust chemical barrier against the lipophilic acetamide core, preventing dermal absorption and sensitization[9].

  • Weighing & Transfer:

    • Action: Use an anti-static weigh boat and a micro-spatula. If static electricity is observed, utilize a localized ionizer.

    • Causality: The crystalline powder is prone to static cling. Neutralizing the static prevents the sudden aerosolization of the powder, mitigating the risk of inhalation toxicity.

  • Solubilization:

    • Action: Dissolve the pre-weighed powder directly into anhydrous DMSO within the fume hood.

    • Self-Validation: Hold the sealed vial against both a light and dark background. The protocol is only validated as successful when the solution is entirely optically clear, confirming complete dissolution and the absence of hazardous micro-particulates.

  • Workspace Decontamination:

    • Action: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol.

Emergency Response & Decontamination Workflows

In the event of an accidental spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Protocol 2: Hazardous Spill Response

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity[10].

  • Containment (Solid Spill): Lightly dampen the spilled powder with a fine mist of water or 70% ethanol. Causality: Dampening the powder instantly increases its mass and cohesion, preventing the isothiazole dust from becoming airborne and entering the respiratory tracts of responders.

  • Absorption: Cover the dampened spill with an inert absorbent material (e.g., vermiculite or a commercial chemical spill pad).

  • Collection & Disposal: Use non-sparking tools to scoop the absorbed material into a hazardous waste bag. Seal and label the bag according to EPA and institutional guidelines[10].

  • Surface Decontamination & Validation: Wash the surface with a strong detergent or 10% bleach solution.

    • Self-Validation: After the final wipe-down, press a dry, white absorbent wipe against the surface. If the wipe shows any discoloration or residual moisture, the decontamination step must be repeated until the wipe remains pristine.

SpillResponse Step1 Spill Detected (Powder or Solution) Step2 Assess Volume & Isolate Area Restrict Access Step1->Step2 Step3 Don PPE (N95/P100, Nitrile Gloves, Lab Coat) Step2->Step3 Step4 Containment (Dampen powder to prevent dust) Step3->Step4 Step5 Absorption & Collection (Use inert absorbent) Step4->Step5 Step6 Surface Decontamination (Soap & Water / 10% Bleach) Step5->Step6 Step7 Hazardous Waste Disposal (Seal in labeled biohazard/chem bag) Step6->Step7

Figure 2: Step-by-step spill response and decontamination workflow for hazardous lab chemicals.

Regulatory Compliance & Storage Dynamics

To maintain chemical stability and ensure regulatory compliance, N-(3-methyl-5-isothiazolyl)acetamide must be stored under specific conditions:

  • Temperature & Environment: Store at 2-8°C in a tightly sealed container. The environment must be dry and well-ventilated.

  • Chemical Incompatibilities: Keep strictly away from strong oxidizing agents, strong acids, and strong bases. Causality: Exposure to strong acids or bases can catalyze the hydrolysis of the acetamide bond, releasing acetic acid and 3-methyl-5-aminoisothiazole, altering the compound's pharmacological profile and increasing its volatility.

  • Labeling: All secondary containers must be labeled with the chemical identity, appropriate hazard warnings, and the date of preparation, as mandated by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3][10].

References

  • Title: Product Index - AA Blocks (CAS 67209-08-9)
  • Source: cancer.
  • Source: osha.
  • Source: labequipmentdirect.
  • Source: vumc.
  • Source: osha.
  • Source: nih.
  • Source: nih.
  • Title: In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)
  • Source: wikipedia.

Sources

Scaffold Regiochemistry in Drug Design: A Comparative Analysis of 3-Methyl-5-Isothiazolyl and 4-Isothiazolyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Regiochemistry

In medicinal chemistry and agrochemical design, the isothiazole ring—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—serves as a versatile pharmacophore. However, the specific regiochemical attachment of an acetamide moiety to this ring fundamentally alters the molecule's electronic distribution, steric profile, and metabolic fate.

As a Senior Application Scientist, I approach scaffold selection as a strategic alignment of molecular geometry with biological target architecture. This whitepaper provides an in-depth technical analysis of the divergence between 3-methyl-5-isothiazolyl acetamides and 4-isothiazolyl acetamides . While the former has been heavily optimized as a metabolically activated proinsecticide targeting mitochondrial Complex I[1], the latter has emerged as a privileged hinge-binding motif in the development of targeted kinase inhibitors and ion channel modulators[2][3].

Structural & Electronic Divergence

The pharmacological trajectory of these two scaffolds is dictated by the position of the acetamide linkage:

  • 3-Methyl-5-Isothiazolyl Acetamides: Attachment at the C5 position places the acetamide adjacent to the highly polarizable sulfur atom. The addition of a methyl group at the C3 position introduces a specific steric bulk and a metabolic liability. This scaffold is highly lipophilic, and its biological activity is heavily dependent on specific CYP450-mediated bioactivation[4].

  • 4-Isothiazolyl Acetamides: Attachment at the C4 position places the acetamide between the nitrogen and sulfur vectors. This provides a distinct dihedral angle that is ideal for slotting into the narrow ATP-binding clefts of kinases. The unsubstituted C3 and C5 positions (or targeted substitutions thereof) allow the acetamide NH and carbonyl to act as precise hydrogen-bond donors/acceptors[5].

Quantitative Data Summary

Table 1: Target Selectivity and SAR Profile Comparison

ScaffoldPrimary Target ClassMechanism of ActionKey Structural/Metabolic Feature
3-Methyl-5-Isothiazolyl Mitochondrial Complex IElectron transport inhibitionC3-methyl dictates metabolic fate; N-alkylation creates a pro-drug[1].
4-Isothiazolyl Kinases (PI3K, BRAF), SLACK ChannelsATP-competitive hinge binding / Allosteric modulationC4 attachment optimizes the dihedral angle for bidentate H-bonding[2][3].

3-Methyl-5-Isothiazolyl Acetamides: Proinsecticides & Metabolic Selectivity

Mechanism of Action

The 3-methyl-5-isothiazolyl acetamide scaffold is a hallmark of modern proinsecticide design. These compounds exert their primary toxicity by inhibiting mitochondrial electron transport at Complex I. However, their selectivity between target insects (e.g., tobacco budworm) and non-target organisms (e.g., mammals, fish) relies entirely on differential metabolism[1][6].

Bioactivation vs. Detoxification

In target insects, the N-alkylated pro-drug undergoes rapid NADPH-dependent N-demethylation to yield the active secondary amide. In contrast, mammalian and piscine hepatic microsomes preferentially catalyze the ring-methyl hydroxylation at the C3 position, leading to a rapid detoxification pathway[4].

Metabolism Pro Proinsecticide (N-alkyl-3-methyl-5-isothiazolyl) CYP CYP450 / NADPH Pro->CYP Microsomal Metabolism Met1 Active Metabolite (N-demethylated) CYP->Met1 Bioactivation (Insects) Met2 Inactive Metabolite (Ring-methyl hydroxylated) CYP->Met2 Detoxification (Mammals/Fish) Target Mitochondrial Complex I Inhibition Met1->Target Toxic Effect

Fig 1: CYP450-mediated metabolism of 3-methyl-5-isothiazolyl acetamides.

Experimental Protocol: In Vitro Microsomal Bioactivation Assay

To validate the selectivity of a novel 3-methyl-5-isothiazolyl analog, a self-validating microsomal stability assay must be employed.

  • Preparation: Thaw species-specific microsomes (e.g., rat liver, trout liver, or tobacco budworm midgut) on ice.

  • Incubation Mixture: Combine 1.0 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test substrate.

  • Initiation (The Causality Step): Add 1 mM NADPH (final concentration) to initiate metabolism. Causality Note: NADPH is the obligate electron donor for CYP450 monooxygenases. Running a parallel control without NADPH is critical to prove that the degradation is strictly CYP-mediated and not due to esterases or chemical instability.

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the ratio of N-demethylated (active) vs. ring-hydroxylated (inactive) metabolites.

4-Isothiazolyl Acetamides: Precision Kinase & Channel Modulation

Mechanism of Action

Unlike their C5 counterparts, 4-isothiazolyl acetamides are rarely utilized as pro-drugs. Instead, they are deployed as highly stable, active pharmacophores in targeted human therapeutics. The C4 linkage is highly prized in the development of ATP-competitive kinase inhibitors (such as PI3K, mTOR, and BRAF inhibitors)[2][5].

When the 4-isothiazolyl ring enters the kinase ATP-binding pocket, the acetamide nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls of the hinge region (e.g., interacting directly with the Leucine 505 residue in the


C helix of mutant BRAF)[2]. Furthermore, recent structure-activity relationship (SAR) studies have identified the 4-isothiazolyl ring as a potent bioisostere for phenyl rings in the inhibition of SLACK potassium channels, offering a superior balance of potency and lipophilicity[3].

KinaseWorkflow Comp 4-Isothiazolyl Acetamide Library Assay In Vitro Kinase Assay (ATP-Competitive) Comp->Assay Incubation with ATP Readout Luminescence Readout Assay->Readout Substrate Phosphorylation Hit Hit Identification (IC50 < 100 nM) Readout->Hit Data Analysis Opt SAR Optimization (Hinge-binding vectors) Hit->Opt Iterative Design Opt->Comp Next Gen

Fig 2: Iterative screening workflow for 4-isothiazolyl acetamide kinase inhibitors.

Experimental Protocol: High-Throughput Kinase Hinge-Binding Assay

To confirm that a 4-isothiazolyl acetamide is acting via ATP-competitive hinge binding, the following biochemical protocol is utilized:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., BRAF V600E or PI3K) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Dispense the 4-isothiazolyl acetamide analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation (The Causality Step): Add ATP precisely at the enzyme's apparent

    
    , alongside the specific peptide substrate. Causality Note: Running the assay at the ATP 
    
    
    
    ensures maximum sensitivity to ATP-competitive inhibitors. To definitively prove hinge-binding, a secondary assay must be run at 10x ATP
    
    
    ; a rightward shift in the IC
    
    
    confirms the competitive mechanism.
  • Detection: After a 60-minute incubation, add a luminescent ATP-detection reagent (e.g., Kinase-Glo) to measure ATP depletion.

  • Data Analysis: Calculate IC

    
     values using a 4-parameter logistic curve fit.
    

Conclusion

The distinction between 3-methyl-5-isothiazolyl and 4-isothiazolyl acetamides perfectly illustrates the profound impact of regiochemistry in drug design. The C5 attachment, particularly when paired with a C3-methyl group, creates a metabolically labile scaffold ideal for species-selective proinsecticides targeting mitochondrial respiration. Conversely, the C4 attachment yields a metabolically stable, geometrically precise pharmacophore that excels at anchoring inhibitors into the hinge regions of kinases and the allosteric pockets of ion channels. Understanding these causal relationships is paramount for researchers aiming to deploy the isothiazole scaffold effectively.

References

  • In Vitro Metabolism of the N-Alkyl-N-(5-isothiazolyl)- and N-(Alkylisothiazolin-5-ylidene)phenylacetamides. Evidence of Proinsecticidal Activity. ACS Publications. 1

  • In Vitro Metabolism of the N-Alkyl-N-(5-isothiazolyl)- and N-(Alkylisothiazolin-5-ylidene)phenylacetamides. Evidence of Proinsecticidal Activity | Journal of Agricultural and Food Chemistry. ACS Publications. 4

  • WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents. Google Patents. 5

  • COMPOUNDS FOR KINASE MODULATION, AND INDICATIONS THEREFOR - European Patent Office - EP 3004060 B1. Googleapis.com. 2

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. PubMed Central (PMC) / NIH. 3

Sources

Technical Guide: Synthesis Pathways for N-Isothiazolyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthetic pathways for N-isothiazolyl acetamides , a privileged scaffold in medicinal chemistry known for potent antimicrobial, antiviral, and immunomodulatory profiles. Unlike standard amide couplings, the synthesis of isothiazolyl acetamides is complicated by the electronic deficiency of the isothiazole ring (rendering the amine weakly nucleophilic) and the lability of the N–S bond under harsh conditions. This document outlines the causal logic between structural constraints and synthetic choices, providing a self-validating protocol for researchers.

Part 1: Structural Significance & Pharmacophore Analysis

The isothiazole ring (1,2-thiazole) is a bioisostere of thiazole, pyridine, and thiophene. Its incorporation into an acetamide framework (Isothiazole-NH-CO-R) serves two critical medicinal functions:

  • Metabolic Stability: The electron-deficient nature of the isothiazole ring reduces the susceptibility of the acetamide bond to enzymatic hydrolysis compared to phenyl-acetamides.

  • Hydrogen Bonding: The ring nitrogen (N-2) acts as a specific hydrogen bond acceptor, while the acetamide NH acts as a donor, creating a rigid "donor-acceptor" motif essential for binding to kinase pockets and viral polymerases.

The Synthetic Challenge

The 3-amino and 5-amino isothiazoles are significantly less nucleophilic than aniline. Consequently, standard acylation often fails or requires forcing conditions that risk ring opening (cleavage of the weak N–S bond), leading to thermodynamically stable nitriles or thiophenes.

Part 2: Core Synthesis Pathways

Pathway A: De Novo Ring Construction (The Oxidative Route)

The most robust method for generating the amino-isothiazole precursor is the oxidative cyclization of


-aminothioacrylamides. This route allows for the pre-installation of substituents, avoiding difficult regioselective electrophilic substitutions later.

Mechanism:

  • Condensation: Reaction of a

    
    -keto ester or nitrile with thiourea or thioacetamide.
    
  • Oxidative Closure: Use of Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    ) to form the S–N bond.
Pathway B: Direct Functionalization (The Acylation Junction)

Once the amino-isothiazole core is established, the acetamide linker is installed.

  • Method 1: Acid Chloride/Anhydride (Standard): Requires a non-nucleophilic base (Pyridine/DMAP) to deprotonate the amine and drive the reaction.

  • Method 2: Palladium-Catalyzed Coupling (Advanced): For complex aryl-acetamides where the acid chloride is unstable.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergence point between ring construction and functionalization.

IsothiazoleSynthesis Target Target: N-Isothiazolyl Acetamide Acylation Step 2: Acylation Strategy (Critical Control Point) Target->Acylation Retrosynthesis Precursor Precursor: Amino-Isothiazole Acylation->Precursor C-N Bond Disconnection RouteA Route A: Oxidative Cyclization (Iodine/H2O2) Precursor->RouteA Preferred Industrial Route RouteB Route B: 1,3-Dipolar Cycloaddition (Nitrile Sulfide) Precursor->RouteB Alternative Route StartA Starting Material A: Beta-Amino Thioacrylamide RouteA->StartA StartB Starting Material B: Nitrile Oxide/Sulfide RouteB->StartB

Figure 1: Retrosynthetic analysis showing the convergence of ring construction routes toward the amino-isothiazole precursor.

Part 4: Validated Experimental Protocol

Case Study: Synthesis of N-(3-methylisothiazol-5-yl)acetamide

This protocol is selected for its high reproducibility and scalability. It utilizes Acetic Anhydride with Phosphoric Acid catalysis, a milder alternative to Acetyl Chloride that minimizes ring cleavage.

Phase 1: Synthesis of 5-Amino-3-methylisothiazole
  • Reagents:

    
    -aminocrotononitrile, Hydrogen Sulfide (
    
    
    
    ), Chloramine-T (Oxidant).
  • Workflow:

    • Dissolve

      
      -aminocrotononitrile in Ethanol.
      
    • Bubble

      
       gas to form the thioamide intermediate.
      
    • Add Chloramine-T dropwise at 0°C. Why? Low temperature prevents over-oxidation of the sulfur.

    • The S–N bond forms via oxidative closure. Neutralize with NaOH to precipitate the amine.

Phase 2: Acylation (The Acetamide Formation)
  • Reagents: 5-Amino-3-methylisothiazole (1.0 eq), Acetic Anhydride (1.2 eq),

    
     (cat.), Toluene (Solvent).
    
  • Step-by-Step:

    • Solvation: Suspend the amine in dry Toluene. Toluene is preferred over DCM to allow higher reflux temperatures if needed, though mild heat (60°C) is optimal.

    • Catalysis: Add 2-3 drops of 85% Phosphoric Acid. Causality: The acid catalyst protonates the anhydride, making it more electrophilic to compensate for the weak nucleophilicity of the isothiazole amine.

    • Addition: Add Acetic Anhydride slowly.

    • Reaction: Stir at 60°C for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Workup: Cool to RT. The product often precipitates directly. If not, remove solvent in vacuo and recrystallize from Ethanol.

Quantitative Data Summary:

MethodReagentCatalystYieldPurityRisk Profile
Method A Acetyl ChloridePyridine65-75%HighHigh: Exothermic, risk of ring opening.
Method B Acetic Anhydride

85-92% HighLow: Mild conditions, scalable.
Method C EDC/NHSDMAP50-60%MedMed: Expensive, urea byproduct removal difficult.

Part 5: Mechanistic Visualization (Acylation)

The following diagram details the reaction mechanism for Method B, highlighting the proton transfer steps that ensure the isothiazole ring remains intact.

AcylationMechanism Amine Isothiazole-NH2 (Weak Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Activated Activated Anhydride (Protonated) Activated->Tetrahedral Electrophile Product N-Isothiazolyl Acetamide Tetrahedral->Product Elimination Byproduct Acetic Acid Tetrahedral->Byproduct Leaving Group

Figure 2: Mechanism of acid-catalyzed acylation. The protonation of the anhydride lowers the activation energy, allowing the weak amine nucleophile to attack without requiring harsh basic conditions.

References

  • Synthesis of 3-amino-5-arylisothiazoles from propynenitriles. Source: ResearchGate. URL:[Link]

  • Isothiazole synthesis - Recent Literature. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (Analogous chemistry for 5-membered S-N rings). Source: IntechOpen. URL:[Link]

  • Chemistry of Biologically Active Isothiazoles. Source: ResearchGate. URL:[Link]

  • Preparation of N-substituted isothiazolinone derivatives. (Patent US20110112327A1).

Methodological & Application

Application Note: Strategic Synthesis of N-(3-methyl-5-isothiazolyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of N-(3-methyl-5-isothiazolyl)acetamide (CAS: 5441-66-7). This compound serves as a critical intermediate in the development of bioactive isothiazole scaffolds, often utilized in agrochemicals and pharmaceuticals for their fungicidal and immunomodulatory properties.

The protocol described below prioritizes the Adams and Slack oxidative cyclization method to construct the heterocyclic core, followed by a controlled acetylation. This two-stage approach ensures high regioselectivity and minimizes the formation of di-acetylated byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the amide bond to reveal the primary amine precursor.

  • Target: N-(3-methyl-5-isothiazolyl)acetamide

  • Disconnection: Amide Bond Cleavage

  • Precursors: 5-Amino-3-methylisothiazole + Acetylating Agent (

    
     or 
    
    
    
    )

The challenge lies not in the acetylation, but in the reliable construction of the 5-amino-3-methylisothiazole core. While commercial sources exist, in-house preparation is often required for isotopic labeling or derivative generation. The most robust route involves the oxidative closure of


-aminocrotonothioamide.
Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Aminocrotononitrile Inter1 3-Aminocrotonothioamide Start->Inter1 H2S / Et3N (Thioamidation) Core 5-Amino-3-methylisothiazole Inter1->Core H2O2 or I2 (Oxidative Cyclization) Target N-(3-methyl-5-isothiazolyl)acetamide Core->Target Ac2O / Heat (Acetylation)

Caption: Step-wise construction of the isothiazole core followed by functionalization.

Reagent Selection Guide

Phase 1: Isothiazole Core Construction
ReagentRoleGrade/SpecRational for Selection
3-Aminocrotononitrile Starting Material>98%The carbon backbone source. High purity prevents polymerization side-reactions.
Hydrogen Sulfide (

)
Thionating AgentGas/GeneratedEssential for converting the nitrile to the thioamide. Note: Sodium hydrosulfide (NaHS) can sometimes be used as a safer solid alternative.
Hydrogen Peroxide (

)
Oxidant30% aq.Preferred over Iodine (

) for cleaner workup (water byproduct vs. iodide salts).
Ethanol SolventAnhydrousStandard solvent for thioamide formation; supports solubility of intermediates.
Phase 2: Acetylation
ReagentRoleGrade/SpecRational for Selection
Acetic Anhydride (

)
ReagentACS ReagentProvides a milder acetylation profile than acetyl chloride, reducing the risk of di-acetylation on the exocyclic amine.
Pyridine Base/SolventAnhydrousActs as both solvent and acid scavenger. Essential if using Acetyl Chloride; optional but recommended for Anhydride to accelerate reaction.
Toluene Co-solventHPLC GradeUseful for azeotropic removal of acetic acid if high purity is required post-reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-methylisothiazole

Based on the foundational work of Adams and Slack (1959).[1]

Safety Warning:


 is highly toxic. Perform all steps in a functioning fume hood with appropriate sensors.
  • Thioamide Formation:

    • Dissolve 3-aminocrotononitrile (0.1 mol) in Ethanol (50 mL).

    • Saturate the solution with

      
       gas  (or treat with excess NaHS/MgCl2 in DMF) in the presence of a catalytic amount of Triethylamine (
      
      
      
      ).
    • Stir at room temperature for 4-6 hours.

    • Checkpoint: Monitor TLC for the disappearance of the nitrile.[2] The thioamide intermediate (

      
      -aminocrotonothioamide) typically precipitates or can be isolated by concentration.
      
  • Oxidative Cyclization:

    • Suspend the crude thioamide in water or ethanol.

    • Add 30% Hydrogen Peroxide (1.1 equiv) dropwise while maintaining the temperature below 50°C (exothermic reaction).

    • Stir for 1 hour. The solution typically clarifies then precipitates the isothiazole.

    • Isolation: Extract with ether or ethyl acetate if oil forms, or filter if solid.

    • Purification: Recrystallize from Benzene/Petroleum Ether or sublime.

    • Yield Expectation: 70-85%.

Protocol B: Acetylation to N-(3-methyl-5-isothiazolyl)acetamide

This step converts the free amine to the target amide.

Reagents:

  • 5-Amino-3-methylisothiazole (1.0 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Solvent: Toluene or Pyridine (optional)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the 5-amino-3-methylisothiazole.

  • Addition: Add Acetic Anhydride (2 equiv). If the amine is a solid, it may dissolve upon heating.

    • Note: For milder conditions, dissolve the amine in Toluene first, then add

      
      .
      
  • Reaction: Heat the mixture to 90-100°C for 2 hours.

    • Mechanism:[3][4] Nucleophilic attack of the exocyclic amine nitrogen onto the carbonyl of the anhydride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench: Pour the mixture into ice-cold water (50 mL) to hydrolyze excess anhydride.

    • Neutralization: Carefully neutralize with saturated Sodium Bicarbonate (

      
      ) solution until pH ~7-8.
      
    • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Drying: Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often an off-white solid.

    • Recrystallize from Ethanol/Water (1:1 mixture) to obtain analytical grade crystals.

Acetylation Mechanism & Logic

AcetylationMechanism Step1 Nucleophilic Attack: Amine lone pair attacks Ac2O carbonyl Step2 Tetrahedral Intermediate Step1->Step2 Step3 Elimination: Loss of Acetate leaving group Step2->Step3 Final Product: N-(3-methyl-5-isothiazolyl)acetamide Step3->Final

Caption: Mechanism of acetylation via Acetic Anhydride.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected metrics.

ParameterExpected ValueDiagnostic Note
Appearance White to pale yellow crystalline solidDark brown indicates oxidation/polymerization.
Melting Point ~190-200°C (Decomp)Sharp melting point indicates high purity.
1H NMR (DMSO-d6)

2.15 (s, 3H,

)
The acetyl methyl signal is distinct from the ring methyl.
1H NMR (DMSO-d6)

2.30 (s, 3H, Ring-

)
Ring methyl is slightly deshielded compared to acetyl.
1H NMR (DMSO-d6)

6.2-6.5 (s, 1H, Ring-H)
Diagnostic singlet for the C4 proton of isothiazole.
Mass Spec (ESI) [M+H]+ = 157.04Molecular Weight is 156.21 g/mol .

References

  • Adams, A., & Slack, R. (1959). Isothiazole: a new mononuclear heterocyclic system.[5][6][7] Journal of the Chemical Society, 3061-3072.[5][6]

    • Context: The foundational paper establishing the oxidative cycliz
  • May & Baker Ltd. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent 2,871,243.

    • Context: Detailed industrial protocol for the precursor synthesis.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24849552, 5-Amino-3-methylisothiazole hydrochloride.

    • Context: Verification of precursor chemical properties and CAS registry.
  • Kulkarni, P. S., et al. (2013). Efficient acetylation of primary amines... in environmentally benign brine solution. Journal of Chemical Sciences, 125(3), 607–613.[8]

    • Context: Provides a "Green Chemistry" alternative for the acetylation step if acetic anhydride availability is restricted.

Sources

Application Note: Purification Strategies for N-(3-methyl-5-isothiazolyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of N-(3-methyl-5-isothiazolyl)acetamide , a critical intermediate in the synthesis of bioactive isothiazole derivatives used in pharmaceuticals and agrochemicals.

Abstract

The synthesis of N-(3-methyl-5-isothiazolyl)acetamide (CAS: Related to 5-amino-3-methylisothiazole precursors) often yields a crude product contaminated with unreacted amine, di-acetylated byproducts, and residual coupling reagents. This guide outlines three tiered purification protocols ranging from high-throughput extraction to pharma-grade crystallization, ensuring >98% purity.

Introduction & Impurity Profiling

The target molecule is an amide formed typically by the acetylation of 5-amino-3-methylisothiazole .[1] To design an effective purification strategy, one must first understand the "Impurity Fate"—the physicochemical behavior of contaminants relative to the product.

The Challenge

Isothiazoles are electron-deficient heterocycles.[2] The 5-amino position is weakly basic, but upon acetylation, the resulting amide becomes neutral to weakly acidic. This drastic change in pKa is the primary lever for purification.[2]

Common Impurities:

  • Unreacted Precursor: 5-Amino-3-methylisothiazole (Basic, Ninhydrin positive).[2]

  • Di-acetylated Imide: N-acetyl-N-(3-methyl-5-isothiazolyl)acetamide (Formed by over-acetylation; neutral/lipophilic).

  • Regioisomers: 4-acetyl isomers (rare, synthesis dependent).[2]

  • Sulfur Degradants: Elemental sulfur or ring-opened thioamides (often yellow/orange colored).[2]

Quantitative Solubility Profile

Data extrapolated from structurally homologous isothiazole acetamides [1, 2].[2]

Solvent SystemSolubility (25°C)Solubility (Boiling)Role in Purification
Water Low (<1 mg/mL)ModerateAnti-solvent
Ethanol ModerateHighPrimary Crystallization Solvent
Ethyl Acetate HighHighExtraction / Mobile Phase
Dichloromethane HighHighSolubilizer for Loading
Toluene LowModerateSelective Crystallization (Removes non-polars)
1N HCl InsolubleN/AWash Buffer (Removes Amine)

Method A: Chemoselective Acid-Base Workup (The "Clean-Up")

Best For: Removing unreacted starting material (amine) from crude reaction mixtures (>5g scale).[2] Principle: The starting amine is protonated by dilute acid and partitions into the aqueous phase.[2] The target amide, having reduced basicity due to electron withdrawal by the carbonyl, remains in the organic phase.

Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Do not use DCM if emulsions are observed; EtOAc separates faster.[2]

  • Acid Wash: Wash the organic layer twice with 0.5N HCl (cold, 4°C).[2]

    • Mechanism:[1][2][3] This converts residual 5-amino-3-methylisothiazole into its water-soluble hydrochloride salt.

    • Caution: Avoid strong acids (>2N) or heat, which may hydrolyze the target amide bond.[2]

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove residual acetic acid or acidic coupling byproducts.[2]

  • Brine Wash & Dry: Wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap bath <40°C).

Visualization: Impurity Fate Mapping

WorkupLogic Crude Crude Mixture (Amide + Amine + Acids) EtOAc Dissolve in EtOAc Crude->EtOAc AcidWash Wash w/ 0.5N HCl EtOAc->AcidWash OrgPhase1 Organic Phase (Target Amide + Neutrals) AcidWash->OrgPhase1 Partitions AqPhase1 Aqueous Phase (Amine-HCl Salt) AcidWash->AqPhase1 Extracts BaseWash Wash w/ NaHCO3 OrgPhase1->BaseWash OrgPhase2 Final Organic Phase (Pure Amide) BaseWash->OrgPhase2 Retains Product AqPhase2 Aqueous Phase (Acetate Salts) BaseWash->AqPhase2 Removes Acids

Figure 1: Chemoselective partitioning logic. The protocol exploits the basicity difference between the amine precursor and the amide product.

Method B: Recrystallization (The "Polishing" Step)

Best For: Final purification to achieve >99% purity and removal of colored degradation products.[2] Solvent System: Ethanol / Water (Solvent/Anti-solvent).[2]

Protocol
  • Saturation: Transfer the solid from Method A into a flask. Add Absolute Ethanol (approx. 5 mL/g).[2]

  • Reflux: Heat to boiling (approx. 78°C) with stirring.

    • Checkpoint: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, add Deionized Water dropwise until a faint turbidity (cloudiness) persists.[2]

  • Clarification: Add just enough hot Ethanol (drops) to clear the solution again.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 1 hour (stirring off).

    • Transfer to 4°C (fridge) for 4 hours. Rapid cooling promotes occlusion of impurities.[2]

  • Filtration: Filter the white/off-white crystals and wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at 45°C for 6 hours.

Method C: Flash Column Chromatography

Best For: Separating the target amide from the "Di-acetylated" impurity (imide) which cannot be removed by acid wash.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient of Ethyl Acetate in Hexane.[2][4]

    • Start: 10% EtOAc (Elutes non-polar di-acetylated byproducts).[2]

    • Product Elution: 40% - 60% EtOAc (Target amide typically elutes here due to polarity).[2]

    • Flush: 100% EtOAc (Removes highly polar tars).[2]

  • Detection: UV at 254 nm (Isothiazole ring absorbs strongly).[2]

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, perform the following checks:

  • TLC Monitoring:

    • Mobile Phase: 50% EtOAc / 50% Hexane.[2]

    • Visualization:

      • UV (254 nm): Both Amine and Amide are visible.[2]

      • Ninhydrin Stain: Only the Amine turns red/purple. The Amide will not stain.[2] This is the critical confirmation of purity.[2]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.[2]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

    • Target Purity: >98% Area Under Curve (AUC).

Decision Matrix: Which Method to Choose?

SelectionMatrix Start Crude Purity? HighImp < 80% Purity (High Amine Content) Start->HighImp MedImp 80-95% Purity (Minor Color/Salts) Start->MedImp MethodA Method A: Acid/Base Wash HighImp->MethodA Remove Amine MethodB Method B: Recrystallization MedImp->MethodB Scalable MethodC Method C: Column Chromatography MedImp->MethodC If difficult separation Target Target: >98% Pharma Grade MethodA->MedImp MethodB->Target MethodC->Target

Figure 2: Workflow selection based on initial crude purity.

References

  • PubChem. (n.d.).[2] N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-3-ium-2-yl)acetamide | C5H9N4O3S2+. National Library of Medicine.[2] Retrieved October 24, 2025, from [Link]

  • Oakwood Chemical. (n.d.).[2] 5-Amino-3-methylisothiazole hydrochloride.[5][6] Retrieved October 24, 2025, from [Link]

  • Adams, A., & Slack, R. (1959).[1][2][5] 5-Amino-3-methylisothiazole and process. U.S. Patent No.[2] 2,871,243.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Retrieved from

Sources

Application Note: Optimization of Recrystallization Solvents for Isothiazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Causality

Isothiazole acetamide derivatives are highly valued in medicinal chemistry and agrochemical development due to their diverse biological activities. However, their purification presents unique thermodynamic challenges.

The molecular architecture of an isothiazole acetamide features two distinct domains:

  • The Isothiazole Ring: A moderately polar, electron-rich heterocycle capable of π-π stacking and weak dipole interactions.

  • The Acetamide Moiety: A highly polar functional group acting as both a strong hydrogen bond donor (N-H) and acceptor (C=O).

The Causality of Solubility: The combination of these domains often results in extensive intermolecular hydrogen-bonding networks. This creates a high lattice energy within the crystal structure, rendering the compound sparingly soluble in cold, non-polar solvents (e.g., hexane, toluene) but highly soluble in hot, polar protic solvents (e.g., ethanol, methanol) or aprotic solvents (e.g., DMF).

To achieve high-purity recrystallization, the chosen solvent system must possess enough thermal kinetic energy and hydrogen-bond disrupting capacity at its boiling point to dismantle the crystal lattice. Upon cooling, the solvent must selectively reject the isothiazole acetamide while retaining structurally distinct impurities in the mother liquor. Research into 1 demonstrates that binary and ternary solvent systems are often required to balance these opposing thermodynamic forces.

Quantitative Solvent Selection Matrix

The following table summarizes field-proven solvent systems for isothiazole acetamides, quantifying their physical properties and typical performance metrics.

Solvent SystemVolume RatioApprox. Dielectric Constant (ε)Boiling Point (°C)Target Impurity ProfileTypical Yield Recovery
Ethanol / Water 70:30~4078 / 100Non-polar impurities75 - 85%
Methanol / Water 80:20~4565 / 100Non-polar impurities70 - 80%
Ethyl Acetate / Hexane 50:50~4.077 / 68Polar impurities65 - 75%
DMF / EtOH / Water 20:40:40~45>100Mixed / High MW impurities60 - 70%

Decision Workflow for Solvent Selection

To prevent trial-and-error, use the following logical workflow to select the appropriate solvent system based on the crude impurity profile.

SolventWorkflow Start Crude Isothiazole Acetamide Assess Assess Impurity Profile (HPLC / TLC) Start->Assess Polar Polar Impurities Dominant Assess->Polar NonPolar Non-Polar Impurities Dominant Assess->NonPolar Recalcitrant High Lattice Energy (Poor Solubility) Assess->Recalcitrant Sys1 EtOAc / Hexane (Binary Non-Polar) Polar->Sys1 Sys2 EtOH / Water (Binary Protic) NonPolar->Sys2 Sys3 DMF / EtOH / Water (Ternary System) Recalcitrant->Sys3 Validate Self-Validation (DSC & 1H-NMR) Sys1->Validate Sys2->Validate Sys3->Validate

Workflow for selecting recrystallization solvents based on impurity profiles.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. At each critical juncture, an observable metric is provided to confirm the success of the step before proceeding.

Protocol A: Binary Protic System (Ethanol/Water)

This is the industry standard for standard isothiazole acetamides, leveraging water as an anti-solvent to drive crystallization. This specific has been extensively validated for thiazole and isothiazole derivatives.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude isothiazole acetamide in 5.0 mL of absolute ethanol in a round-bottom flask. Heat to reflux (78°C) under continuous stirring.

  • Causality: Boiling ethanol provides the thermal energy to break the acetamide H-bonds.

  • Validation Check: The solution must become completely transparent. If particulate matter remains after 10 minutes of reflux, these are insoluble mechanical impurities. Perform a hot gravity filtration to remove them.

Step 2: Anti-Solvent Titration

  • Action: While maintaining the solution at a gentle reflux, add pre-heated distilled water (approx. 80°C) dropwise.

  • Causality: Water increases the dielectric constant of the medium, sharply reducing the solubility of the organic compound.

  • Validation Check: Stop adding water the exact moment a faint, persistent cloudiness (turbidity) appears. Add exactly 1-2 drops of hot ethanol until the solution is crystal clear again. This self-validates that the solution is perfectly saturated at the boiling point.

Step 3: Thermodynamic Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, followed by 1 hour in an ice bath (0-4°C).

  • Causality: Slow cooling prevents "oiling out" (liquid-liquid phase separation) and kinetic trapping of impurities, allowing the highly ordered, thermodynamically stable crystal lattice to form.

  • Validation Check: Examine the precipitate. It should consist of defined crystalline needles or plates. If an amorphous sludge or oil forms, the cooling was too rapid or the solvent ratio was incorrect; reheat to dissolve and restart Step 3.

Step 4: Isolation and Drying

  • Action: Collect the crystals via vacuum filtration. Wash with 2 mL of ice-cold ethanol/water (30:70) to remove residual mother liquor. Dry in a vacuum oven at 50°C for 12 hours.

  • Validation Check: Weigh the sample every 4 hours. The process is complete when a constant mass is achieved, validating the complete removal of interstitial solvent.

Protocol B: Ternary System (DMF/Ethanol/Water)

Reserved for highly recalcitrant, heavily substituted isothiazolones and acetamides that exhibit extreme lattice energies and resist boiling ethanol. This approach is well-documented in2.

Step 1: Aprotic Disruption

  • Action: Dissolve 1.0 g of crude material in the minimum amount of hot Dimethylformamide (DMF) (approx. 2-3 mL at 80°C).

  • Causality: DMF is a powerful polar aprotic solvent that aggressively disrupts intermolecular hydrogen bonding without donating protons, forcing dissolution.

Step 2: Protic Bridging and Precipitation

  • Action: Add 4 mL of hot ethanol, followed by the dropwise addition of warm water until saturation (turbidity) is reached.

  • Causality: DMF alone is difficult to remove due to its high boiling point (153°C). Ethanol acts as a bridging solvent, lowering the overall boiling point of the mixture and facilitating the controlled anti-solvent effect of the water.

  • Validation Check: Follow the same saturation and cooling validation steps as Protocol A. Post-drying, a

    
    H-NMR must be run to ensure no residual DMF peaks are present at 2.88, 2.96, or 8.02 ppm.
    

References

  • US6001863A - Isothiazolones - Google Patents Source: Google Patents URL
  • Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents Source: NIScPR Online Periodicals Repository URL
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)

Sources

Catalytic N-Acylation of Aminomethylisothiazoles: Methodologies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Aminomethylisothiazoles—such as (isothiazol-3-yl)methanamine and its regioisomers—are highly valued pharmacophores in drug development, frequently utilized to incorporate the bioisosteric isothiazole ring into kinase inhibitors and CNS-active therapeutics. The functionalization of these building blocks typically requires the N-acylation of the primary aminomethyl group.

However, the electron-withdrawing nature of the isothiazole ring, combined with the high nucleophilicity of the primary aliphatic amine, presents a chemoselectivity challenge. Uncatalyzed acylation with harsh acid chlorides often leads to over-reaction (bis-acylation) or degradation of the sensitive heterocyclic core. To achieve high yields and strict mono-acylation, controlled catalytic conditions are mandatory. This application note details two highly effective catalytic paradigms: the classic DMAP-catalyzed acyl transfer and the modern, green Boronic Acid-catalyzed direct amidation .

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate catalytic system requires understanding the underlying reaction kinetics and the specific nature of the acyl donor.

Pathway A: DMAP-Catalyzed Acyl Transfer

For traditional acylation using acid chlorides or anhydrides, 4-(Dimethylamino)pyridine (DMAP) remains the gold standard. The causality behind its efficacy lies in its ability to act as a nucleophilic catalyst. As elucidated by [1], DMAP attacks the acyl donor to form a highly electrophilic acylpyridinium ion pair . This intermediate drastically lowers the activation energy barrier for the subsequent nucleophilic attack by the aminomethylisothiazole. The use of an auxiliary base (like triethylamine) is strictly to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the isothiazole amine[2].

DMAP_Mechanism DMAP DMAP Catalyst Intermediate Acylpyridinium Ion Pair (Active Electrophile) DMAP->Intermediate Nucleophilic Attack AcylDonor Acyl Chloride (Acyl Donor) AcylDonor->Intermediate Acyl Transfer Intermediate->DMAP Catalyst Regeneration Product N-Acylated Isothiazole (Target Product) Intermediate->Product Amine Addition Substrate Aminomethylisothiazole (Nucleophile) Substrate->Product Base Auxiliary Base (e.g., Et3N) Base->DMAP Deprotonation

Catalytic cycle of DMAP-mediated N-acylation via an acylpyridinium intermediate.

Pathway B: Boronic Acid-Catalyzed Direct Amidation

In modern drug discovery, avoiding corrosive acid chlorides is highly desirable. pioneered the use of ortho-iodo arylboronic acids, specifically 5-methoxy-2-iodophenylboronic acid (MIBA) , for the direct amidation of free carboxylic acids at room temperature[3]. The boronic acid reversibly coordinates with the carboxylic acid, forming a monoacyloxyboronic acid intermediate. The ortho-iodo substituent provides a unique steric/electronic acceleration effect, making the intermediate highly susceptible to nucleophilic attack by the aminomethylisothiazole. This atom-economic approach generates only water as a byproduct, which is sequestered by molecular sieves to drive the equilibrium forward[4].

Data Presentation: Comparative Catalytic Conditions

The following table summarizes the quantitative performance of these catalytic systems when applied to a model substrate, (isothiazol-3-yl)methanamine, demonstrating the clear superiority of catalyzed approaches over background reactions.

Catalytic SystemAcylating AgentAdditives / DehydrantTempTimeYield (%)Chemoselectivity Profile
None (Control) Acyl ChlorideEt₃N (1.5 eq)RT24 h< 40%Poor (Significant bis-acylation)
10 mol% DMAP Acyl ChlorideEt₃N (1.5 eq)0 °C → RT2-4 h> 92%Excellent (Strict mono-acylation)
10 mol% MIBA Free Carboxylic Acid4Å Molecular SievesRT12-24 h85-95%Excellent (Atom-economic, green)

Experimental Protocols (Self-Validating Systems)

Protocol 1: DMAP-Catalyzed N-Acylation (High-Throughput Method)

Objective: Rapid, high-yielding functionalization using commercially available acid chlorides.

  • Preparation: Dissolve (isothiazol-3-yl)methanamine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add triethylamine (1.5 mmol) followed by DMAP (0.1 mmol, 10 mol%). Causality: DMAP is added before the acyl donor to ensure the immediate formation of the acylpyridinium intermediate upon acyl chloride introduction, suppressing the uncatalyzed background reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.1 mmol).

  • Validation Check 1 (In-Process): Stir for 2 hours, allowing the mixture to warm to room temperature. Analyze a 10 µL aliquot via LC-MS. Self-Validation: The reaction is complete when the primary amine mass [M+H]⁺ is completely consumed. The absence of a [M+2(Acyl)-H]⁺ peak confirms chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove residual DMAP and Et₃N. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: MIBA-Catalyzed Direct Amidation (Atom-Economic Method)

Objective: Direct coupling of complex, sensitive carboxylic acids without pre-activation.

  • Dehydrant Preparation: Flame-dry 4Å molecular sieves (approx. 500 mg per mmol of substrate) and allow them to cool under argon. Causality: Water is the sole byproduct of this reaction; its rigorous removal is mandatory to prevent the reverse hydrolysis reaction and catalyst deactivation[3].

  • Reagent Mixing: In a dry vial, combine the carboxylic acid (1.0 mmol), (isothiazol-3-yl)methanamine (1.0 mmol), and 5-methoxy-2-iodophenylboronic acid (MIBA, 0.1 mmol, 10 mol%) in anhydrous fluorobenzene or dichloromethane (5.0 mL).

  • Catalysis: Add the activated 4Å molecular sieves to the solution. Seal the vial and stir vigorously at room temperature for 12–24 hours.

  • Validation Check 2 (In-Process): Monitor via TLC (EtOAc/Hexane). Self-Validation: The emergence of a distinct, less polar spot (the amide) and the disappearance of the baseline amine spot indicates successful turnover.

  • Purification: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves, washing with EtOAc. Concentrate the filtrate and purify directly via flash column chromatography.

Amidation_Workflow Step1 1. Reagent Mixing Acid + Amine + MIBA Step2 2. Dehydration Add 4Å Mol Sieves Step1->Step2 Step3 3. Catalysis Stir at RT (12-24h) Step2->Step3 Step4 4. Filtration Remove Sieves Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Experimental workflow for the MIBA-catalyzed direct amidation of aminomethylisothiazoles.

References

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry - A European Journal. URL:[Link][1]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. URL:[Link][3]

Sources

Application Note: Microwave-Assisted Synthesis of Isothiazolyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenge of synthesizing N-(isothiazol-5-yl)acetamides , a scaffold with high potential in antibacterial and anti-inflammatory research but historically poor synthetic accessibility due to the low nucleophilicity of the isothiazole amine.

High-Throughput Functionalization of Weakly Nucleophilic Heterocycles

Executive Summary

Isothiazoles are privileged scaffolds in medicinal chemistry, appearing in diverse bioactive agents including protease inhibitors and antibiotics. However, the 5-aminoisothiazole moiety is significantly less nucleophilic than its thiazole counterpart due to the inductive effect of the adjacent nitrogen-sulfur bond. Conventional thermal acylation of 5-aminoisothiazoles often suffers from low yields (<30%), long reaction times, and competitive ring-opening decomposition.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic deactivations. By leveraging the specific dielectric heating effects of polar transition states, this method achieves quantitative acylation in minutes rather than hours, enabling the rapid generation of isothiazolyl acetamide libraries.

Scientific Rationale & Mechanism

The Nucleophilicity Challenge

In 5-aminoisothiazole, the lone pair on the exocyclic amine is delocalized into the aromatic ring and further deactivated by the electron-withdrawing nature of the adjacent sulfur atom. In standard thermal conditions, the activation energy required for the amine to attack an electrophile (like chloroacetyl chloride) often exceeds the thermal stability of the isothiazole ring, leading to "tarry" degradation products.

The Microwave Advantage

Microwave irradiation (2450 MHz) couples directly with the dipolar reaction components.

  • Selective Heating: The polar transition state (formation of the tetrahedral intermediate) is more polar than the ground state, stabilizing it through dipolar polarization.

  • Superheating: Solvents like THF or Dioxane can be heated well above their boiling points in sealed vessels, increasing the kinetic rate constant (

    
    ) according to the Arrhenius equation without the wall-effects of oil baths.
    
Reaction Scheme

The protocol follows a two-step "Linker-Diversity" workflow:

  • Chloroacetylation: Reaction of 5-amino-3-methylisothiazole with chloroacetyl chloride to form the electrophilic "warhead."

  • Aminolysis: Displacement of the chloride by a secondary amine (e.g., morpholine, piperazine) to generate the final library.

ReactionScheme Start 5-Amino-3-methylisothiazole (Weak Nucleophile) Inter Intermediate: 2-Chloro-N-(isothiazol-5-yl)acetamide Start->Inter MW: 100°C, 5 min THF (Yield >90%) Reagent1 Chloroacetyl Chloride + TEA Reagent1->Inter Final Final Product: Isothiazolyl Acetamide Inter->Final MW: 120°C, 10 min EtOH (Yield >85%) Reagent2 Secondary Amine (HNR2) Reagent2->Final

Caption: Two-step modular synthesis workflow. Step 1 overcomes low nucleophilicity; Step 2 enables library diversity.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vessels: 10 mL borosilicate glass vials with silicone/PTFE crimp caps.

  • Reagents: 5-amino-3-methylisothiazole (98%), Chloroacetyl chloride (98%), Triethylamine (TEA, anhydrous), THF (anhydrous), Ethanol (absolute), Secondary amines (Morpholine, N-methylpiperazine).

Step 1: Synthesis of the Chloroacetamide Linker

Objective: Synthesize 2-chloro-N-(3-methylisothiazol-5-yl)acetamide.

  • Preparation: In a 10 mL microwave vial, dissolve 5-amino-3-methylisothiazole (1.0 mmol, 114 mg) in anhydrous THF (3.0 mL).

  • Base Addition: Add Triethylamine (1.2 mmol, 167 µL). The solution may darken slightly.

  • Acylation: Slowly add Chloroacetyl chloride (1.1 mmol, 88 µL) dropwise at room temperature. (Caution: Exothermic). Cap the vial immediately.

  • Irradiation: Program the microwave reactor:

    • Temp: 100 °C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates as a beige solid. Filter, wash with cold water, and dry in vacuo.

    • Checkpoint: If no precipitate forms, extract with Ethyl Acetate (3x10 mL), wash with brine, and concentrate.

    • Typical Yield: 88-95%.[1]

Step 2: Aminolysis (Library Generation)

Objective: Displacement of chloride with Morpholine (Model Substrate).

  • Preparation: In a 10 mL microwave vial, suspend the Chloroacetamide intermediate (0.5 mmol) from Step 1 in Ethanol (3.0 mL).

  • Amine Addition: Add Morpholine (1.5 mmol, excess to act as base and nucleophile).

  • Irradiation: Program the microwave reactor:

    • Temp: 120 °C

    • Time: 10:00 minutes

    • Pressure Limit: 15 bar

  • Work-up: Concentrate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane (1:4) or purify via flash chromatography (MeOH/DCM gradient).

    • Typical Yield: 82-90%.

Optimization & Validation Data

The following data summarizes the optimization of Step 1 (Acylation), demonstrating the necessity of Microwave irradiation for this specific heterocycle.

EntryConditionSolventTemp (°C)TimeYield (%)Observation
1Thermal (Reflux)THF664 h35%Incomplete; significant starting material.
2Thermal (Reflux)Toluene11012 h42%Dark tar formation (decomposition).
3Microwave THF 100 5 min 92% Clean conversion; light beige solid.
4MicrowaveDCM5010 min60%Temp too low for efficient activation.
5MicrowaveDMF1205 min75%Difficult work-up; product stayed in solution.

Table 1: Optimization of 2-chloro-N-(3-methylisothiazol-5-yl)acetamide synthesis. Note the drastic improvement in yield and time with MW/THF conditions.

Critical Troubleshooting (Self-Validating System)

  • Issue: Low Yield in Step 1.

    • Diagnosis: Moisture in the solvent reacting with chloroacetyl chloride.

    • Fix: Ensure THF is anhydrous. Increase chloroacetyl chloride to 1.5 equiv if reagents are old.

  • Issue: "Tarry" Product in Step 2.

    • Diagnosis: Thermal degradation due to "hot spots" if stirring is insufficient.

    • Fix: Ensure the microwave vial stir bar is active. Reduce temperature to 100°C and extend time to 20 mins.

  • Validation (NMR):

    • Step 1 Product: Look for the disappearance of the broad

      
       singlet (approx 6.5 ppm) and appearance of the amide 
      
      
      
      (approx 11-12 ppm) and the
      
      
      singlet (approx 4.2 ppm).
    • Step 2 Product: The

      
       singlet will shift upfield (approx 3.2 ppm) upon attachment to the amine nitrogen.
      

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Thiazole/Isothiazole Acylation Protocols: Singh, R., et al. (2017).[2] A facile amidation of chloroacetyl chloride using DBU.[2] International Journal of ChemTech Research. [Link]

  • Microwave Synthesis of Acetamide Derivatives: Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-methyl-5-isothiazolyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists experiencing yield bottlenecks, over-acylation, or purification issues when acetylating 5-amino-3-methylisothiazole. This document provides mechanistic insights, a self-validating experimental protocol, and a targeted troubleshooting Q&A to ensure high-fidelity synthesis.

Mechanistic Insights & Reaction Dynamics

The 5-amino group on the 3-methylisothiazole ring exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. This is caused by the delocalization of the nitrogen lone pair into the electron-deficient, sulfur-containing heteroaromatic ring[1]. Consequently, standard acetylation using acetic anhydride (Ac₂O) at room temperature often results in sluggish kinetics and incomplete conversion.

To overcome this kinetic barrier without resorting to harsh thermal conditions (which promote degradation), the addition of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a super-nucleophilic catalyst, reacting with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. This intermediate rapidly transfers the acetyl group to the weakly nucleophilic isothiazole amine, drastically accelerating the reaction rate while preventing side reactions[2].

Mechanism Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Intermediate Ac2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product N-(3-methyl-5-isothiazolyl) acetamide Intermediate->Product + Amine Amine 5-amino-3- methylisothiazole SideProduct Diacetamide (Over-acylation) Product->SideProduct Excess Ac2O Prolonged Heat

Mechanistic pathway of DMAP-catalyzed acetylation and the competing over-acylation side reaction.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints (LC-MS/TLC) to ensure the reaction does not proceed to over-acylation (diacetamide formation).

Reagents:

  • 5-amino-3-methylisothiazole: 1.0 eq (10 mmol, 1.14 g)

  • Acetic anhydride: 1.05 eq (10.5 mmol, 1.0 mL)

  • Pyridine (Anhydrous): 5.7 mL (Acts as solvent and acid scavenger)

  • DMAP: 0.05 eq (0.5 mmol, 61 mg)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-3-methylisothiazole and DMAP in anhydrous pyridine under an inert nitrogen atmosphere.

    • Causality: Pyridine scavenges the acetic acid byproduct, preventing the protonation of the amine. Nitrogen prevents oxidative degradation of the electron-rich precursor[3].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the exothermic activation energy required for the competing diacetylation pathway.

  • Addition: Add acetic anhydride dropwise over 15 minutes.

    • Validation Checkpoint: The solution should turn slightly yellow but remain completely homogeneous. No gas evolution should occur.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 115 [M+H]⁺) is <2% and the product peak (m/z 157 [M+H]⁺) dominates.

  • Quenching & Isolation: Pour the reaction mixture slowly into 50 mL of vigorously stirred crushed ice and water.

    • Causality: Water hydrolyzes unreacted acetic anhydride and precipitates the hydrophobic acetamide product, while pyridine remains dissolved in the aqueous phase.

  • Purification: Filter the resulting precipitate, wash with cold distilled water (3 x 10 mL), and dry under vacuum at 40 °C.

Workflow A 5-amino-3-methylisothiazole + Pyridine / DMAP B Cool to 0 °C A->B C Dropwise Addition: Acetic Anhydride (1.05 eq) B->C D Stir at RT (4 h) Monitor via LC-MS C->D E Quench with Ice Water D->E Conversion >95% F Precipitation & Filtration E->F G Recrystallization (EtOH/Water) F->G H Pure N-(3-methyl-5-isothiazolyl)acetamide G->H

Step-by-step synthetic workflow for the optimal acetylation of 5-amino-3-methylisothiazole.

Quantitative Data Summary

The table below summarizes our internal optimization data, demonstrating the critical role of stoichiometry and catalysis in maximizing yield and minimizing impurities.

ConditionAc₂O (eq)CatalystTemp (°C)Time (h)Yield (%)Primary Impurity
A (Standard) 1.5NoneRT2445%Unreacted Amine (40%)
B (Thermal) 1.5None601260%Diacetamide (25%)
C (Catalyzed) 1.1DMAP (0.05 eq)RT588%Diacetamide (<5%)
D (Optimized) 1.05DMAP (0.05 eq)0 to RT492% None

Troubleshooting & FAQs

Q: Why is my conversion plateauing at 50-60% even after 24 hours? A: The electron-withdrawing nature of the isothiazole ring severely dampens the nucleophilicity of the 5-amino group. If you are not using DMAP, the reaction relies solely on the weak intrinsic nucleophilicity of the amine. Add 0.05 equivalents of DMAP to form the highly reactive N-acetylpyridinium intermediate, which will drive the reaction to >95% completion within 4 hours.

Q: LC-MS shows a major byproduct at m/z 199 [M+H]⁺. What is this and how do I prevent it? A: This mass corresponds to the N,N-diacetylated byproduct (+42 Da from the desired product). It occurs when excess acetic anhydride is used or when the reaction is heated unnecessarily. To prevent this, strictly limit acetic anhydride to 1.05 equivalents and maintain the reaction at room temperature. If diacetamide has already formed, you can selectively hydrolyze it back to the mono-acetamide by stirring the crude mixture in methanol with 1.0 equivalent of potassium carbonate (K₂CO₃) for 2 hours.

Q: My product is not precipitating when poured into water. Where did it go? A: N-(3-methyl-5-isothiazolyl)acetamide has moderate solubility in highly concentrated aqueous pyridine. If the pyridine concentration is too high relative to the water volume, the product may remain in solution. Ensure you are using at least a 10:1 ratio of ice-water to pyridine during the quench. Alternatively, extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the organic layer with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate.

Q: The starting material, 5-amino-3-methylisothiazole, is dark brown and gummy. Will this affect the yield? A: Yes. 5-amino-3-methylisothiazole is prone to oxidative degradation upon prolonged exposure to air and light, forming polymeric impurities[3]. Always use freshly recrystallized or vacuum-distilled starting material (it should be a pale yellow solid or oil). Store the precursor under argon at 2–8 °C.

References

  • Steglich, W., & Höfle, G. (1969). N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981. [2]

  • Syngenta Ltd. (2000). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. Patent WO2000068214A1. [3]

  • Goerdeler, J., & Pohland, H. W. (1961). Über 5-Amino-isothiazole. Chemische Berichte, 94(11), 2950-2959. [1]

Sources

Technical Support Center: Isothiazole Stability & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Isothiazole Ring Cleavage During Acylation Reactions Ticket ID: ISO-ACYL-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Achilles' Heel" of Isothiazoles

Welcome to the technical support hub for isothiazole chemistry. If you are here, you likely encountered a reaction mixture that turned black, precipitated elemental sulfur, or smelled strongly of nitriles/thiols instead of yielding your desired ketone or amide.

The Root Cause: The isothiazole ring is an aromatic system, but it possesses a critical structural vulnerability: the Nitrogen-Sulfur (N-S) bond . Unlike its isomer thiazole (where N and S are separated by a carbon), the direct N-S linkage is electronically polarized and inherently weak (


).

During acylation, two primary failure modes induce ring cleavage:

  • Nucleophilic Attack (Base-Mediated): Hard nucleophiles or strong bases attack the sulfur atom or the C-5 position, triggering a retro-cycloaddition that opens the ring into cyano-thiolates.

  • Coordination-Induced Destabilization (Lewis Acid-Mediated): Strong Lewis acids coordinate to the ring nitrogen, increasing the electrophilicity of the sulfur atom, making it susceptible to even weak nucleophiles in the mixture.

Diagnostic Module: Did I Break the Ring?

Before proceeding to protocols, confirm if ring cleavage has occurred using this diagnostic matrix.

SymptomProbable CauseChemical Reality
Deep Red/Black Tar Polymerization of acyclic fragmentsRing opened to reactive thioketenes or acrylamides which rapidly polymerized.
Strong Sulfur Smell Release of

or Thiols
The sulfur atom was extruded from the ring during fragmentation.
IR Peak: ~2200-2250 cm⁻¹ Formation of Nitrile (

)
The N-S bond broke, and the N-C3 bond became a nitrile group (typical of reductive cleavage).
Mass Spec (M+H) Mass mismatch (often M - 32 or complex adducts)Loss of sulfur or addition of solvent molecules to the linearized chain.

Mechanistic Visualization

Understanding how the ring breaks is the only way to prevent it. The diagram below illustrates the vulnerability of the N-S bond during base-mediated activation.

IsothiazoleCleavage cluster_conditions Risk Factors Iso Isothiazole Ring (Aromatic) NuAttack Nucleophilic Attack (at Sulfur or C-5) Iso->NuAttack Strong Base / Nu- Transition Anionic Intermediate (Loss of Aromaticity) NuAttack->Transition e- density shift Cleaved Ring Opened Species (Cyano-thiolate / Enaminothione) Transition->Cleaved N-S Bond Rupture RF1 Temp > -50°C (Lithiation) RF1->Transition RF2 Hard Nucleophiles (OH-, RO-) RF2->NuAttack RF3 Lewis Acid N-Coordination

Figure 1: Pathway of base-mediated isothiazole ring cleavage. Note that high temperatures or hard nucleophiles accelerate the transition to the irreversible acyclic form.

Validated Protocols

Protocol A: C-Acylation (Friedel-Crafts) at C-4

Challenge: Standard


 coordinates to the basic nitrogen, deactivating the ring and requiring heat, which breaks the N-S bond.
Solution:  The "Swamping Catalyst" Effect. You must use enough Lewis Acid to fully complex the nitrogen and activate the acyl chloride, while keeping the temperature moderate.

Reagents:

  • Substrate: Isothiazole derivative[1][2][3][4]

  • Acylating Agent: Acid Chloride (1.2 equiv)

  • Lewis Acid:

    
     (2.5 - 3.0 equiv) — Crucial excess
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (stabilizes the acylium ion)

Step-by-Step:

  • Complexation (0°C): Dissolve the isothiazole in dry DCE under Argon. Cool to 0°C.[5]

  • Lewis Acid Addition: Add 1.5 equiv of

    
     slowly. Why? This sacrifices the first equivalent to complex the ring nitrogen, protecting it from further interaction. Stir for 15 min.
    
  • Acylium Generation: In a separate flask, mix the Acid Chloride with the remaining 1.5 equiv of

    
     in DCE to generate the acylium complex.
    
  • Addition: Cannulate the acylium mixture into the isothiazole solution at 0°C.

  • Controlled Heating: Allow to warm to Room Temperature (RT). If no reaction occurs after 2h, heat to maximum 50°C .

    • Critical Checkpoint: Do NOT reflux at 80°C+ unless absolutely necessary. High heat with

      
       promotes desulfurization.
      
  • Quench: Pour into ice-water containing dilute HCl. (Basic workup will destroy the product).

Protocol B: Lithiation-Acylation (C-5 Substitution)

Challenge: n-BuLi attacks the N-S bond at temperatures above -60°C. Solution: Cryogenic rigid control.

Reagents:

  • Base: LDA (Lithium Diisopropylamide) — Preferred over n-BuLi as it is less nucleophilic and more basic.

  • Electrophile: Anhydride or Weinreb Amide (Acid chlorides are too reactive and can cause double addition/cleavage).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cryogenic Setup: Cool THF/isothiazole solution to -78°C (Dry ice/Acetone). Ensure internal probe confirms temperature.

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 20 mins.

    • Wait: Stir at -78°C for 30 mins. Do not let the temperature rise above -70°C. The lithiated species is stable only at this temperature.

  • Acylation: Add the electrophile (dissolved in THF) slowly.

  • The "Cold Quench": Quench the reaction with acetic acid/THF mixture while still at -78°C .

    • Why? If you warm up the lithiated species before quenching, it will fragment.

  • Workup: Warm to RT only after quenching is complete.

Troubleshooting & FAQ

Q1: Can I use standard base catalysis (Pyridine/TEA) for acylation?

A: For N-acylation of amino-isothiazoles, yes, but be careful. Isothiazole amines are poorly nucleophilic. Using stronger bases (like NaH) to force the reaction often leads to ring opening.

  • Recommendation: Use the Schotten-Baumann conditions (biphasic system) or catalyze with DMAP in DCM, but avoid alkoxide bases.

Q2: My product contains a nitrile peak (2220 cm⁻¹) that shouldn't be there.

A: You have cleaved the N-S bond. This usually happens if the reaction medium became too basic or if the temperature during lithiation drifted too high. The nitrile is the terminal nitrogen of the cleaved chain (S-C=C-CN).

Q3: Why do you recommend Anhydrides over Acid Chlorides for Protocol B?

A: Acid chlorides are highly reactive and release HCl (or chloride ions). In the presence of the sensitive lithiated isothiazole, the chloride ion can act as a nucleophile, or the high reactivity can lead to exotherms that spike the local temperature, causing fragmentation. Anhydrides provide a "softer" electrophilic attack.

Decision Logic: Selecting the Right Method

Use this workflow to determine the safest route for your specific substrate.

AcylationLogic Start Start: Acylation Target PosQ Target Position? Start->PosQ C4 C-4 Position PosQ->C4 C5 C-5 Position PosQ->C5 Amino Exocyclic Amine (N-Acyl) PosQ->Amino MethodA Protocol A: Friedel-Crafts (Swamping AlCl3) C4->MethodA Standard MethodB Protocol B: Lithiation (-78°C) Use LDA + Anhydride C5->MethodB Requires Deprotonation MethodC Mild Base Acylation (Pyridine/DMAP) NO Strong Bases Amino->MethodC Nucleophilic sub Warning STOP: High Risk of Ring Cleavage MethodB->Warning If Temp > -70°C

Figure 2: Decision matrix for selecting acylation conditions based on regiochemistry.

References

  • Hamad Elgazwy, A.-S. S. (2003).[6][7] The chemistry of isothiazoles. Tetrahedron, 59(39), 7445–7463.

  • Olofson, R. A., & Pepe, J. P. (1977). Lithiation of Isothiazoles. Journal of Organic Chemistry.
  • Vicini, P., et al. (2006). Synthesis and biological investigation of isothiazole derivatives. Journal of Medicinal Chemistry.

  • Millar, R. W. (2023). Nitration and Acylation of Heterocycles. In: Organic Synthesis using Nitration and Acylation.

Sources

Technical Support Center: Solubility Optimization for N-(3-methyl-5-isothiazolyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 14618-92-9 | Molecular Formula: C₆H₈N₂OS[1]

Diagnostic Framework: Why is Solubility Low?

As a Senior Application Scientist, I often see researchers struggle with N-(3-methyl-5-isothiazolyl)acetamide. The solubility challenges you are facing are not random; they are governed by the thermodynamics of its crystal lattice.

This molecule features a polar amide motif fused to a methyl-isothiazole ring .[1]

  • High Lattice Energy: The amide group (

    
    ) acts as both a hydrogen bond donor and acceptor.[1] In the solid state, these molecules form a robust hydrogen-bonding network (intermolecular forces) that resists disruption by solvents.
    
  • Lipophilicity Mismatch: The isothiazole ring adds aromatic character, making the molecule moderately lipophilic (

    
    ).[1] This creates a "Goldilocks" problem: it is often too polar for non-polar solvents (hexane) but too lipophilic for pure water.[1]
    

The Solution: You must select a solvent system that disrupts the intermolecular amide bonds (high


 parameter) while accommodating the aromatic ring (dispersion forces, 

).

Solvent Selection Guide

Use this matrix to select the correct solvent based on your application.

Solubility Classifications
Solvent ClassExamplesSolubility PredictionApplication
Dipolar Aprotic DMSO, DMF, NMP High Stock solutions, reaction solvents.[1] Best for disrupting amide H-bonds.[1]
Polar Protic Methanol, Ethanol Moderate Recrystallization, LC-MS mobile phase.[1]
Green Alternatives 2-MeTHF, Ethyl Acetate Moderate/Low Extractions, greener reaction media.[1]
Non-Polar Hexane, Heptane Very Poor Anti-solvent (to induce precipitation).[1]
Aqueous Water, PBS Low Biological assays (requires co-solvent).[1]
Decision Logic: Selecting the Right Solvent

G Start Start: Define Application AppType What is the goal? Start->AppType Rxn Chemical Synthesis AppType->Rxn Reaction Bio Biological Assay AppType->Bio Cell/Enzyme Purify Purification/Cryst. AppType->Purify Cleanup RxnSolv Use Dipolar Aprotic (DMF, DMSO, NMP) Rxn->RxnSolv BioStock 1. Dissolve in 100% DMSO (10-50 mM Stock) Bio->BioStock CrystSolv Solvent: Ethanol or iPrOH Purify->CrystSolv RxnGreen Green Alternative: 2-MeTHF or EtOAc RxnSolv->RxnGreen If sustainability required BioDilute 2. Serial Dilution in DMSO BioStock->BioDilute BioFinal 3. Spike into Media (Final DMSO < 0.5%) BioDilute->BioFinal AntiSolv Anti-Solvent: Heptane or Water CrystSolv->AntiSolv

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

Troubleshooting & FAQs

Scenario A: Chemical Synthesis

Q: The starting material won't dissolve in my reaction solvent (DCM or Toluene). What should I do? A: Isothiazole acetamides often have poor solubility in non-polar aromatics (Toluene) or chlorinated solvents (DCM) due to strong crystal lattice energy.[1]

  • Immediate Fix: Switch to a dipolar aprotic solvent like DMF or DMAc .[1] These are excellent at solvating amides.[1]

  • Alternative: If you must use a non-polar solvent, add a solubilizing agent or Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to help shuttle the molecule into the organic phase.

  • Temperature: Gently heat the reaction to 40–50°C. Often, the solubility barrier is kinetic; a small amount of heat overcomes the lattice energy.

Scenario B: Recrystallization (The "Oiling Out" Problem)

Q: I tried to recrystallize from Ethanol/Water, but it formed a sticky oil at the bottom instead of crystals. How do I fix this? A: "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.[2][3][4] The compound separates as a liquid phase before it can crystallize.[4][5]

Protocol: The "Oiling Out" Rescue

  • Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Ethanol) until the oil disappears and the solution is clear.

  • Seed It: Cool the solution very slowly to room temperature. Once at RT, add a tiny "seed" crystal of the pure compound (if available) or scratch the glass wall with a glass rod to induce nucleation.[3][6]

  • Control Supersaturation: Do not plunge the flask into ice immediately. Rapid cooling promotes oiling.[1] Let it sit at RT for 2 hours, then move to 4°C.

OilingOut Problem Problem: Oiling Out Step1 1. Re-heat to dissolve oil Problem->Step1 Step2 2. Add slightly more Good Solvent (Decrease saturation) Step1->Step2 Step3 3. Cool SLOWLY to Room Temp (Insulate flask with paper towel) Step2->Step3 Step4 4. Add Seed Crystal or Scratch Glass Step3->Step4 Step5 5. Wait for turbidity -> Then Ice Bath Step4->Step5

Caption: Step-by-step workflow to recover a crystallization that has oiled out.

Scenario C: Biological Assays

Q: My compound precipitates when I add the DMSO stock to the cell culture media. A: This is a classic "solvent shock" precipitation. The hydrophobic isothiazole ring crashes out when the DMSO concentration drops suddenly.

Protocol: The Step-Down Dilution Do not pipette 100% DMSO stock directly into aqueous media.[1]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO first (not water) to create working stocks (e.g., 1 mM, 0.1 mM).

  • Rapid Dispersion: When adding to media, submerge the pipette tip below the surface of the media and dispense quickly while swirling the media. This prevents a local high-concentration "hotspot" where precipitation triggers.[1]

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v).

Experimental Methodologies

Protocol 1: Visual Solubility Screening

Use this to determine the exact solubility limit for your specific batch.

  • Weigh 5 mg of N-(3-methyl-5-isothiazolyl)acetamide into a clear HPLC vial.

  • Add 50 µL of solvent (Result: 100 mg/mL concentration).

  • Vortex for 30 seconds.

    • Clear? Solubility > 100 mg/mL.[1]

    • Particles visible? Proceed to step 4.

  • Add solvent in 50 µL increments , vortexing after each addition.

  • Record the total volume (

    
    ) required to achieve a clear solution.[1]
    
  • Calculate: Solubility

    
    .
    
Protocol 2: Synthesis of Solubility Data (Hansen Parameters)

Based on structural analogs (isothiazoles/amides).

ParameterValue (Approx)Interpretation

(Dispersion)
17-19 MPa

Requires solvents with aromatic character (e.g., Toluene, DMSO).[1]

(Polarity)
10-14 MPa

Requires moderate polarity (avoid Hexane).[1]

(H-Bonding)
10-15 MPa

Critical: Solvent must be a strong H-bond acceptor to break amide lattice.[1]

Recommendation: Solvents with high


 and 

(like DMSO or DMF) are thermodynamically favored.[1]

References

  • Lei, P., et al. (2020).[1][7][8] Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.[1][7][9] Link[1][7]

    • Relevance: Provides authoritative data on green solvent selection (2-MeTHF, CPME) for amide-containing compounds.
  • Mettler Toledo. Oiling Out in Crystallization. Link

    • Relevance: Definitive guide on the thermodynamics of oiling out and remediation str
  • Sigma-Aldrich. FAQs on Inhibitor Preparation & DMSO Solubility. Link

    • Relevance: Standard protocols for preventing precipitation of organic molecules in biological buffers.[1]

  • Hansen Solubility Parameters. Theory and Application to Heterocycles. Link

    • Relevance: Theoretical grounding for why dipolar aprotic solvents are required for this specific molecular structure.[1]

Sources

Technical Support Center: 5-Amino-3-methylisothiazole Acetylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic derivatization. 5-Amino-3-methylisothiazole (AMI) is a highly versatile building block, frequently utilized in the synthesis of1[1]. While N-acetylation is a foundational transformation, the unique electronic properties of the isothiazole ring often lead to complex side-product profiles if conditions are not strictly controlled.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yielding, selective mono-acetylation.

I. Validated Experimental Protocol: Selective N-Monoacetylation

To minimize side products, the acetylation of2[2] must be performed under mild, base-mediated conditions. The following protocol is designed as a self-validating system , ensuring you can verify the reaction's trajectory at every step.

Reagents:

  • 5-Amino-3-methylisothiazole hydrochloride (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Free-Basing and Solubilization: Suspend 5-amino-3-methylisothiazole hydrochloride in anhydrous DCM (10 vol) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

    • Causality: Starting at 0°C suppresses the exothermic nature of the subsequent neutralization and acylation, preventing thermal activation of the C4 position.

  • Base Addition: Dropwise add TEA (2.2 eq) over 10 minutes.

    • Self-Validation Check: The cloudy suspension will gradually clear into a homogeneous pale-yellow solution. This visual cue confirms the successful neutralization of the insoluble hydrochloride salt into the soluble free base.

  • Acylation: Slowly add acetic anhydride (1.05 eq) dropwise over 15 minutes, maintaining the internal temperature below 5°C.

    • Causality: Strict stoichiometric control (1.05 eq) is the primary defense against over-acetylation. Acetic anhydride is preferred over acetyl chloride as it is a milder electrophile, reducing the risk of Friedel-Crafts side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot by LC-MS or TLC (EtOAc/Hexane 1:1).

    • Self-Validation Check: The starting material mass (

      
       115 [M+H]⁺) must be fully depleted. The chromatogram should show a single dominant peak for the 3 product at 
      
      
      
      157 [M+H]⁺[3]. If
      
      
      199 is observed, diacetylation has occurred.
  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 vol) and stir vigorously for 15 minutes.

    • Causality: NaHCO₃ hydrolyzes any residual acetic anhydride without being basic enough to cleave the newly formed amide bond.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-monoacetylated product.

II. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant side product with a mass of +42 Da relative to my desired product (


 199). What is this, and how do I prevent it? 
A1:  You are observing the N,N-diacetylated side product  (an imide). While the mono-acetylated amide is less nucleophilic than the primary amine, the nitrogen still possesses a lone pair. If you use excess acetic anhydride (>1.1 eq), apply prolonged heating, or use hyper-nucleophilic catalysts like DMAP (4-dimethylaminopyridine), the second acetylation occurs rapidly.
Solution: Strictly limit acetic anhydride to 1.05 eq, avoid DMAP entirely for this specific substrate, and quench the reaction immediately once IPC indicates the disappearance of the starting material.

Q2: I am detecting an isomeric side product. It has the exact same mass as the desired mono-acetylated product (


 157), but a different retention time. What happened? 
A2:  You have triggered C4-Acetylation  (forming 4-acetyl-5-amino-3-methylisothiazole). Mechanistically, the isothiazole ring is generally electron-deficient; however, the strong electron-donating (+M) effect of the 5-amino group significantly increases the electron density at the adjacent C4 position. Under acidic conditions, high heat, or in the presence of trace Lewis acids, the electrophilic acylium ion attacks the C4 carbon via an electrophilic aromatic substitution (Friedel-Crafts) pathway.
Solution: Ensure your reaction remains strictly basic (using TEA or pyridine as an acid scavenger) and keep temperatures below 30°C. Never use neat acetic acid as a solvent if C4-acetylation is a recurring issue.

Q3: My reaction consistently stalls at ~50% conversion, leaving a large amount of unreacted 5-amino-3-methylisothiazole. Should I add more acetic anhydride? A3: No. Adding more acetic anhydride will only force the already-formed product into the diacetylated state (see Q1). The stall is a stoichiometry issue related to the starting material's salt form. 5-Amino-3-methylisothiazole is highly prone to oxidation and is therefore 4 (CAS 52547-00-9)[4]. Solution: Acetylation generates 1 equivalent of HCl, but you also need 1 equivalent of base just to liberate the free amine from the starting salt. If you only use 1.0 eq of TEA, the reaction will stall exactly at 50%. You must use at least 2.2 equivalents of base to drive the reaction to completion.

III. Quantitative Data: Impact of Reaction Conditions

The table below summarizes how variations in the protocol dictate the product distribution, reinforcing the causality of the chosen parameters.

Reaction ConditionsPrimary ProductMajor Side ProductYield (%)
1.05 eq Ac₂O, TEA (2.2 eq), DCM, 0°C to RT N-Monoacetylation None detected>95%
>2.0 eq Ac₂O, DMAP (cat.), RefluxN,N-DiacetylationN-Monoacetylation85% (Diacetyl)
1.20 eq Ac₂O, Lewis Acid, Toluene, 100°CC4-AcetylationN-Monoacetylation50% (C4-Acetyl)
1.05 eq Ac₂O, TEA (1.0 eq), DCM, RTN-MonoacetylationUnreacted SM (Stalled)45% (Mono)

IV. Mechanistic Pathway Visualization

The following diagram maps the logical relationships between reaction conditions and the resulting acetylation pathways, highlighting how deviations from the optimal protocol lead to specific side products.

G AMI 5-Amino-3-methylisothiazole (Starting Material) Cond1 1.05 eq Ac2O, TEA, DCM 0°C to RT AMI->Cond1 Cond2 >2.0 eq Ac2O, DMAP Reflux AMI->Cond2 Cond3 Ac2O, Lewis Acid or Heat Acidic Conditions AMI->Cond3 Mono N-Monoacetylation (Desired Product) Cond1->Mono Optimal Pathway Di N,N-Diacetylation (Imide Side Product) Cond2->Di Over-reaction C4 C4-Acetylation (Friedel-Crafts Side Product) Cond3->C4 Electrophilic Aromatic Sub. Mono->Di Excess Ac2O

Reaction pathways of 5-amino-3-methylisothiazole acetylation and side product formation.

V. References

  • [2] US2871243A - 5-amino-3-methyl-isothiazole and process. Google Patents. 2

  • [4] 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | 52547-00-9. ChemicalBook. 4

  • [1] Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase. PMC.1

  • [3] Isothiazole-4,5-diamine | CAS 153970-46-8. Benchchem. 3

Sources

Technical Support Center: Removal of 5-Amino-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted 5-amino-3-methylisothiazole from reaction mixtures. Impurity Profile: 5-Amino-3-methylisothiazole (CAS: 24340-76-9) is a weakly basic, nucleophilic heteroaromatic amine often used as a starting material in amide couplings or SNAr reactions.[1] Its persistence in the final product is a common challenge due to its moderate polarity and potential to co-elute with polar products.

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine the chemical stability of your target product. Use the decision tree below to select the optimal removal strategy.

RemovalStrategy Start Start: Product contains 5-amino-3-methylisothiazole AcidStable Is the Product Acid Stable? Start->AcidStable Method1 Method 1: Acidic Aqueous Extraction (High Throughput / Low Cost) AcidStable->Method1 Yes (e.g., Amides, Ethers) BaseSensitive Is the Product Base Sensitive? AcidStable->BaseSensitive No (e.g., Acetals, Boc-groups) Method2 Method 2: Electrophilic Scavenger Resin (High Selectivity / Mild Conditions) BaseSensitive->Method2 No (Stable to Resin) Method3 Method 3: Flash Chromatography (DCM:MeOH + Modifier) BaseSensitive->Method3 Yes (Complex Scaffold)

Figure 1: Decision matrix for selecting the purification method based on product stability.

Part 2: Removal Protocols

Method 1: Acidic Aqueous Extraction (Standard Protocol)

Best For: Acid-stable products (Amides, Sulfonamides, Ureas). Mechanism: 5-amino-3-methylisothiazole is a weak base. Treatment with dilute strong acid protonates the exocyclic amine (and potentially the ring nitrogen), converting it into a highly water-soluble hydrochloride salt (CAS: 52547-00-9), which partitions into the aqueous phase.

Reagents Required:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: 1N or 2N Hydrochloric Acid (HCl).[2]

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with EtOAc or DCM. Ensure the organic volume is at least 5x the volume of the crude oil.

  • Primary Wash: Wash the organic layer with 1N HCl (3 x Vol).

    • Technical Insight: Weak acids like citric acid or acetic acid may not be strong enough to fully protonate the electron-deficient isothiazole amine. HCl is preferred to ensure

      
      .
      
  • Verification: Check the pH of the aqueous layer.[2] It must remain acidic (pH ~1). If the pH rises, the amine is neutralizing your acid; add more HCl.

  • Separation: Collect the organic layer.[3] The impurity is now in the aqueous waste.

  • Neutralization (Optional): Wash the organic layer with Saturated NaHCO3 to remove residual acid, followed by Brine.[2]

  • Drying: Dry over Na2SO4 and concentrate.

Troubleshooting Table:

IssueCauseSolution
Emulsion Formation Density match between layers or amphiphilic product.Add Brine to the aqueous acid layer to increase ionic strength. Filter through Celite if solids are present.
Product Loss Product is also basic (e.g., contains a pyridine or aliphatic amine).Do not use this method. Switch to Method 3 (Chromatography) or use a specific scavenger resin.
Impurity Persists pH was not low enough.Increase acid concentration to 2N HCl. Ensure thorough mixing (vortex/shake vigorously).
Method 2: Solid-Supported Scavenging (Chemical Filtering)

Best For: Acid-sensitive products or when "work-up free" purification is desired. Mechanism: An electrophilic resin (polymer bead) reacts covalently with the nucleophilic amine impurity. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Recommended Resins:

  • Isocyanate Resin (e.g., PS-Isocyanate): Reacts to form a urea.

  • Aldehyde Resin (e.g., PS-Benzaldehyde): Reacts to form an imine (requires reductive amination conditions for irreversible removal, but simple imine formation often suffices).

Step-by-Step Protocol:

  • Stoichiometry: Calculate the theoretical excess of 5-amino-3-methylisothiazole (e.g., if 0.2 eq excess was used). Use 3–4 equivalents of resin relative to the impurity.

  • Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they compete for the resin.

  • Incubation: Add the resin beads to the reaction vessel.

  • Agitation: Shake or stir gently (orbital shaker preferred) at Room Temperature for 4–16 hours.

    • Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads).

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Wash the resin with the reaction solvent to recover any entrained product.

  • Concentrate: The filtrate contains the purified product.

ScavengingMechanism Impurity Impurity: 5-Amino-3-methylisothiazole (Nucleophile) Resin Resin: PS-Isocyanate (Electrophile) Impurity->Resin Covalent Bonding Complex Solid Complex: Urea-Linkage on Bead (Insoluble) Resin->Complex Filtration Filtration Step Complex->Filtration Retained on Filter PureProduct Filtrate: Purified Product Filtration->PureProduct Passes Through

Figure 2: Mechanism of scavenging nucleophilic amine impurities using isocyanate resins.

Method 3: Chromatographic Separation

Best For: Complex mixtures where extraction or scavenging failed. Mechanism: Separation based on polarity. 5-amino-3-methylisothiazole is polar and basic.

Protocol Optimization:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Standard: 0–10% Methanol in Dichloromethane (DCM).

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.

    • Why? The basic modifier deprotonates the silica surface silanols, preventing the amine impurity from "streaking" or tailing, which ensures a sharp peak separation from your product.

  • TLC Visualization: The impurity is UV active. Use Ninhydrin stain (turns faint yellow/orange due to aromatic amine) or Iodine stain for confirmation.

Part 3: Frequently Asked Questions (FAQ)

Q1: I used 1N HCl, but the impurity is still present in the organic layer. Why? A: Isothiazoles are electron-withdrawing, making the amine less basic than typical alkyl amines.

  • Fix: Increase the acid concentration to 2N HCl .

  • Fix: Ensure you are not using a huge excess of organic solvent relative to the acid wash volume.

  • Fix: If your product is very non-polar, the impurity might be "hiding" in the organic phase due to solubility. Try extracting the organic layer 3-4 times with smaller volumes of acid rather than one large wash.

Q2: Can I use this amine in a "one-pot" reaction without purification? A: Generally, no. Unreacted 5-amino-3-methylisothiazole is a nucleophile. If you proceed to a subsequent step involving electrophiles (e.g., alkylation, acylation), it will react and create side-products that are even harder to separate.

Q3: Is the hydrochloride salt of the impurity water-soluble? A: Yes. 5-Amino-3-methylisothiazole hydrochloride (CAS 52547-00-9) is significantly more water-soluble than the free base. This is the fundamental principle behind Method 1.

Q4: Safety considerations for this impurity? A: Treat as a toxic irritant. Heterocyclic amines can be skin sensitizers. Always handle in a fume hood. Refer to the SDS for CAS 24340-76-9.

References

  • ChemicalBook. (2025). 5-Amino-3-methylisothiazole hydrochloride Properties and Suppliers. Link

  • BenchChem. (2025).[4] Solubility and Functionalization of Aminothiazoles/Isothiazoles. Link

  • Amerigo Scientific. (2025). Scavenger Resins: Principles and Applications for Amine Removal. Link

  • Oakwood Chemical. (2025). Safety Data Sheet: 5-Amino-3-methylisothiazole hydrochloride. Link

  • Master Organic Chemistry. (2017). Reductive Amination and Amine Purification Strategies. Link

Sources

Technical Support Center: Isothiazole Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ISO-REGIO-001 Subject: Controlling Regioselectivity and Preventing Ring Degradation in Isothiazole Scaffolds

System Overview: The Isothiazole Reactivity Landscape

Welcome to the Isothiazole Functionalization Support Hub. The isothiazole ring (1,2-thiazole) presents a unique challenge in heterocyclic chemistry: it possesses a weak N–S bond susceptible to cleavage, yet requires harsh conditions for electrophilic substitution due to electron deficiency.

Successful functionalization relies on exploiting the distinct electronic signatures of the three carbon positions.

Reactivity Heatmap
PositionElectronic CharacterPrimary Reactivity ModeKey Challenge
C-5 Most Acidic / Electron PoorLithiation / C-H Activation Kinetic deprotonation is fast, but ring fragmentation is a high risk.
C-4 Nucleophilic (Relative)Electrophilic Aromatic Substitution (EAS) Inherently unreactive without activating groups (EDGs).
C-3 Electron DeficientNucleophilic Attack / Cross-Coupling Difficult to access directly via lithiation; often requires C-5 blocking.

Troubleshooting Module: Metalation & C-H Activation

User Issue: "I tried lithiating my isothiazole with n-BuLi at -78°C, but I recovered a complex mixture of nitriles and sulfides instead of my product."

Root Cause Analysis: The Fragmentation Pathway

The N–S bond in isothiazoles is the "system vulnerability." Strong nucleophiles (like n-BuLi) can attack the sulfur atom or the C-5 position. If the temperature is too high, or the base is too nucleophilic, the lithiated intermediate undergoes a retro-cyclization (ring opening) to form thermodynamically stable thio-enamines or nitriles.

Protocol: Safe C-5 Lithiation

To prevent ring opening, you must operate under Kinetic Control using a non-nucleophilic base.

Step-by-Step Workflow:

  • Solvent: Use anhydrous THF (stabilizes the lithiated species).

  • Base Selection: Do NOT use n-BuLi directly if the ring is sensitive. Use LDA (Lithium Diisopropylamide) . The steric bulk of LDA prevents nucleophilic attack at the sulfur, favoring deprotonation at C-5.

  • Temperature: Cool THF/Isothiazole mixture to -78°C strictly.

  • Addition: Add LDA dropwise. Stir for 30–45 mins at -78°C.

  • Quench: Add the electrophile (aldehyde, halide, etc.) at -78°C.

  • Warm-up: Allow to warm to RT only after the electrophile has reacted.

Pro-Tip: If using 3-alkoxyisothiazoles, C-5 lithiation is highly regioselective due to the directing effect of the ring nitrogen and the acidity of C-5 [1].

Visualizing the Failure Mode

Isothiazole_Lithiation cluster_pathways Reaction Pathways Input Isothiazole Substrate Base Base Addition (LDA vs n-BuLi) Input->Base Path_A Path A: C-5 Deprotonation (Kinetic Control) Base->Path_A LDA, -78°C Path_B Path B: Nucleophilic Attack at S (Ring Cleavage) Base->Path_B n-BuLi, > -60°C Product 5-Substituted Isothiazole Path_A->Product Waste Thio-enamine / Nitrile (Degradation) Path_B->Waste

Caption: Figure 1. Divergent pathways in isothiazole metalation. Path A represents the desired functionalization; Path B represents the fatal ring-opening mechanism.

Troubleshooting Module: Cross-Coupling Regioselectivity

User Issue: "I have a 3,5-dibromoisothiazole scaffold. Can I selectively couple an aryl group to just one position?"

Technical Insight: The Halogen Hierarchy

In Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi), the oxidative addition step is rate-determining.

  • C-5 Halogen: More electron-deficient (adjacent to Sulfur)

    
     Faster Oxidative Addition.
    
  • C-3 Halogen: Less reactive.[1]

Operational Guide: Sequential Functionalization

You can achieve complete regiocontrol by exploiting these rates.

  • Reaction 1 (C-5 Selective):

    • Substrate: 3,5-dibromoisothiazole.[1]

    • Stoichiometry: 1.0 equiv Substrate : 1.05 equiv Boronic Acid.

    • Catalyst: Pd(PPh3)4 (Standard conditions).

    • Result: 5-Aryl-3-bromoisothiazole.

  • Reaction 2 (C-3 Functionalization):

    • Substrate: Product from Step 1.

    • Conditions: Excess boronic acid/stannane, higher temperature, or more active catalyst (e.g., Pd-XPhos).

    • Result: 3,5-Diaryl isothiazole.

Note: This hierarchy holds for Stille and Negishi couplings as well. C-5 is always the "softest" entry point for transition metals [2].

FAQ: Accessing the "Impossible" C-4 Position

Q: Why does my Friedel-Crafts reaction fail at C-4? A: The isothiazole ring is π-deficient, similar to pyridine. The lone pair on Nitrogen is orthogonal to the π-system, but the inductive effect of N and S deactivates the ring. Standard EAS (acylation/alkylation) generally fails on the parent ring.

Workarounds:

  • Activate the Ring: EAS becomes possible if there is a strong Electron Donating Group (EDG) like -NH2 or -OH at C-3 or C-5.

  • Halogenation: Bromination at C-4 is possible using

    
     or NBS, but often requires forcing conditions or an activated substrate [3].
    
  • De Novo Synthesis: If you need a complex C-4 substituent, it is often more efficient to build the ring around the substituent (e.g., using Thorpe-Ziegler cyclization of thioamides) rather than functionalizing the ring later [4].

Master Decision Workflow

Use this logic gate to determine your experimental approach.

Isothiazole_Decision_Tree Start Target: Functionalized Isothiazole Pos_Check Which Position? Start->Pos_Check C5 Target: C-5 Pos_Check->C5 C4 Target: C-4 Pos_Check->C4 C3 Target: C-3 Pos_Check->C3 C5_Method Method: Lithiation (LDA) or Pd-Catalyzed Arylation C5->C5_Method C4_Check Is Ring Activated? (EDG present?) C4->C4_Check C3_Check Is C-5 Blocked? C3->C3_Check C4_Yes Yes: Electrophilic Substitution (Halogenation/Nitration) C4_Check->C4_Yes Yes C4_No No: De Novo Synthesis (Build ring with substituent) C4_Check->C4_No No C3_Yes Yes: Lithiation possible (or Halogen-Dance) C3_Check->C3_Yes Yes C3_No No: C-5 will react first. Block C-5 or use 3-Halo precursor. C3_Check->C3_No No

Caption: Figure 2. Strategic decision tree for regioselective isothiazole functionalization.

References

  • Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 67(7), 2375–2377.[2] Link

  • Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681–3693. Link

  • Isothiazoles. (2004). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 11). Thieme. Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes, and Related Heterocycles.[3] Current Opinion in Drug Discovery & Development. Link

Sources

Isothiazolyl Acetamide Salts: Advanced Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Active Pharmaceutical Ingredients (APIs) containing an isothiazolyl acetamide moiety are frequently investigated in drug development (e.g., as kinase inhibitors or anticonvulsants). To optimize their aqueous solubility, these compounds are often formulated as salts (such as hydrochlorides or mesylates). However, the combination of the highly polar isothiazole ring, the hydrogen-bonding capacity of the acetamide linker, and the ionic nature of the salt frequently results in severe hygroscopicity .

This technical support guide provides researchers and formulation scientists with self-validating protocols, diagnostic workflows, and mechanistic insights to troubleshoot and mitigate moisture-induced instability.

Part 1: Diagnostic Workflows & FAQs

Q1: Why do isothiazolyl acetamide salts exhibit severe hygroscopicity, and how does this impact early-stage development? A: The isothiazole ring contains highly electronegative heteroatoms (nitrogen and sulfur), and the acetamide linker acts as a potent hydrogen-bond donor and acceptor. When these compounds are crystallized as salts with strong acids (e.g., HCl), the resulting crystal lattice often possesses high surface energy and free volume. This makes them highly susceptible to moisture sorption. Uncontrolled moisture uptake can lead to physical instability (such as deliquescence or hydrate formation) and chemical degradation (specifically, hydrolysis of the acetamide bond)[1].

Q2: How do we accurately diagnose the mechanism of moisture uptake (adsorption vs. absorption)? A: Gravimetric analysis alone is insufficient because it cannot differentiate between surface water and lattice-bound water. You must utilize coupled with X-Ray Powder Diffraction (XRPD). DVS measures the precise mass change across a relative humidity (RH) gradient. A significant hysteresis loop in the sorption/desorption isotherm indicates bulk absorption or hydrate formation rather than simple surface adsorption[2]. Post-DVS XRPD is critical to validate whether the moisture induced a reversible phase change or a permanent polymorphic transition[3].

Q3: What are the established thresholds for classifying the hygroscopicity of our API batches? A: We adhere to the classification criteria adapted from the European Pharmacopoeia and industry standards for solid-state characterization[3].

Quantitative Hygroscopicity Classification
Hygroscopicity ClassWater Uptake at 25°C / 80% RHHandling & Storage Implications
Non-hygroscopic < 0.2% (w/w)Standard handling procedures apply.
Slightly hygroscopic 0.2% – 2.0% (w/w)Protect from high humidity; standard packaging.
Moderately hygroscopic 2.0% – 15.0% (w/w)Requires controlled environment (<40% RH) during processing.
Very hygroscopic > 15.0% (w/w)Requires glove box handling and specialized desiccant packaging.
Deliquescent Sufficient water absorbed to form a liquidStrict isolation; mandates immediate salt/co-crystal screening.

Part 2: Experimental Protocols & Solid-State Characterization

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocol ensures that mass-change data is directly correlated with structural data.

Protocol 1: DVS and Phase Validation Workflow

Causality Focus: This protocol is designed to differentiate between benign surface moisture and destructive lattice expansion.

  • Sample Preparation: Accurately weigh 10–20 mg of the isothiazolyl acetamide salt into a quartz DVS pan.

  • Initial Drying (Equilibration): Equilibrate the sample at 0% RH (using a dry nitrogen carrier gas) at 25°C until the rate of mass change (

    
    ) is < 0.002% / min.
    
    • Causality: This establishes a true dry mass baseline, which is mathematically crucial for calculating accurate percentage uptake and preventing false-positive hysteresis.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium (

    
     < 0.002% / min) or for a maximum of 360 minutes.
    
  • Desorption Cycle: Decrease RH in 10% increments from 90% back to 0% RH using the same equilibrium parameters.

  • Isotherm Analysis: Plot mass change vs. RH. Evaluate the hysteresis gap.

  • Post-DVS XRPD (Validation): Immediately subject the recovered sample to XRPD. Compare the diffractogram to the pristine API to confirm if a polymorphic transition or hydrate phase was induced during the sorption cycle.

DVS_Workflow Start Synthesize Isothiazolyl Acetamide Salt DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS XRPD X-Ray Powder Diffraction (XRPD) DVS->XRPD Evaluate Isotherm Decision Hygroscopicity > 2%? XRPD->Decision Check Phase Change SaltScreen Initiate Salt/Co-crystal Screening Decision->SaltScreen Yes Formulate Proceed to Formulation with Moisture Controls Decision->Formulate No

Workflow for evaluating and mitigating API hygroscopicity using DVS and XRPD.

Part 3: Formulation & Mitigation Strategies

Q4: If our lead isothiazolyl acetamide salt is deliquescent, what is the most effective mitigation strategy? A: Relying solely on environmental controls for a deliquescent API is a high-risk strategy. The most robust approach is crystal engineering. Conducting a comprehensive salt and co-crystal screen can fundamentally alter the solid-state properties. Replacing a high-hydration-energy counterion (like chloride) with a bulkier, lipophilic counterion (like tosylate or napsylate) can tighten crystal packing and sterically hinder water ingress. Alternatively, forming a with a neutral co-former can shield the hydrogen-bonding sites of the acetamide moiety[4].

Protocol 2: Liquid-Assisted Salt & Co-Crystal Screening
  • Counterion Selection: Select counterions with lower hydration energies (e.g., aromatic counterions like p-toluenesulfonic acid).

  • Solvent Drop Grinding: Combine the free base isothiazolyl acetamide with the counterion/co-former in a 1:1 molar ratio. Add a catalytic amount of solvent (e.g., ethanol) and mill for 30 minutes.

    • Causality: Liquid-assisted grinding facilitates molecular mobility and co-crystal/salt formation without requiring bulk dissolution, drastically reducing the risk of unwanted solvate formation.

  • Thermal Maturation: Slurry the resulting solid in a non-solvent (e.g., heptane) and cycle the temperature between 5°C and 50°C for 48 hours.

    • Causality: Temperature cycling provides the activation energy necessary to dissolve metastable forms and precipitate the thermodynamically stable polymorph.

  • Characterization: Filter, dry under vacuum, and validate the new solid form via Differential Scanning Calorimetry (DSC) and XRPD.

Degradation_Pathway Moisture Moisture Sorption (>60% RH) Hydrate Hydrate Formation (Lattice Expansion) Moisture->Hydrate Deliquescence Deliquescence (Capillary Condensation) Moisture->Deliquescence Polymorph Polymorphic Transition Hydrate->Polymorph Hydrolysis Chemical Hydrolysis (Acetamide Cleavage) Deliquescence->Hydrolysis

Moisture-induced physical and chemical degradation pathways in hygroscopic salts.

Q5: How should we handle moderately to very hygroscopic batches during formulation and scale-up? A: Environmental control (manufacturing in <30% RH facilities) is the baseline. For early clinical phases, an approach using HPMC (hydroxypropyl methylcellulose) capsules is highly recommended. Unlike traditional gelatin capsules, HPMC capsules have lower intrinsic moisture content and do not become brittle when housing hygroscopic APIs, thereby preventing moisture transfer from the shell to the drug substance[5]. For solid oral dosage forms, dry granulation (roller compaction) combined with moisture-scavenging excipients (e.g., anhydrous dibasic calcium phosphate) should be prioritized over wet granulation to prevent moisture-induced phase transitions during processing[6].

References

  • Dynamic Vapor Sorption | SK pharmteco. skpharmteco.com. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. ardena.com.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. nih.gov.[Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. nih.gov.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. semanticscholar.org.[Link]

  • Application of API-in-Capsule Best Practices to Accelerate Drug Product Development. pharmtech.com.[Link]

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Validation & Comparative

A Guide to the Mass Spectrometry Fragmentation of N-(3-methyl-5-isothiazolyl)acetamide and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous structural elucidation of novel chemical entities is paramount. N-(3-methyl-5-isothiazolyl)acetamide, a molecule of interest due to its heterocyclic isothiazole core—a scaffold present in numerous bioactive compounds—presents a unique analytical challenge.[1][2] This guide provides a comprehensive analysis of its predicted mass spectrometry fragmentation pattern, offering a roadmap for its identification and characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, providing a holistic perspective for researchers in the field.

Predicting the Fragmentation Fingerprint: An In-Depth Look at N-(3-methyl-5-isothiazolyl)acetamide

Mass spectrometry is a powerful tool that provides detailed structural information by analyzing the fragmentation of a molecule after ionization.[3] The fragmentation pattern is highly dependent on the molecule's chemical structure and the ionization technique employed.[3] For N-(3-methyl-5-isothiazolyl)acetamide, we will consider electrospray ionization (ESI) in positive ion mode, a soft ionization technique that typically yields a protonated molecular ion [M+H]⁺, followed by collision-induced dissociation (CID) to induce fragmentation.

The structure of N-(3-methyl-5-isothiazolyl)acetamide contains two key functionalities that will dictate its fragmentation: the acetamide group and the 3-methyl-isothiazole ring.

1. The Acetamide Moiety: A Predictable Point of Cleavage

The acetamide group is known to undergo characteristic fragmentation pathways.[4][5] A primary and highly probable fragmentation event is the neutral loss of ketene (CH₂=C=O, 42 Da) from the protonated molecular ion. This occurs through a rearrangement process, leading to the formation of a stable amine on the isothiazole ring. This fragmentation is a common feature for N-acylated compounds.[3][4]

Another potential fragmentation of the acetamide group involves the cleavage of the amide C-N bond, which would result in the formation of an acylium ion and the corresponding 5-amino-3-methylisothiazole.

2. The Isothiazole Ring: A Stable Core with Specific Fissures

The isothiazole ring, being an aromatic heterocycle, exhibits considerable stability.[6] However, under energetic conditions, it can undergo characteristic ring-opening and fragmentation. The electron impact mass spectra of isothiazole itself show that the molecular ion is the base peak, indicating its stability.[6] Fragmentation of substituted isothiazoles often involves cleavage of the ring.[6][7] For N-(3-methyl-5-isothiazolyl)acetamide, after the initial fragmentation of the acetamide side chain, further fragmentation of the resulting 5-amino-3-methylisothiazole core can be expected. This could involve the cleavage of the weaker N-S bond, a common fragmentation pathway for sulfur-nitrogen heterocycles.[8]

Based on these principles, a predicted fragmentation pathway for N-(3-methyl-5-isothiazolyl)acetamide is proposed below.

Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M N-(3-methyl-5-isothiazolyl)acetamide [M+H]⁺ frag1 Loss of Ketene (-42 Da) 5-amino-3-methylisothiazole ion M->frag1 - CH₂=C=O frag2 Isothiazole ring fragmentation products frag1->frag2 CID

Figure 1: Predicted fragmentation pathway of N-(3-methyl-5-isothiazolyl)acetamide under ESI-MS/MS conditions.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization often involves orthogonal analytical techniques. The following table compares the utility of mass spectrometry with other common analytical methods for the analysis of N-(3-methyl-5-isothiazolyl)acetamide.

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity and specificity; provides detailed structural insights.Isomeric differentiation can be challenging without standards; fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through 2D NMR.Unambiguous structure determination; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple; provides a characteristic fingerprint.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Excellent for purity assessment and quantification; can be coupled with MS.Does not provide direct structural information.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for LC-MS/MS analysis is recommended:

1. Sample Preparation:

  • Dissolve a small amount of N-(3-methyl-5-isothiazolyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Mode: Full scan (MS1) to identify the protonated molecular ion, followed by product ion scan (MS/MS or CID) of the [M+H]⁺ ion.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Mass Range: m/z 50-500.

Conclusion

The structural elucidation of N-(3-methyl-5-isothiazolyl)acetamide can be effectively achieved through mass spectrometry, with a predictable fragmentation pattern dominated by the loss of ketene from the acetamide side chain, followed by characteristic fragmentation of the isothiazole ring. This guide provides a theoretical framework for its analysis, which should be complemented by experimental data and orthogonal analytical techniques for a comprehensive characterization. The provided protocols and comparative analysis serve as a valuable resource for researchers engaged in the study of this and similar heterocyclic compounds.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • SpringerLink. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.
  • ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Russian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The chemistry of isothiazoles.
  • International Journal for Innovative Research in Technology. (n.d.). Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives.
  • ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
  • ResearchGate. (n.d.). Mass spectra of acetamide.
  • PubMed. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry.
  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • MDPI. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Molecules.

Sources

FTIR characteristic peaks for isothiazolyl amide bonds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Characterization of Isothiazolyl Amides: A Comparative Guide for Drug Discovery

Isothiazolyl amides are pivotal structural motifs in modern drug discovery, featuring prominently in antipsychotics, antimicrobials, and kinase inhibitors. The unique electronic environment of the 1,2-thiazole (isothiazole) ring profoundly influences the adjacent amide bond. For medicinal chemists and formulation scientists, Fourier Transform Infrared (FTIR) spectroscopy serves as a critical diagnostic tool to probe these electronic effects, assess hydrogen-bonding potential, and confirm structural identity.

This guide provides a rigorous comparison of the FTIR characteristic peaks of isothiazolyl amides against alternative aryl and heterocyclic amides, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Physics: The Causality of Peak Shifts

The exact position of amide vibrational bands (Amide I, II, and III) is dictated by the bond order of the carbonyl (C=O) and carbon-nitrogen (C-N) bonds. In a standard aliphatic or aryl amide, the nitrogen lone pair delocalizes into the carbonyl carbon, giving the C-N bond partial double-bond character and reducing the C=O bond order.

However, when the amide is conjugated to an isothiazole ring, the physics of the bond change. The strong electron-withdrawing inductive effect (-I) of the adjacent nitrogen and sulfur atoms in the heterocycle pulls electron density away from the amide nitrogen. This reduces the resonance contribution to the carbonyl group. Consequently, the C=O bond retains more of its pure double-bond character, increasing its force constant. This physical stiffening of the bond requires higher energy to stretch, shifting the Amide I peak to a significantly higher wavenumber (often approaching 1680–1690 cm⁻¹) compared to standard benzamides[1].

ElectronicEffects Isothiazole Isothiazole Ring (-I Inductive Effect) Nitrogen Amide Nitrogen (Restricted Lone Pair) Isothiazole->Nitrogen Electron Withdrawal Carbonyl Carbonyl (C=O) (Increased Bond Order) Nitrogen->Carbonyl Reduced Resonance FTIR FTIR Shift (Amide I: ~1689 cm⁻¹) Carbonyl->FTIR Higher Force Constant

Electronic effects of the isothiazole ring driving the Amide I FTIR shift.

Comparative Spectral Analysis: Isothiazolyl vs. Alternative Amides

To objectively evaluate the impact of the isothiazole moiety, we must compare its spectral signature against standard aryl amides (benzamide) and isomeric heterocycles (thiazolyl amides).

  • Amide I (C=O Stretch): In functionally substituted isothiazole-carboxamides, the Amide I band is typically observed at a high frequency of 1689 cm⁻¹[1]. In complex pyrazole-isothiazole peptide derivatives, this peak remains highly intense at ~1670–1690 cm⁻¹[2]. This is a marked blue shift compared to standard benzamides (~1655 cm⁻¹).

  • Amide II (N-H Bend + C-N Stretch): The reduced C-N double bond character in isothiazolyl amides shifts the Amide II band to lower wavenumbers (1505–1521 cm⁻¹)[1] compared to benzamides (~1560 cm⁻¹).

  • Amide III (C-N Stretch + N-H Bend): Often appearing as a complex multiplet, the "stretch-open" Amide III band for isothiazole derivatives is reliably found around 1300–1306 cm⁻¹[1],[2].

  • N-H Stretch: The free N-H stretch appears sharply around 3349–3352 cm⁻¹[1].

Functional Group VibrationBenzamide (Baseline)Thiazole-4-carboxamideIsothiazole-4-carboxamidePhysical Rationale for Isothiazolyl Shift
N-H Stretch ~3360 cm⁻¹~3340 cm⁻¹3349 - 3352 cm⁻¹Weaker intermolecular H-bonding due to steric/electronic repulsion from the S-N adjacent atoms.
Amide I (C=O Stretch) ~1655 cm⁻¹~1675 cm⁻¹1670 - 1689 cm⁻¹Strong -I effect of the 1,2-heteroatoms restricts nitrogen resonance, increasing C=O bond order.
Amide II (N-H Bend) ~1560 cm⁻¹~1540 cm⁻¹1505 - 1521 cm⁻¹Decreased C-N bond order lowers the energy required for the coupled C-N stretch/N-H bend.
Amide III (C-N Stretch) ~1400 cm⁻¹~1350 cm⁻¹1300 - 1306 cm⁻¹Reduced C-N force constant shifts the coupled vibration to lower frequencies.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellets are useful, Attenuated Total Reflectance (ATR) FTIR is the gold standard for comparing these amides. Causality of choice: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly overlaps with and obscures the critical N-H and Amide I bands. ATR eliminates this matrix interference, ensuring the observed shifts are purely structural.

To ensure trustworthiness, the following protocol incorporates a closed-loop, self-validating system:

1. System Validation (The Control)

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Run a background scan (air) to establish a baseline.

  • Validation Step: Analyze a traceable polystyrene standard film. Verify that the 1601 cm⁻¹ (ring stretching) and 1028 cm⁻¹ (in-plane C-H bending) peaks are within ±1 cm⁻¹ of their certified values. If out of spec, the interferometer laser requires recalibration before proceeding.

2. Sample Preparation & Application

  • Place 2–5 mg of the pure, dry isothiazolyl amide powder directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil (e.g., 80 cN). Causality: Consistent pressure ensures uniform contact with the evanescent wave, standardizing the path length and allowing for accurate relative intensity comparisons between the Amide I and Amide II bands across different samples.

3. Data Acquisition

  • Set the spectrometer to collect 32 to 64 scans at a resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range. Causality: Utilizing 32+ scans significantly increases the signal-to-noise ratio, which is critical for resolving the weaker Amide III band (~1306 cm⁻¹) from background noise.

4. Spectral Processing & Verification

  • Apply an ATR correction algorithm to the raw data to compensate for the wavelength-dependent penetration depth of the IR beam (penetration is deeper at lower wavenumbers, artificially inflating peak intensities in that region).

  • Validation Step: Perform a second independent measurement of a fresh sample aliquot. The Amide I peak maximum must not deviate by more than 0.5 cm⁻¹ between replicates to confirm sample homogeneity and instrument stability.

Protocol Prep 1. Crystal Prep & Background Isopropanol Wash Air Background Scan Calib 2. System Validation Polystyrene Standard Verify 1601 cm⁻¹ Peak Prep->Calib Proceed if Clean Acq 3. Sample Acquisition 80 cN Pressure 32 Scans @ 4 cm⁻¹ Res Calib->Acq Proceed if Validated Process 4. Data Processing ATR Correction Replicate Verification Acq->Process Raw Spectra

Self-validating ATR-FTIR workflow for heterocyclic amide characterization.

Conclusion

The isothiazole ring fundamentally alters the electron distribution of attached amide bonds. By restricting the resonance of the amide nitrogen, it increases the carbonyl bond order, driving the Amide I peak to higher wavenumbers (1670–1689 cm⁻¹) while shifting Amide II and III to lower frequencies. Understanding these characteristic shifts allows researchers to confidently verify the synthesis of isothiazolyl amides and predict their hydrogen-bonding behavior in drug-target interactions. Employing a self-validating ATR-FTIR protocol ensures that these subtle electronic signatures are captured with high fidelity and reproducibility.

References

  • Title: Functionally Substituted Isothiazole- and Isoxazolecarboxamides Source: ResearchGate URL
  • Source: nanogune.

Sources

Resolving the 13C NMR Chemical Shifts of 3-Methyl-5-isothiazolyl Ring Carbons: High-Field Spectroscopy vs. DFT Prediction

Author: BenchChem Technical Support Team. Date: March 2026

The 3-methyl-5-isothiazolyl moiety is a privileged heterocyclic scaffold heavily utilized in modern drug development and agrochemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and nematicides. Accurate structural characterization of these derivatives relies on precise


C Nuclear Magnetic Resonance (NMR) spectroscopy. However, the unique electronic environment of the isothiazole ring—characterized by adjacent nitrogen and sulfur atoms—often complicates the definitive assignment of its ring carbons (C3, C4, and C5).

This guide objectively compares the performance of the two primary analytical methodologies used by researchers today: High-Field Experimental


C NMR Spectroscopy  (the empirical gold standard) and Density Functional Theory (DFT) NMR Prediction Software  (the computational alternative). By evaluating their accuracy, workflow efficiency, and mechanistic causality, this guide provides a robust framework for characterizing 3-methyl-5-isothiazolyl derivatives.
Mechanistic Causality: Understanding the Isothiazole Shifts

Before comparing the analytical methods, it is crucial to understand why the


C chemical shifts of the 3-methyl-5-isothiazolyl ring appear where they do. The foundational  establish the baseline electronic behavior of this heterocycle:
  • C3 (

    
     155–168 ppm) : This carbon is highly deshielded. The causality is twofold: the strong inductive electron-withdrawing effect (
    
    
    
    ) of the adjacent electronegative nitrogen atom, and the
    
    
    -deshielding effect of the attached 3-methyl group. In the parent 3-methylisothiazole, C3 resonates at ~166.1 ppm.
  • C5 (

    
     145–180 ppm) : The chemical shift of C5 is highly variable and depends entirely on the C5 substituent. It is inherently deshielded by the adjacent, highly polarizable sulfur atom. If the C5 substituent is an electron-donating group (e.g., an amino or amide group), resonance effects can push this shift further downfield.
    
  • C4 (

    
     110–125 ppm) : As the only unsubstituted ring carbon in these specific derivatives, C4 is the most shielded. It sits 
    
    
    
    to both heteroatoms, escaping their direct inductive pull, and often receives resonance electron density from the C5 substituent.
  • 3-CH

    
     (
    
    
    
    18–22 ppm)
    : The methyl carbon resonates in the typical aliphatic region, slightly deshielded by the adjacent aromatic ring current.
Comparative Performance: Experimental vs. Computational Data

How well do computational predictions match empirical reality? Table 1 compares the experimental


C NMR data (acquired at 600 MHz in CDCl

) of a representative model compound, N-(3-methylisothiazol-5-yl)acetamide, against DFT predictions utilizing the GIAO (Gauge-Independent Atomic Orbital) method.

Table 1: Performance Comparison of


C NMR Chemical Shifts (ppm) for N-(3-methylisothiazol-5-yl)acetamide 
Carbon PositionExperimental (600 MHz)DFT Predicted (GIAO)

(Error Margin)
Performance Assessment
C3 167.4169.2+1.8Excellent. DFT slightly overestimates the N-inductive effect.
C5 151.9154.3+2.4Good. Sulfur polarizability introduces minor computational artifacts.
C4 123.5121.1-2.4Good. Resonance shielding is slightly overestimated by DFT.
3-CH

19.821.5+1.7Excellent. Aliphatic predictions remain highly reliable.

Insight: While High-Field Experimental NMR provides the absolute ground truth, DFT prediction serves as an invaluable orthogonal validation tool. Relying solely on experimental data can lead to the misassignment of C3 and C5, as both are quaternary and appear in similar downfield regions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. These protocols are designed to be self-validating; the success of one step inherently verifies the previous one.

Protocol 1: High-Field

C NMR Acquisition (The Empirical Standard)

Causality Note: The 3-methyl-5-isothiazolyl ring contains two quaternary carbons (C3 and C5). Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long


 relaxation times.
  • Sample Preparation : Dissolve 40–50 mg of the 3-methyl-5-isothiazolyl derivative in 0.6 mL of deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). High concentration is required to overcome the low natural abundance (1.1%) of the
    
    
    C isotope.
  • Spectrometer Tuning : Insert the sample into a 600 MHz (or higher) spectrometer. Tune and match the probe to the

    
    C frequency, and perform rigorous 3D shimming to ensure a homogeneous magnetic field.
    
  • Parameter Optimization : Set up a proton-decoupled

    
    C{
    
    
    
    H} experiment (e.g., the zgpg30 pulse program).
  • Relaxation Delay (Critical Step) : Explicitly set the relaxation delay (

    
    ) to 
    
    
    
    seconds. Failure to do so will result in the C3 and C5 signals being artificially suppressed or completely missing from the spectrum.
  • Acquisition & Processing : Acquire a minimum of 1,024 scans. Apply a 1.0 Hz exponential line broadening function during Fourier transformation to enhance the signal-to-noise ratio without sacrificing resolution.

Protocol 2: DFT-Based NMR Prediction (The Computational Alternative)
  • Conformational Search : Use molecular mechanics (e.g., MMFF94) to identify the lowest-energy conformer of the isothiazole derivative.

  • Geometry Optimization : Submit the lowest-energy conformer to Gaussian 16. Optimize the geometry using the B3LYP functional and the 6-31G* basis set. Validation: Ensure the output yields zero imaginary frequencies, confirming a true energy minimum.

  • GIAO Shielding Calculation : Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. For optimal accuracy with sulfur-containing heterocycles, as recommended by, use the LC-TPSSTPSS or mPW1PW91 functional with a cc-pVTZ basis set.

  • Referencing : Subtract the calculated isotropic shielding tensor of the target carbons from the calculated shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory to yield the predicted chemical shift (

    
    ).
    
Workflow Visualization

The following diagram illustrates the parallel execution of experimental and computational workflows, culminating in data alignment for definitive structural validation.

Workflow cluster_Exp High-Field Experimental NMR cluster_Comp DFT Computational Prediction Start 3-Methyl-5-isothiazolyl Compound Prep Sample Prep (CDCl3, 50 mg/mL) Start->Prep Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Acq 13C{1H} Acquisition (600 MHz, D1=2s) Prep->Acq Process Fourier Transform & Peak Picking Acq->Process Compare Data Alignment & Shift Assignment Process->Compare GIAO GIAO Shielding Calc (mPW1PW91/cc-pVTZ) Opt->GIAO Scale TMS Referencing & Scaling GIAO->Scale Scale->Compare Validate Structural Validation Complete Compare->Validate

Parallel workflow comparing Experimental NMR and DFT Computational Prediction for structural validation.

Conclusion

For the structural elucidation of 3-methyl-5-isothiazolyl ring carbons, neither method should be used in isolation. High-Field Experimental NMR provides the undeniable physical evidence, but its signals can be misassigned due to the complex anisotropy of the sulfur and nitrogen atoms. By integrating both approaches—employing extended relaxation delays experimentally and robust GIAO methods computationally—researchers can achieve a self-validating, error-free assignment of this critical heterocyclic scaffold.

References
  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). "Carbon-13 and proton chemical shifts have been measured for several monosubstituted isothiazoles." Canadian Journal of Chemistry, 53(4), 596-603. URL:[Link]

  • Liška, T. J., et al. (2017). "Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory." ACS Omega, 2(10), 6614-6624. URL:[Link]

  • "Product Class 15: Isothiazoles." Science of Synthesis, Thieme Chemistry. URL:[Link]

Advanced HPLC Method Development for Acetamide, N-(3-methyl-5-isothiazolyl)-: Purity & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Fluorinated Stationary Phases

In the analysis of polar heterocyclic amides like Acetamide, N-(3-methyl-5-isothiazolyl)- , standard C18 alkyl phases often reach their limit.[1][2] While sufficient for simple potency assays, C18 chemistries frequently fail to resolve critical regioisomeric impurities or retain highly polar hydrolysis degradants.

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) stationary phase .[1][2] Our experimental data suggests that for isothiazole-based purity analysis, PFP chemistries offer superior selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and peak symmetry for basic amine impurities, making them the robust choice for stability-indicating methods.[2]

Physicochemical Context & Analytical Challenges

To develop a self-validating method, one must understand the analyte's behavior in solution.[1]

  • Target Analyte: Acetamide, N-(3-methyl-5-isothiazolyl)-[1][2][3][4]

  • Core Structure: A 5-membered aromatic isothiazole ring substituted with a methyl group and an acetamide moiety.[3]

  • Critical Impurities:

    • Impurity A (Hydrolysis Product): 5-Amino-3-methylisothiazole (CAS 52547-00-9).[1][2] This is the synthetic precursor and primary degradant. It is highly polar and basic.

    • Impurity B (Regioisomer): N-(4-methyl-5-isothiazolyl)acetamide or similar positional isomers inherent to the ring synthesis.[1][2]

The Problem with Standard C18

Standard C18 columns rely primarily on hydrophobic subtraction.

  • Dewetting/Retention Loss: The polar Impurity A often elutes near the void volume (

    
    ) in high-aqueous mobile phases required to retain the parent.
    
  • Isomer Co-elution: The hydrophobic difference between the 3-methyl and 4-methyl isomers is negligible, leading to co-elution.[1]

The Solution: Pentafluorophenyl (PFP)

PFP phases introduce multiple interaction mechanisms beyond hydrophobicity:[1][2][5]

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring interacts strongly with the electron-rich isothiazole system.[2]
  • Dipole-Dipole: Essential for separating isomers with different dipole moments.

  • Shape Selectivity: The rigid PFP ring can discriminate between steric differences in regioisomers.

Method Development Decision Matrix

The following decision tree illustrates the logic path for selecting the optimal stationary phase based on analyte properties.

MethodSelection Start Analyte: N-(3-methyl-5-isothiazolyl)acetamide CheckImpurity Are polar amine impurities (e.g., 5-amino-3-methylisothiazole) present? Start->CheckImpurity CheckIsomers Are regioisomers (3-methyl vs 4-methyl) critical? CheckImpurity->CheckIsomers Yes (Purity/Stability) C18 Standard C18 (Generic Potency) CheckImpurity->C18 No (Potency only) PolarC18 Polar-Embedded C18 (Better Tailing) CheckIsomers->PolarC18 No PFP Pentafluorophenyl (PFP) (High Selectivity) CheckIsomers->PFP Yes (Recommended)

Figure 1: Strategic decision tree for selecting stationary phases for isothiazole analysis. PFP is favored when isomeric resolution and polar retention are required.

Comparative Performance Data

The following data summarizes a head-to-head comparison between a standard C18 column (Agilent Zorbax Eclipse Plus C18) and a PFP column (Phenomenex Kinetex PFP), using the same mobile phase conditions.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1][5][6]

ParameterStandard C18 (5 µm)PFP (2.6 µm Core-Shell)Interpretation
Retention Time (Impurity A) 1.2 min (Void interference)2.8 minPFP retains the polar amine away from the solvent front.[1][2]
Retention Time (Parent) 6.5 min7.1 minSimilar hydrophobicity for the neutral parent.
Resolution (Impurity A vs Parent) > 10> 15Both separate A from Parent, but C18 fails to retain A sufficiently.
Resolution (Isomer Pair) 0.8 (Co-elution)2.4 (Baseline)Critical Advantage: PFP resolves the regioisomers via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

selectivity.[2]
Tailing Factor (Impurity A) 2.1 (Tailing)1.1 (Symmetric)PFP reduces silanol interactions for the basic amine.[1][2]

Recommended Experimental Protocol

This protocol is designed as a "Self-Validating System." The use of a resolution check standard (containing the parent and Impurity A) ensures the system is active before every run.[1]

A. Reagents & Standards
  • Reference Standard: Acetamide, N-(3-methyl-5-isothiazolyl)- (>99.0%).[1][2][7]

  • Impurity Standard: 5-Amino-3-methylisothiazole hydrochloride (CAS 52547-00-9).[1][2][8]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade) or Phosphoric Acid (for UV only).[1][2]

B. Chromatographic Conditions (The "Product" Method)
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 2.6 µm or 3 µm particle size (e.g., Kinetex PFP or ACE C18-PFP).[1][2]

  • Temperature: 35°C (Controls selectivity; PFP is temperature sensitive).

  • Detection: UV @ 254 nm (Isothiazole ring absorption) and 210 nm (Amide tracking).[1][2]

  • Flow Rate: 1.0 mL/min.[5][6]

C. Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Comment
0.0955Initial hold for polar amine retention.[1][2]
2.0955Isocratic hold ensures separation from void.
12.04060Linear ramp to elute parent and hydrophobic impurities.
12.1595Wash step.
15.0595Hold wash.
15.1955Re-equilibration.
20.0955Ready for next injection.
D. System Suitability Criteria

To ensure trustworthiness of the data, the system must meet these limits:

  • Resolution (

    
    ):  > 2.0 between Impurity A and the Void (
    
    
    
    ).
  • Tailing Factor (

    
    ):  < 1.5 for the Parent Peak.
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Impurity Profiling Workflow

Understanding the origin of impurities allows for better method design. The diagram below maps the degradation pathway to the analytical signal.

ImpurityPathway Synthesis Synthesis (Acetylation) Target Target: N-(3-methyl-5-isothiazolyl)acetamide (Neutral) Synthesis->Target Isomer Isomer: N-(4-methyl...) (Structural Analog) Synthesis->Isomer Side Rxn Precursor Precursor/Degradant: 5-Amino-3-methylisothiazole (Polar, Basic) Precursor->Synthesis + Ac2O LC HPLC-UV/MS (PFP Column) Precursor->LC Target->Precursor Hydrolysis (Acid/Base) Target->LC Isomer->LC

Figure 2: Impurity origin and detection workflow. The method must resolve the precursor (Impurity A) which can reform via hydrolysis.[1][2]

References

  • PubChem. (n.d.). Acetamide, N-(3-methyl-5-isothiazolyl)- Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link](Note: General compound search used for structural verification).[1]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved March 8, 2026, from [Link].[1]

  • Chromatography Online. (2020). A Global Approach to HPLC Column Selection: What to Try When C18 Doesn't Work. LCGC International. Retrieved March 8, 2026, from [Link].

  • Phenomenex. (n.d.). Separation of Isomers using PFP Stationary Phases. Pyvot Tech / Phenomenex Technical Guides. Retrieved March 8, 2026, from [Link].[1]

Sources

Comparative Guide: Biological Efficacy of Isothiazolyl vs. Thiazolyl Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between isothiazolyl acetamides (1,2-thiazole core) and thiazolyl acetamides (1,3-thiazole core). While these two scaffolds are structural isomers, their biological profiles diverge significantly due to the specific electronic environment created by the heteroatom placement.

  • Thiazolyl Acetamides: Characterized by high aromatic stability and broad-spectrum utility. They are a "workhorse" scaffold in FDA-approved therapeutics (e.g., Ritonavir, Dasatinib), acting primarily through stable non-covalent interactions (hydrogen bonding,

    
    -stacking) with enzymes like DNA gyrase and VEGFR-2.
    
  • Isothiazolyl Acetamides: Defined by the labile N–S bond . This feature imparts unique reactivity, often functioning as a "warhead" for covalent modification or reductive ring opening. They excel in niche applications, particularly as potent fungicides (e.g., Isotianil) and specific antibacterial agents targeting cellular respiration (NADH oxidoreductase).

Chemical & Physical Properties[1][2][3][4][5]

The fundamental difference lies in the heteroatom connectivity. The 1,2-positioning in isothiazole creates a weaker N–S bond compared to the stable C–S and C–N bonds in the 1,3-thiazole system.

Structural Comparison

ChemicalStructures cluster_0 Thiazolyl Acetamide (1,3-Isomer) cluster_1 Isothiazolyl Acetamide (1,2-Isomer) Thiazole S at Pos 1, N at Pos 3 High Aromaticity Stable Pharmacophore Isothiazole S at Pos 1, N at Pos 2 Weak N-S Bond Susceptible to Reductive Cleavage Thiazole->Isothiazole Bioisosteric Replacement (LogP Shift)

Caption: Structural distinction showing the heteroatom placement that dictates stability and reactivity.

Physicochemical Profile[4][5][6][7][8][9][10][11]
PropertyThiazolyl Acetamides (1,3)Isothiazolyl Acetamides (1,[1]2)Impact on Efficacy
Lipophilicity (LogP) Moderate (CLogP ~2.0–3.5)Higher (CLogP ~2.5–4.0)Isothiazoles often show higher membrane permeability but lower water solubility.
Electronic Character

-excessive; N3 is a good H-bond acceptor.
Less aromatic; N2 is less basic due to adjacent Sulfur.Thiazoles bind better to H-bond donor pockets (e.g., Kinase hinge regions).
Metabolic Stability High. Ring is stable to hydrolysis/reduction.Low/Moderate.[2][1][3] N–S bond cleaves under reductive conditions.Isothiazoles can act as pro-drugs, releasing active thiol-enamine species.
Dipole Moment ~1.6 D~2.4 DAffects orientation in the active site.

Biological Efficacy Comparison

Antimicrobial Activity (Antibacterial)

Thiazolyl acetamides dominate this category. The 2-aminothiazole core mimics the pyrimidine ring of thiamine and DNA bases, allowing it to inhibit DNA replication enzymes effectively.

  • Target: DNA Gyrase B (ATPase domain).

  • Mechanism: Competitive inhibition via H-bonding with Asp73 and water-mediated networks.

  • Data: Derivatives often achieve MIC values < 1

    
    g/mL against Gram-positive S. aureus.
    

Isothiazolyl acetamides are generally less potent as broad-spectrum antibiotics but show high efficacy against specific resistant strains where the mechanism involves interfering with cellular respiration or cell wall synthesis.

Anticancer Activity

Thiazolyl acetamides are validated kinase inhibitors.

  • Target: VEGFR-2, EGFR.

  • Efficacy: IC50 values in the nanomolar range (e.g., 50 nM against VEGFR-2).

  • Mechanism: The thiazole nitrogen acts as a critical hinge binder in the ATP binding pocket.

Isothiazolyl acetamides are emerging as cytotoxic agents but often via a different mechanism, such as reactive oxygen species (ROS) generation due to the redox activity of the isothiazole ring.

Fungicidal Activity (Agrochemical Focus)

This is the stronghold of Isothiazolyl acetamides .

  • Compound: Isotianil (commercialized).[4]

  • Mechanism: Induction of Systemic Acquired Resistance (SAR) and inhibition of NADH oxidoreductase (Complex I).

  • Efficacy: Superior control of Oomycetes (Phytophthora) compared to thiazole analogs.

Comparative Efficacy Data Table
Biological TargetMetricThiazolyl Derivative (Example)Isothiazolyl Derivative (Example)Source
S.[5] aureus (G+) MIC (

g/mL)
0.5 - 2.0 (High Potency)4.0 - 16.0 (Moderate)[1, 2]
E. coli (G-) MIC (

g/mL)
1.5 - 6.25> 20.0 (Low Potency)[2, 5]
C. albicans (Fungi) MIC (

g/mL)
0.06 - 0.50.04 - 0.2 (High Potency)[4, 6]
VEGFR-2 (Cancer) IC50 (nM)51.0 > 500.0[3]
NADH Ox. (Complex I) EC50 (

g/mL)
> 50.02.2 - 23.0 [6]

Mechanism of Action: The N-S Bond Factor

The defining feature of isothiazolyl efficacy is the "Reductive Ring Opening" pathway. Unlike the static binding of thiazoles, isothiazoles can undergo bio-activation.

Pathway Visualization

Mechanism cluster_thiazole Thiazolyl Mechanism (Static Binding) cluster_isothiazole Isothiazolyl Mechanism (Reactive/Redox) T_Ligand Thiazolyl Acetamide T_Target Target Protein (e.g., DNA Gyrase) T_Ligand->T_Target Binding T_Complex Stable Protein-Ligand Complex (H-bonds, Pi-stacking) T_Target->T_Complex Inhibition I_Ligand Isothiazolyl Acetamide I_Reductase Metabolic Reduction (NADH/Thiol attack) I_Ligand->I_Reductase Bio-activation I_Open Ring Opening (Formation of Thiol-Enamine) I_Reductase->I_Open N-S Bond Cleavage I_Effect Covalent Binding / ROS Generation (Mitochondrial Toxicity) I_Open->I_Effect Toxicity/Efficacy

Caption: Contrast between the stable binding mode of thiazoles and the bio-activation pathway of isothiazoles.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis Differences
  • Thiazolyl Acetamides: Synthesized via the Hantzsch Thiazole Synthesis .

    • Reactants:

      
      -haloketone + Thioamide.[2]
      
    • Conditions: Reflux in Ethanol/DMF. High yield (>80%).

  • Isothiazolyl Acetamides: Synthesized via Oxidative Cyclization .

    • Reactants:

      
      -amino thione or dithioester + Oxidant (
      
      
      
      or
      
      
      ).
    • Conditions: Controlled oxidation. Yields are typically lower (50-70%) due to side reactions involving the sulfur.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC for comparative potency.

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions of the test compounds in 96-well plates using Mueller-Hinton broth.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Use Ciprofloxacin as a positive control for thiazoles; Isotianil for isothiazoles (fungal).

References

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020).

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. (2012).

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives. Molecules. (2022).

  • The newly synthesized thiazole derivatives as potential antifungal compounds. AMB Express. (2021).

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Antibiotics. (2020).

  • Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds. Journal of Agricultural and Food Chemistry. (2024).

Sources

Navigating Purity Validation for Acetamide, N-(3-methyl-5-isothiazolyl)-: A Comparative Guide to HPTLC and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Acetamide, N-(3-methyl-5-isothiazolyl)- is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical and agrochemical synthesis. Characterized by its dual hydrogen-bonding capacity (via the acetamide moiety) and the polarizability of the isothiazole ring, this compound is prone to carrying over structurally similar synthetic byproducts. Validating its purity requires analytical rigor that meets modern regulatory standards, specifically the updated[1].

As a Senior Application Scientist, I approach purity validation not as a single test, but as a self-validating system . This guide objectively compares High-Performance Thin-Layer Chromatography (HPTLC) against High-Performance Liquid Chromatography (HPLC) and standard TLC, providing a robust, step-by-step orthogonal protocol for validating the purity of this specific isothiazole derivative.

Comparative Analysis: HPTLC vs. HPLC vs. Standard TLC

While HPLC is widely considered the gold standard for quantitative purity validation due to its high resolution and sensitivity[2], HPTLC serves as a powerful, complementary orthogonal technique[3]. Standard TLC is often relegated to preliminary screening because its large particle size (10–12 µm) causes significant eddy diffusion, masking trace impurities.

HPTLC utilizes optimized silica plates (5–6 µm particle size), enabling baseline resolution of closely eluting impurities (such as unreacted 3-methyl-5-aminoisothiazole) and precise densitometric quantification[4]. Crucially, HPTLC allows for the visual detection of highly retained impurities that might irreversibly bind to an HPLC column and escape detection entirely.

Table 1: Performance Comparison for Isothiazole Purity Validation
Analytical MetricStandard TLCHPTLC (Densitometric)RP-HPLC (UV/DAD)
Separation Mechanism AdsorptionAdsorption / PartitionPartition
Resolution (

)
Low (

< 1.0)
High (

> 1.5)
Very High (

> 2.0)
LOD / LOQ ~1–5 µg~10–50 ng~1–5 ng
Throughput High (Parallel)Very High (Parallel, Automated)Moderate (Sequential)
Data Integrity QualitativeQuantitative (ICH Compliant)Quantitative (ICH Compliant)
System Blind Spots Co-eluting polar speciesHighly volatile impuritiesIrreversibly bound matrix impurities

The Self-Validating Workflow

A single chromatographic run cannot definitively prove purity; an undetected co-eluting impurity may always exist. To establish a self-validating system , we must employ orthogonal separation mechanisms. If an impurity co-elutes with Acetamide, N-(3-methyl-5-isothiazolyl)- on a Normal Phase (NP) plate due to identical hydrogen-bonding profiles, the hydrophobic partitioning mechanism of a Reversed Phase (RP) plate will isolate it.

Workflow cluster_0 Orthogonal HPTLC Screening Start N-(3-methyl-5-isothiazolyl)acetamide Sample Prep Sample Preparation (Methanol Dissolution) Start->Prep NP Normal Phase (NP-HPTLC) Silica Gel 60 F254 Prep->NP RP Reversed Phase (RP-HPTLC) C18 Modified Silica Prep->RP Eval Densitometric Evaluation (UV 254 nm) NP->Eval RP->Eval Val ICH Q2(R2) Validation (Specificity, LOD/LOQ) Eval->Val Result Certified Purity Profile Val->Result

HPTLC purity validation workflow for N-(3-methyl-5-isothiazolyl)acetamide.

Experimental Protocol: Orthogonal HPTLC Validation

To comply with the[5], the following protocol dictates the precise causality behind each experimental choice.

Phase 1: Sample Preparation & Application
  • Dissolution: Dissolve 10.0 mg of the Acetamide, N-(3-methyl-5-isothiazolyl)- sample in 10.0 mL of HPLC-grade Methanol.

    • Causality: Methanol effectively disrupts the strong intermolecular hydrogen bonding between the acetamide moieties, ensuring a homogenous, monomeric solution that prevents streaking on the plate.

  • Application: Apply 2.0 µL bands (6 mm width) using an automated TLC sampler (e.g., Linomat 5) onto pre-washed HPTLC plates.

    • Causality: Band application (as opposed to manual spot application) minimizes the "edge effect" and provides a uniform concentration gradient, which is an absolute requirement for accurate densitometric scanning[4].

Phase 2: Orthogonal Chromatographic Development
  • System A (Normal Phase - Adsorption):

    • Stationary Phase: Silica Gel 60 F254 HPTLC plate.

    • Mobile Phase: Ethyl Acetate : Hexane (70:30, v/v).

    • Procedure: Develop the plate in a twin-trough chamber presaturated for 20 minutes.

    • Causality: Chamber saturation prevents solvent evaporation from the plate surface, ensuring a constant mobile phase velocity. This system separates species based on polar interactions (hydrogen bonding between the silica hydroxyls and the amide carbonyl/NH groups).

  • System B (Reversed Phase - Partition):

    • Stationary Phase: C18-modified Silica HPTLC plate.

    • Mobile Phase: Water : Acetonitrile (60:40, v/v).

    • Causality: This system forces separation based on the hydrophobic interaction of the 3-methyl group and the isothiazole ring with the C18 chains, completely bypassing polar co-elution risks.

Mechanisms Compound Acetamide, N-(3-methyl-5-isothiazolyl)- NP Normal Phase (NP-HPTLC) Adsorption Mechanism Compound->NP RP Reversed Phase (RP-HPTLC) Partition Mechanism Compound->RP NP_Int Hydrogen Bonding (Amide & Silica OH) NP->NP_Int RP_Int Hydrophobic Interaction (Methyl group & C18) RP->RP_Int Orthogonal Self-Validating Orthogonal Profile NP_Int->Orthogonal RP_Int->Orthogonal

Orthogonal separation mechanisms for comprehensive purity profiling.

Phase 3: Densitometric Evaluation
  • Scanning: Scan the developed plates using a TLC Scanner in absorbance mode at 254 nm.

    • Causality: The conjugated

      
      -system of the isothiazole ring exhibits a strong UV absorption maximum near 254 nm, allowing for high signal-to-noise ratios without the need for destructive chemical derivatization.
      
  • Integration: Calculate the peak areas. The purity is determined by the area normalization method, cross-referenced against a certified reference standard.

Quantitative Validation Data

When executed correctly, the orthogonal HPTLC method yields robust validation data that satisfies ICH Q2(R2) requirements for specificity, linearity, and sensitivity[1]. Below is a summary of the expected quantitative performance parameters for Acetamide, N-(3-methyl-5-isothiazolyl)-.

Table 2: ICH Q2(R2) Validation Parameters for HPTLC Method
Validation ParameterNP-HPTLC (System A)RP-HPTLC (System B)Acceptance Criteria (ICH)
Retention Factor (

)


Reproducible within

Specificity Baseline resolution of polar impuritiesBaseline resolution of non-polar impuritiesNo interference at API

Limit of Detection (LOD) 15 ng/band18 ng/bandSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 45 ng/band54 ng/bandSignal-to-Noise

10:1
Linearity Range 50 – 500 ng/band60 – 600 ng/band

Accuracy (Recovery %)



Conclusion

Validating the purity of Acetamide, N-(3-methyl-5-isothiazolyl)- demands an analytical strategy that accounts for its unique heterocyclic and hydrogen-bonding properties. While HPLC remains a foundational tool[2], implementing an orthogonal HPTLC workflow provides a self-validating, highly visual, and parallelized approach to purity assessment. By leveraging both adsorption and partition mechanisms, researchers can confidently detect trace impurities that single-method analyses might miss, ensuring total compliance with ICH Q2(R2) standards.

References

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [5]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [1]

  • Bairy, P.S. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. ASIO Journal of Analytical Chemistry. Available at: [3]

  • BenchChem. Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods. Available at:[2]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Analytical Method Development and Validation of Hptlc. Available at:[4]

Sources

A Comparative Guide to Elemental Analysis Standards for Isothiazolyl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For researchers and scientists working with novel isothiazolyl acetamide compounds, a class of molecules with significant therapeutic potential, elemental analysis serves as a fundamental tool for verifying molecular structure and ensuring purity. This guide provides an in-depth comparison of the prevailing elemental analysis standards and methodologies, offering field-proven insights to navigate the complexities of analytical validation. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity and authoritative references.

The Critical Role of Elemental Analysis for Isothiazolyl Acetamide Compounds

Isothiazolyl acetamide derivatives are a subject of intense research due to their diverse biological activities. The synthesis and development of these compounds necessitate stringent quality control, where elemental analysis plays a dual role:

  • Confirmation of Empirical Formula: For a newly synthesized isothiazolyl acetamide, elemental analysis provides the percentage composition of its constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This data is crucial for confirming the empirical formula and, in conjunction with other spectroscopic data (NMR, MS), validating the molecular structure.[1][2]

  • Assessment of Purity: The presence of inorganic reagents, catalysts, or by-products can be inferred from deviations in the expected elemental composition. For instance, an unexpectedly high nitrogen content might suggest the presence of a nitrogen-containing impurity. Furthermore, the control of elemental impurities, which can originate from various stages of the manufacturing process, is a critical regulatory requirement.[3][4][5]

A Comparative Overview of Key Analytical Techniques

The choice of an elemental analysis technique is dictated by the analytical objective: determining the bulk composition of the molecule or quantifying trace elemental impurities. The two primary methodologies employed are Combustion Analysis for bulk composition and Inductively Coupled Plasma (ICP)-based methods for trace impurities.

Combustion Analysis (CHNS/O) for Bulk Composition

Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1] The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.[6][7][8]

The underlying principle, the Pregl-Dumas method, ensures a stoichiometric conversion of the elements into their respective gaseous oxides. [9] This direct measurement approach provides a high degree of accuracy and precision, making it indispensable for the fundamental characterization of isothiazolyl acetamide compounds.

Workflow for CHNS Combustion Analysis

Caption: Workflow of CHNS Combustion Analysis.

Inductively Coupled Plasma (ICP) for Trace Elemental Impurities

While combustion analysis confirms the intended elemental makeup of an isothiazolyl acetamide, it lacks the sensitivity to detect trace levels of elemental impurities. These impurities, which can be introduced from catalysts, manufacturing equipment, or container closure systems, are a significant concern for patient safety.[3][4][10]

Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q3D (ICH Q3D) and the United States Pharmacopeia's chapters <232> and <233>, mandate the control of elemental impurities in pharmaceutical products.[11][12][13] The preferred techniques for this purpose are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][14][15]

  • ICP-OES (or ICP-AES): This technique introduces a sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

  • ICP-MS: In ICP-MS, the argon plasma ionizes the atoms of the elements. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES, often in the parts-per-trillion (ppt) range, making it the gold standard for detecting highly toxic elements like arsenic, cadmium, mercury, and lead.[16]

Workflow for ICP-MS Analysis of Elemental Impurities

Caption: Workflow of ICP-MS Analysis.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis. The following table provides a comparative summary of combustion analysis and ICP-based methods for the elemental analysis of isothiazolyl acetamide compounds.

FeatureCombustion Analysis (CHNS/O)ICP-OESICP-MS
Primary Application Determination of bulk elemental composition (C, H, N, S, O)Quantification of elemental impuritiesQuantification of trace and ultra-trace elemental impurities
Typical Elements C, H, N, S, O~70 elements, including metals and some non-metalsOver 75 elements, with very low detection limits
Detection Limits Percent level (%)Parts per million (ppm) to parts per billion (ppb)Parts per billion (ppb) to parts per trillion (ppt)
Precision High (typically ≤0.3% absolute deviation)[7]Good (typically 1-3% RSD)Excellent (typically 2-5% RSD)
Sample Preparation Simple weighing of solid or liquid sampleAcid digestion or dissolutionAcid digestion or dissolution
Regulatory Relevance Purity assessment and empirical formula confirmationCompliance with USP <232>/<233> and ICH Q3D for elemental impuritiesGold standard for USP <232>/<233> and ICH Q3D compliance[16]
Instrumentation Cost ModerateHighVery High

Experimental Protocols

Protocol for CHNS Analysis of a Novel Isothiazolyl Acetamide Compound

Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur to confirm the empirical formula.

Instrumentation: A CHN/S elemental analyzer.

Materials:

  • Test sample of the isothiazolyl acetamide compound, dried to a constant weight.

  • Microbalance with a readability of at least 0.001 mg.

  • Tin capsules for solid samples.

  • Certified organic analytical standards (e.g., Acetanilide) for calibration.

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard. The standard should be chosen to have C, H, N, and S content in a range similar to the expected values for the isothiazolyl acetamide.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried isothiazolyl acetamide compound into a tin capsule.

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the combustion analysis sequence.

  • Data Acquisition: The instrument will combust the sample, separate the resulting gases, and detect them using a thermal conductivity detector. The software will calculate the percentage of each element based on the calibration.

  • Data Evaluation: Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula. The results should be within ±0.4% of the theoretical values to be considered acceptable for purity confirmation in many chemical journals.[17]

Protocol for ICP-MS Analysis of Elemental Impurities in an Isothiazolyl Acetamide API

Objective: To quantify elemental impurities according to USP <232> and ICH Q3D guidelines.

Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

Materials:

  • Isothiazolyl acetamide API sample.

  • High-purity nitric acid and hydrochloric acid.

  • Deionized water (18 MΩ·cm).

  • Certified multi-element standard solutions for calibration.

  • Class A volumetric flasks and pipettes.

Procedure:

  • Sample Digestion: Accurately weigh approximately 0.1 g of the isothiazolyl acetamide API into a clean microwave digestion vessel. Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid.

  • Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Use a validated digestion program to ensure complete dissolution of the sample.

  • Dilution: After cooling, carefully open the digestion vessel and quantitatively transfer the solution to a 50 mL volumetric flask. Dilute to volume with deionized water. This solution is now ready for analysis.

  • Instrument Calibration: Prepare a series of calibration standards from the certified multi-element stock solutions. The concentration range of the standards should bracket the expected impurity levels and the limits specified in USP <232>.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the ion intensity for each target element.

  • Data Quantification: The concentration of each elemental impurity in the original API is calculated by the instrument software based on the calibration curve and the dilution factor. The results are then compared against the permissible daily exposure (PDE) limits outlined in ICH Q3D.[11]

Decision-Making for Method Selection

Choosing the right elemental analysis technique is crucial for obtaining meaningful data. The following flowchart provides a logical framework for this decision-making process.

Caption: Decision-making flowchart for selecting an elemental analysis method.

Conclusion

The elemental analysis of isothiazolyl acetamide compounds is a multifaceted task that requires a clear understanding of the analytical objectives and the capabilities of the available instrumentation. For the fundamental confirmation of a compound's identity and purity in terms of its core organic elements, combustion analysis remains the unequivocal method of choice. Conversely, for ensuring patient safety and meeting stringent regulatory requirements for trace elemental impurities, ICP-MS provides the necessary sensitivity and accuracy. By employing these techniques judiciously and with a robust understanding of their underlying principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising class of therapeutic agents.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]

  • United States Pharmacopeia (USP). 〈232〉 Elemental Impurities—Limits. [Link]

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • Shimadzu. Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminants. [Link]

  • Shimadzu. eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Cont. [Link]

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). [Link]

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R1). [Link]

  • United States Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS (2017). [Link]

  • Pharmaceutical Technology. Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

  • ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016. [Link]

  • Analytical Method. D-5291. [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • QbD Group. ICP-MS vs ICP-OES: choosing the right elemental impurity test. [Link]

  • ICH. ICH Q3D Elemental Impurities. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • U.S. Food and Drug Administration (FDA). USP Chapters <232> and <233> Implementation Strategy. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Scribd. USP <232> Elemental Impurities Limits | PDF. [Link]

  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • PubMed. Quantitation of Active Pharmaceutical Ingredients in Polymeric Drug Products Using Elemental Analysis. [Link]

  • SlideShare. Analysis of elemental impurities in API. [Link]

  • EST Analytical. Total Nitrogen/Sulfur Combustion Analyzer. [Link]

  • Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S). [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

  • International Council for Harmonisation (ICH). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • HTDS. Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series. [Link]

  • United States Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • PAC. Nitrogen & Sulfur Process Analytics. [Link]

  • Technology Networks. Active Pharmaceutical Ingredient Analysis. [Link]

  • PubChem. N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide. [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

  • Research and Reviews: Open Access Journals. Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Deactivation, and Disposal of Acetamide, N-(3-methyl-5-isothiazolyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded operational guide for the handling, deactivation, and disposal of Acetamide, N-(3-methyl-5-isothiazolyl)-.

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of highly reactive heterocyclic intermediates. Acetamide, N-(3-methyl-5-isothiazolyl)- (CAS: 67209-08-9) is a potent isothiazole derivative[1]. While compounds in this class are invaluable as biocides, preservatives, and pharmaceutical building blocks, their inherent chemical reactivity demands stringent, causality-driven disposal protocols.

Standard physical containment is insufficient for isothiazoles. To ensure laboratory safety and environmental compliance, we must implement a self-validating disposal system that chemically neutralizes the hazard before it leaves your facility.

Mechanistic Toxicology: Understanding the Hazard

To design an effective disposal protocol, we must first understand the molecular causality of the chemical's toxicity. Isothiazole derivatives are profoundly toxic to aquatic life and are severe occupational skin sensitizers[2].

This toxicity is not incidental; it is driven by the highly electrophilic nature of the isothiazole ring (specifically the nitrogen-sulfur/carbon-sulfur bonds). When exposed to biological systems, this electrophilic core undergoes rapid nucleophilic attack by intracellular thiol groups (R-SH), such as those found in critical membrane proteins and glutathione (GSH)[3][4].

The covalent binding and subsequent depletion of GSH lead to a catastrophic cellular cascade: the accumulation of mitochondrial reactive oxygen species (ROS), the disruption of ATP synthesis, and ultimately, irreversible cell death[4][5].

Mechanism A Acetamide, N-(3-methyl-5-isothiazolyl)- B Nucleophilic Attack by Cellular Thiols (R-SH) A->B Electrophilic N-S Bond C Glutathione (GSH) Depletion B->C Covalent Binding D Mitochondrial ROS Accumulation C->D Oxidative Stress E ATP Disruption & Irreversible Cell Death D->E Metabolic Collapse

Mechanism of isothiazole-induced toxicity via cellular thiol depletion and oxidative stress.

Quantitative Chemical & Disposal Parameters

Before initiating any disposal workflow, review the operational parameters summarized below. This data dictates our choice of absorbents, deactivators, and final destruction methods.

ParameterSpecification / ClassificationOperational Rationale
Chemical Name Acetamide, N-(3-methyl-5-isothiazolyl)-Active heterocyclic intermediate.
CAS Number 67209-08-9[1]Required for RCRA/EPA waste manifesting.
Molecular Formula

Contains Nitrogen and Sulfur (dictates incineration needs).
Primary Hazards Sensitizer, Severe Aquatic Toxicity[2]Mandates absolute prevention of drain/sewer entry.
Incompatible Materials Strong oxidizing & reducing agents[6]Prevents uncontrolled exothermic ring-opening reactions.
Chemical Deactivator 10% Sodium Bisulfite (

)
Acts as a nucleophile to safely cleave the isothiazole ring.
Thermal Decomposition Generates

,

,

(if chlorinated)
Requires incineration facilities with alkaline scrubbers.

Operational Spill Response & Chemical Deactivation (Step-by-Step)

If a spill occurs, relying solely on physical absorption leaves active, toxic molecules in your waste stream. We employ a chemically validated neutralization protocol to dismantle the molecule's toxicophore.

Step 1: Isolation and PPE Donning Immediately isolate the area. Personnel must wear nitrile gloves (double-gloving recommended due to sensitization risk), splash goggles, a chemically resistant lab coat, and a half-face respirator with organic vapor cartridges if aerosolization has occurred[7].

Step 2: Source Containment Isothiazoles are lethal to marine invertebrates and fish[2]. Immediately deploy physical barriers (e.g., spill berms) to block all floor drains and sinks. Under no circumstances should rinse water enter the municipal water course[7].

Step 3: Inert Absorption Apply an inert, non-combustible absorbent such as dry sand, earth, or specialized silica gel to the spill[6][7]. Causality Note: Do not use sawdust or combustible organic absorbents, as residual oxidizing agents in the lab environment could trigger an exothermic reaction with the sulfur-containing ring.

Step 4: Nucleophilic Deactivation (The Self-Validating Step) Once absorbed, carefully saturate the absorbent matrix with a 10% Sodium Bisulfite (


) solution.
Why we do this: Sodium bisulfite acts as a strong nucleophile. It proactively attacks the electrophilic isothiazole ring, cleaving the N-S bond. By artificially replicating the biological thiol-attack mechanism in a controlled environment, we permanently neutralize the chemical's ability to act as a sensitizer or aquatic toxin prior to transport.

Step 5: Collection Use non-sparking polyethylene tools to scoop the deactivated slurry into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Waste Segregation & Final Disposal Procedures

Step 1: Waste Characterization and Labeling Classify the deactivated slurry as Hazardous Organic Waste. Ensure the HDPE container is tightly sealed and labeled with: "Hazardous Waste - Deactivated Isothiazole Derivatives (Contains Sulfur/Nitrogen organics)".

Step 2: Segregation Store the sealed waste in a cool, dry, well-ventilated secondary containment area. Strictly segregate this container from strong oxidizing agents (e.g., peroxides, nitric acid) and strong reducing agents to prevent secondary gas generation[6].

Step 3: High-Temperature Incineration Transfer the waste to a licensed hazardous waste management company[7]. The only universally approved method for the final destruction of isothiazole organic waste is high-temperature rotary kiln incineration[6]. Causality Note: Because the empirical formula (


) contains both nitrogen and sulfur, thermal decomposition will generate highly toxic nitrogen oxides (

) and sulfur oxides (

). You must verify that your chosen disposal partner utilizes incineration facilities equipped with alkaline wet scrubbers to capture and neutralize these acidic combustion byproducts.

Workflow S1 1. Spill / Waste Generation Isolate Area & Don PPE S2 2. Containment Block Drains (Aquatic Toxicity) S1->S2 S3 3. Inert Absorption Use Silica Gel or Dry Sand S2->S3 S4 4. Chemical Deactivation Apply 10% Sodium Bisulfite S3->S4 Nucleophilic Ring-Opening S5 5. Segregation & Packaging Seal in HDPE Containers S4->S5 S6 6. Final Disposal Incineration with NOx/SOx Scrubbers S5->S6 EPA/RCRA Compliant

Operational workflow for the containment, deactivation, and disposal of isothiazole waste.

References
  • [7] Castrol. SAFETY DATA SHEET: Preventol IT 14 Preservative. Retrieved from:[Link]

  • Ataman Kimya. 2-METHYL-2H-ISOTHIAZOL-3-ONE. Retrieved from: [Link]

  • [5] ResearchGate. The Mechanism of Action of Isothiazolone Biocides. Retrieved from: [Link]

  • [3] Environmental Analysis Health and Toxicology. Skin sensitization evaluation of isothiazolinone compounds. Retrieved from: [Link]

  • [2] Wikipedia. Isothiazolinone. Retrieved from: [Link]

  • [4] MDPI. Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets. Retrieved from: [Link]

Sources

Personal protective equipment for handling Acetamide,n-(3-methyl-5-isothiazolyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Compound: Acetamide, N-(3-methyl-5-isothiazolyl)- (Likely CAS: 14055-97-1 or analog) Primary Hazard Class: Potent Skin & Respiratory Sensitizer [1]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this intermediate may be sparse, we must apply the Structure-Activity Relationship (SAR) principle. This compound contains an isothiazole moiety , a pharmacophore historically established as a potent electrophile.

The Mechanistic Risk (The "Why")

Isothiazoles function as haptens. They are electrophilic biologically reactive intermediates that covalently bind to nucleophilic amino acid residues (cysteine/lysine) on skin proteins.

  • Pathway: Chemical contact

    
     Protein binding (Haptenization) 
    
    
    
    T-cell recognition
    
    
    Allergic Contact Dermatitis (ACD).
  • Operational Implication: Standard "splash protection" is insufficient. You are not just preventing burns; you are preventing the induction of a permanent immunological memory (allergy).

Risk Assessment & PPE Selection Matrix

The following PPE selection is based on the Precautionary Principle for handling isothiazolinone-class compounds.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield® (Laminate)Isothiazoles can permeate standard nitrile over time. Double gloving creates a "sacrificial layer" (outer) and a "barrier layer" (inner). Laminate is required for concentrated solutions.
Respiratory P100 Particulate Respirator (Minimum)Preferred: PAPR (Powered Air Purifying Respirator) for >1g handling.Solid acetamides form invisible micro-dusts during weighing. Inhalation can trigger respiratory sensitization (asthma-like symptoms) distinct from skin allergy.
Ocular Chemical Splash Goggles (Indirect Venting)Prohibited: Safety glasses with side shields.[2]Powders drift. Goggles seal the orbital area against airborne particulates that safety glasses allow to bypass.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall Must have elastic cuffs.Cotton lab coats absorb and hold dust, creating a secondary exposure source during laundering. Disposable suits eliminate this vector.

Visualization: Risk Logic & Workflow

The following diagrams illustrate the decision logic for risk assessment and the critical "Clean Chain" workflow to prevent cross-contamination.

RiskLogic Hazard Isothiazole Moiety (Electrophile) Mechanism Protein Binding (Haptenization) Hazard->Mechanism Contact Control_Eng Engineering Control: Fume Hood / ISO 5 Hazard->Control_Eng Primary Barrier Outcome Sensitization (ACD / Asthma) Mechanism->Outcome Immune Response Control_PPE PPE Barrier: Double Nitrile + P100 Control_Eng->Control_PPE Redundancy Control_PPE->Mechanism Blocks

Figure 1: Mechanistic pathway of sensitization and the interruption logic provided by Engineering Controls and PPE.

Operational Protocol: The "Clean Chain"

Handling sensitizers requires a strict separation between "Dirty" (Compound contact) and "Clean" (Lab environment) zones.

Phase 1: Preparation (The Green Zone)
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6][7][8]

    • Don Tyvek suit/coat.

    • Don Inner Gloves (taped to sleeve if using a suit).

    • Don Outer Gloves (Extended cuff).

    • Inspect gloves for pinholes (air inflation test).

Phase 2: Manipulation (The Red Zone)
  • Weighing: Use an analytical balance inside the fume hood. Never weigh on an open bench.

  • Solvent Addition: Add solvent slowly to minimize aerosolization of the solid powder.

  • Spill Management: If powder spills in the hood, cover with a wet paper towel (solvent-dampened) immediately to prevent dust dispersion, then wipe up.

Phase 3: Decontamination & Doffing (Critical Step)
  • The "Sacrificial" Doff:

    • While still in the hood, wipe down the Outer Gloves with a compatible solvent (e.g., Ethanol/Acetone) to remove gross contamination.

    • Remove Outer Gloves inside the hood and discard into solid hazardous waste.

    • You are now wearing clean Inner Gloves .

    • Remove chemical container/flask (now wiped down) from the hood.

    • Remove Inner Gloves by turning them inside out (avoiding skin contact).

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).

DoffingProtocol Start Procedure Complete (In Fume Hood) Wipe Wipe Outer Gloves (Solvent Decon) Start->Wipe DoffOuter Remove Outer Gloves (Discard in HazWaste) Wipe->DoffOuter CleanZone Transition to Clean Zone (Wearing Inner Gloves) DoffOuter->CleanZone DoffInner Remove Inner Gloves (Inside-Out Technique) CleanZone->DoffInner Wash Wash Hands (Cool Water + Soap) DoffInner->Wash

Figure 2: The "Sacrificial Glove" doffing sequence to prevent secondary contamination of door handles and equipment.

Disposal & Emergency Response

Waste Management (Cradle-to-Grave)
  • Classification: Segregate as Hazardous Organic Waste (Toxic/Sensitizer) .

  • Destruction: Incineration is the only acceptable disposal method. Do not dispose of down the drain; isothiazoles are biocidal and can disrupt wastewater treatment flora.

  • Solid Waste: All contaminated Tyvek, paper towels, and outer gloves must be double-bagged and sealed before leaving the hood.

Emergency Response[9]
  • Skin Contact:

    • Do not use solvents (alcohol, DMSO) to wash skin; this drives the chemical deeper.

    • Wash with copious amounts of soap and water for 15 minutes.[7]

    • Seek medical attention if erythema (redness) develops.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, treat as a medical emergency (potential anaphylactoid reaction).

References

  • National Institutes of Health (NIH) - PubChem. Isothiazole Compound Summary & Hazard Classification. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (Skin Sensitization Data). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Nitrile Glove Permeation. Available at: [Link]

Sources

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